molecular formula C11H17N5O10P2S B1221296 2MeSADP CAS No. 34983-48-7

2MeSADP

Cat. No.: B1221296
CAS No.: 34983-48-7
M. Wt: 473.30 g/mol
InChI Key: WLMZTKAZJUWXCB-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2MeSADP, also known as this compound, is a useful research compound. Its molecular formula is C11H17N5O10P2S and its molecular weight is 473.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZTKAZJUWXCB-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956439
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34983-48-7
Record name Methylthio-ADP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2MeSADP on P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 2-methylthioadenosine diphosphate (2MeSADP) on P2Y purinergic receptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and drug discovery. This document details the receptor selectivity, binding affinity, and downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanism of Action

2-Methylthioadenosine diphosphate (this compound) is a potent and selective agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs), which are activated by extracellular nucleotides. Specifically, this compound shows high affinity and activity at the P2Y1, P2Y12, and P2Y13 receptor subtypes, all of which are endogenously activated by adenosine diphosphate (ADP). Its stability compared to ADP makes it a valuable tool for in vitro and in vivo studies of these receptors.

The mechanism of action of this compound is dictated by the specific P2Y receptor subtype it activates and the G protein to which that receptor couples.

  • P2Y1 Receptor: This receptor is predominantly coupled to Gq/11 proteins. Activation of the P2Y1 receptor by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for processes such as platelet shape change and aspects of neurotransmission.

  • P2Y12 and P2Y13 Receptors: Both of these receptors are coupled to Gi/o proteins. Upon activation by this compound, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The βγ-subunits can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway. The reduction in cAMP is a key signaling event in platelet aggregation and also plays a role in the regulation of ATP release from red blood cells.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported potency (EC50/pEC50), binding affinity (Ki), and dissociation constant (Kd) of this compound for human P2Y receptor subtypes. These values are essential for designing and interpreting experiments aimed at characterizing P2Y receptor pharmacology.

Table 1: Potency of this compound at P2Y Receptors

Receptor SubtypeParameterValueSpeciesReference
P2Y1pEC508.29Human[2][3]
P2Y12EC505 nMHuman[2][3]
P2Y13EC5019 nMHuman[2][3]
P2Y13EC501.93 nM (Ca2+/IP3)Human[4]
P2Y13IC5038.9 nM (cAMP)Human[4]
P2Y6pEC505.75Rat[2]
P2Y13EC506.2 nMMouse[2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Binding Affinity of this compound at P2Y Receptors

Receptor SubtypeParameterValueCell LineReference
P2Y12Ki32.1 nMHEK[5]
P2Y12Kd4.9 ± 1.3 nMCOS7[6]
-Ki118 ± 11 nMDAMI[1]
-Ki38 ± 11 nMMeg-01[1]
-Kd45.3 ± 13.4 nMDAMI[1]
-Kd48.2 ± 17.7 nMMeg-01[1]

Mandatory Visualization

The following diagrams illustrate the primary signaling pathways activated by this compound and a general workflow for its experimental characterization.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response (e.g., Platelet Shape Change) Ca_ER->Cell_Response PKC->Cell_Response TwoMeSADP This compound TwoMeSADP->P2Y1 binds

Caption: this compound signaling through the Gq-coupled P2Y1 receptor.

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gi Protein P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cell_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) cAMP->Cell_Response leads to TwoMeSADP This compound TwoMeSADP->P2Y12_13 binds

Caption: this compound signaling through Gi-coupled P2Y12 and P2Y13 receptors.

Experimental_Workflow cluster_assays Functional Assays Ca_Assay Calcium Mobilization Assay (P2Y1 - Gq) Data_Analysis Data Analysis (EC50/IC50 Determination) Ca_Assay->Data_Analysis cAMP_Assay Adenylyl Cyclase Inhibition Assay (P2Y12/13 - Gi) cAMP_Assay->Data_Analysis Start Start: Characterize this compound Activity Start->Ca_Assay Start->cAMP_Assay Binding_Assay Radioligand Binding Assay (Determine Ki, Kd, Bmax) Start->Binding_Assay Binding_Assay->Data_Analysis Conclusion Conclusion: Receptor Selectivity & Potency Profile Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing this compound activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's effects. Below are outlines for key experiments.

Radioligand Binding Assay for P2Y12 Receptor

This assay quantifies the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of receptor density (Bmax) and affinity (Kd). A competitive binding format is used to determine the binding affinity (Ki) of unlabeled ligands like this compound.

Materials:

  • Cell membranes from cells expressing the P2Y12 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-2MeSADP or another suitable P2Y12 radioligand.

  • Unlabeled this compound for competition.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from P2Y12-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Cell membranes (e.g., 10-20 µg of protein).

    • Varying concentrations of unlabeled this compound.

    • A fixed concentration of [³H]-2MeSADP (typically near its Kd).

    • For determining non-specific binding, use a high concentration of a known P2Y12 antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to calculate the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay for P2Y1 Receptor

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y1 receptor by this compound.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed P2Y1-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Inject varying concentrations of this compound into the wells.

  • Measurement: Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Adenylyl Cyclase Inhibition Assay for P2Y12/P2Y13 Receptors

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi-coupled P2Y12 or P2Y13 receptors, leading to a decrease in cAMP levels.

Materials:

  • Cells expressing the P2Y12 or P2Y13 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Lysis buffer.

Procedure:

  • Cell Treatment: Plate P2Y12 or P2Y13-expressing cells in a multi-well plate.

  • Stimulation: Treat the cells with a fixed concentration of forskolin to stimulate cAMP production. Simultaneously, add varying concentrations of this compound.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The decrease in cAMP levels in the presence of this compound indicates adenylyl cyclase inhibition. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

References

An In-depth Technical Guide on 2MeSADP as a Potent P2Y Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methylthioadenosine 5'-diphosphate (2MeSADP), a potent and widely used agonist for P2Y receptors. It delves into its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

This compound is a synthetic analog of adenosine diphosphate (ADP) and a powerful tool in the study of purinergic signaling.[1][2] It exhibits high potency at several P2Y receptor subtypes, particularly P2Y1, P2Y12, and P2Y13, making it an invaluable ligand for investigating the physiological and pathophysiological roles of these receptors.[3][4][5][6] P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, playing crucial roles in a multitude of cellular processes including platelet aggregation, neurotransmission, and inflammation.[7][8]

Physicochemical Properties

PropertyValue
Chemical Formula C11H17N5O10P2S
Molecular Weight 473.29 g/mol
CAS Number 34983-48-7
Synonyms 2-Methylthio-ADP, 2-methylthioadenosine-5'-diphosphate

Data sourced from various chemical suppliers.[9][10]

Data Presentation: Agonist Potency at P2Y Receptors

This compound is a potent agonist at several P2Y receptors, with its highest affinity for the P2Y1, P2Y12, and P2Y13 subtypes. The following table summarizes its potency, expressed as EC50 or pEC50 values, at various human and rodent P2Y receptors. A lower EC50 and a higher pEC50 value indicate greater potency.

Receptor SubtypeSpeciesPotency (EC50 / pEC50)Reference
P2Y1 HumanpEC50: 8.29[3][4]
HumanEC50: 5.13 nM[2]
RatEC50: 0.58 nM[2]
P2Y12 HumanEC50: 5 nM[3][4][5]
HumanEC50: 0.89 nM[2]
RatEC50: 0.89 nM[2]
P2Y13 HumanEC50: 19 nM[3][4][5]
MouseEC50: 6.2 nM[2][3][5]
P2Y6 RatpEC50: 5.75[3][5]

Signaling Pathways

P2Y receptors are coupled to various G proteins, leading to the activation of distinct downstream signaling cascades. This compound, by activating these receptors, can trigger multiple intracellular events.

  • P2Y1 Receptor: This receptor primarily couples to Gq/11 proteins.[7] Activation by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][12]

  • P2Y12 and P2Y13 Receptors: These receptors are coupled to Gi/o proteins.[7][12] Agonist binding by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16] This pathway is particularly crucial in platelet aggregation.

The following diagrams illustrate the primary signaling pathways activated by this compound through P2Y1 and P2Y12/13 receptors.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TwoMeSADP This compound P2Y1 P2Y1 Receptor TwoMeSADP->P2Y1 Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse leads to PKC->CellularResponse leads to

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TwoMeSADP This compound P2Y12_13 P2Y12/13 Receptor TwoMeSADP->P2Y12_13 Gi Gi/o P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse leads to

Caption: P2Y12/13 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experiments.

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.[17][18][19]

Objective: To determine the potency (EC50) of this compound in stimulating calcium release via Gq-coupled P2Y receptors.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[18]

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence reader. Record baseline fluorescence.

  • Agonist Addition: Inject varying concentrations of this compound into the wells.

  • Data Acquisition: Continuously record fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence and plot against the logarithm of the this compound concentration to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate cells in 96-well plate Start->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Washing Wash cells to remove excess dye Dye_Loading->Washing Baseline_Reading Measure baseline fluorescence Washing->Baseline_Reading Agonist_Injection Inject this compound Baseline_Reading->Agonist_Injection Response_Reading Measure fluorescence response Agonist_Injection->Response_Reading Data_Analysis Analyze data and calculate EC50 Response_Reading->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

This assay is used to assess the activity of Gi-coupled P2Y receptors, such as P2Y12 and P2Y13.[15][16][20]

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Cells expressing the Gi-coupled P2Y receptor of interest (e.g., CHO-K1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound stock solution.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired density.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and cAMP production.

  • Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in each well using a competitive immunoassay or other detection method as per the kit instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Adenylyl_Cyclase_Workflow Start Start Cell_Plating Plate cells Start->Cell_Plating Agonist_Incubation Pre-incubate with This compound Cell_Plating->Agonist_Incubation Forskolin_Stimulation Stimulate with Forskolin Agonist_Incubation->Forskolin_Stimulation Cell_Lysis Lyse cells Forskolin_Stimulation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Analyze data and calculate IC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Conclusion

This compound is an indispensable pharmacological tool for the study of P2Y receptors. Its high potency and well-characterized activity at P2Y1, P2Y12, and P2Y13 receptors make it a standard agonist for in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of purinergic signaling.

References

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2MeSADP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylthioadenosine Diphosphate (2MeSADP), a potent and widely used synthetic agonist for purinergic P2Y receptors. This document details its chemical identity, mechanism of action, key signaling pathways, and relevant experimental protocols, presenting quantitative data in a clear, comparative format.

Chemical Identity and Synonyms

This compound is a stable analog of adenosine diphosphate (ADP). Its full chemical name and commonly used synonyms are provided below.

AttributeDetail
Full Chemical Name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate)[1]
Common Form Trisodium salt[1][2]
Synonyms 2-Methylthioadenosine diphosphate, 2-Methylthio-ADP, MeSADP, 2-MeS-ADP[1][2][3][4][5][6]
CAS Number 34983-48-7 (for the acid form), 475193-31-8 (for the trisodium salt)[1][4]

Mechanism of Action and Receptor Selectivity

This compound is a high-potency agonist for several subtypes of the P2Y family of G protein-coupled receptors (GPCRs), most notably P2Y₁, P2Y₁₂, and P2Y₁₃.[2][3][4] These receptors are crucial in a variety of physiological processes, particularly in platelet aggregation and neurotransmission.

  • P2Y₁ Receptor: Coupled to Gq proteins, its activation by this compound stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) concentration, which in platelets, initiates shape change and transient aggregation.[7]

  • P2Y₁₂ Receptor: Coupled to Gi proteins, its activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][8] This reduction in cAMP is critical for amplifying and sustaining platelet activation and aggregation.[5]

  • P2Y₁₃ Receptor: Also coupled to Gi proteins, its activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9][10] In red blood cells, this pathway has been identified as a negative feedback mechanism for ATP release.[6][10]

Quantitative Data: Receptor Affinity and Potency

The following tables summarize the reported potency (EC₅₀ or pEC₅₀ values) of this compound at various P2Y receptor subtypes. These values represent the concentration of this compound required to elicit a half-maximal response.

Table 1: Potency of this compound at Human P2Y Receptors

ReceptorParameterValueReference
P2Y₁pEC₅₀8.29[2][8]
P2Y₁₂EC₅₀5 nM[2][8]
P2Y₁₃EC₅₀19 nM[2][8]

Table 2: Potency of this compound at Rodent P2Y Receptors

ReceptorSpeciesParameterValueReference
P2Y₁RatEC₅₀0.58 nM[1]
P2Y₆RatpEC₅₀5.75[2]
P2Y₁₂RatEC₅₀0.89 nM[1]
P2Y₁₃MouseEC₅₀6.2 nM[2]

Signaling Pathways

The signaling cascades initiated by this compound binding to P2Y₁, P2Y₁₂, and P2Y₁₃ receptors are depicted below.

P2Y1_Signaling This compound This compound P2Y1_Receptor P2Y1_Receptor This compound->P2Y1_Receptor Binds Gq_Protein Gq_Protein P2Y1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Platelet_Shape_Change Platelet Shape Change & Aggregation Ca_Mobilization->Platelet_Shape_Change

Caption: P2Y₁ Receptor Signaling Cascade.

P2Y12_13_Signaling This compound This compound P2Y12_13_Receptor P2Y₁₂ / P2Y₁₃ Receptor This compound->P2Y12_13_Receptor Binds Gi_Protein Gi_Protein P2Y12_13_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effects Inhibition of Downstream Signaling cAMP->Downstream_Effects Leads to Platelet_Aggregation Sustained Platelet Aggregation Downstream_Effects->Platelet_Aggregation

Caption: P2Y₁₂ and P2Y₁₃ Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in response to an agonist like this compound.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[4]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[4]

  • Aggregometry:

    • Use a light transmission aggregometer.

    • Place a cuvette containing PRP and a stir bar into the heating block of the aggregometer at 37°C.

    • Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.[4]

    • Add a known concentration of this compound to the PRP.

    • Record the change in light transmission over time as platelets aggregate, causing the plasma to become clearer.[4]

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregometry Whole_Blood Whole_Blood Centrifuge_Low_Speed Centrifuge_Low_Speed Whole_Blood->Centrifuge_Low_Speed 200g, 15-20 min Remaining_Blood Remaining_Blood PRP PRP Centrifuge_Low_Speed->PRP PRP_Cuvette PRP in cuvette (37°C with stir bar) PRP->PRP_Cuvette Centrifuge_High_Speed Centrifuge_High_Speed Remaining_Blood->Centrifuge_High_Speed 2000g, 10-15 min PPP PPP Centrifuge_High_Speed->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate PRP_Cuvette->Calibrate Add_Agonist Add this compound Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record

Caption: Workflow for Platelet Aggregation Assay.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus cAMP production, in response to this compound in cells expressing Gi-coupled receptors like P2Y₁₂ and P2Y₁₃.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., CHO or HEK293 cells stably expressing the receptor of interest) in the appropriate medium.

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[4]

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • Concurrently, treat the cells with varying concentrations of this compound.[4]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y₁ by this compound.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture cells expressing the P2Y₁ receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4] The acetoxymethyl (AM) ester allows the dye to enter the cells, where it is cleaved and trapped.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or microscope to measure the baseline fluorescence.

    • Add this compound at various concentrations to the cells.

    • Immediately record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[4]

Conclusion

This compound is an invaluable tool for researchers studying the pharmacology and signaling of P2Y receptors. Its high potency and well-characterized effects on P2Y₁, P2Y₁₂, and P2Y₁₃ receptors make it a standard agonist for in vitro and in vivo studies of platelet function, thrombosis, and other physiological processes regulated by these receptors. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of experiments utilizing this important compound.

References

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2-MeSADP) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by 2-Methylthioadenosine diphosphate (2-MeSADP), a potent and stable analog of adenosine diphosphate (ADP). 2-MeSADP is a critical tool for studying the family of P2Y purinergic receptors, which are implicated in a wide range of physiological and pathological processes, including thrombosis, inflammation, and neurotransmission. This document details the quantitative pharmacology of 2-MeSADP, the intricate signaling cascades it initiates, and the experimental methodologies used to investigate these pathways.

Quantitative Pharmacology of 2-MeSADP

2-MeSADP exhibits high potency and selectivity for the P2Y1, P2Y12, and P2Y13 receptor subtypes. The following tables summarize key quantitative data from various studies, providing a comparative look at the agonist's activity.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at Human P2Y Receptors

ReceptorPotency (EC50/pEC50)Reference
P2Y1pEC50: 8.29[1][2]
P2Y12EC50: 5 nM[1][2]
P2Y13EC50: 19 nM[1][2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Table 2: Comparative Potency of 2-MeSADP and ADP at P2Y13 Receptors

AgonistAssayPotency (EC50/IC50)SpeciesReference
2-MeSADPCa2+/IP3 Release1.93 nM (EC50)Human[3]
ADPCa2+/IP3 Release12.72 nM (EC50)Human[3]
2-MeSADPcAMP Inhibition38.9 nM (IC50)Not Specified[3]
ADPcAMP Inhibition5.2 nM (IC50)Not Specified[3]

Table 3: Binding Affinity (Ki/Kd) of 2-MeSADP and Related Ligands

LigandReceptorCell Line/SystemBinding Affinity (Ki/Kd)Reference
[³H]2-MeS-ADPP2Y ReceptorsDAMI cells45.3 ± 13.4 nM (Kd)
[³H]2-MeS-ADPP2Y ReceptorsMeg-01 cells48.2 ± 17.7 nM (Kd)
2-MeS-ADPP2Y ReceptorsDAMI cells118 ± 11 nM (Ki)
2-MeS-ADPP2Y ReceptorsMeg-01 cells38 ± 11 nM (Ki)
2-Chloro-ADPP2Y1Jurkat cells2.3 ± 0.3 µM (Ki)[1]

Core Signaling Pathways of 2-MeSADP

2-MeSADP activates distinct downstream signaling cascades depending on the P2Y receptor subtype it binds to. These pathways are crucial for the physiological responses mediated by this agonist.

2.1. P2Y1 Receptor Signaling

The P2Y1 receptor is predominantly coupled to the Gq family of G proteins.[4] Activation of P2Y1 by 2-MeSADP initiates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This signaling cascade is fundamental for processes such as platelet shape change and the initiation of reversible platelet aggregation.[4]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y1 P2Y1 Receptor 2-MeSADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (e.g., Platelet Shape Change) Ca2_release->Downstream PKC->Downstream

P2Y1 Receptor Signaling Pathway

2.2. P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the Gi family of G proteins.[5] Its activation by 2-MeSADP leads to two primary signaling events: the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (camp) levels, and the activation of phosphoinositide 3-kinase (PI3K).[5] The reduction in cAMP alleviates the inhibition of platelet activation, while PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn promotes granule secretion and the conformational change of glycoprotein IIb/IIIa, culminating in irreversible platelet aggregation.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y12 P2Y12 Receptor 2-MeSADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates ATP ATP AC->ATP Converts Akt Akt PI3K->Akt Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P Aggregation Platelet Aggregation VASP_P->Aggregation Inhibits Akt->Aggregation Promotes

P2Y12 Receptor Signaling Pathway

2.3. P2Y13 Receptor Signaling

The P2Y13 receptor is also coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] However, it is a more versatile receptor and can also couple to Gs or Gq proteins under certain conditions.[6] Furthermore, P2Y13 activation can trigger the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK) cascade, including the activation of ERK1/2.[6] This multifaceted signaling capability involves P2Y13 in a variety of cellular processes beyond hemostasis, such as cholesterol metabolism and neuroprotection.

P2Y13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y13 P2Y13 Receptor 2-MeSADP->P2Y13 Binds Gi Gi P2Y13->Gi Activates Gq Gq (alternative) P2Y13->Gq AC Adenylyl Cyclase Gi->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Activates MAPK MAPK Cascade (e.g., ERK1/2) Gi->MAPK Activates PLC PLC Gq->PLC cAMP ↓ cAMP AC->cAMP Response Diverse Cellular Responses cAMP->Response PI3K_Akt->Response MAPK->Response Ca2 ↑ Ca²⁺ PLC->Ca2 Ca2->Response Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with P2Y Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and 2-MeSADP prep_membranes->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells load_dye Load Cells with Fluo-4 AM seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_agonist Add 2-MeSADP measure_baseline->add_agonist record_fluorescence Record Fluorescence Over Time add_agonist->record_fluorescence analyze Data Analysis (EC50) record_fluorescence->analyze end End analyze->end Western_Blot_Workflow start Start treat_cells Treat Cells with 2-MeSADP start->treat_cells lyse_cells Cell Lysis and Protein Quantification treat_cells->lyse_cells sds_page SDS-PAGE and Protein Transfer lyse_cells->sds_page block Blocking sds_page->block primary_ab Primary Antibody Incubation (e.g., anti-phospho-Akt) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end LTA_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prep_prp calibrate Calibrate Aggregometer prep_prp->calibrate warm_prp Warm PRP in Cuvette calibrate->warm_prp add_agonist Add 2-MeSADP warm_prp->add_agonist record_aggregation Record Light Transmission add_agonist->record_aggregation analyze Analyze Aggregation Curve record_aggregation->analyze end End analyze->end

References

The Advent of a Key Purinergic Probe: A Technical Guide to the Discovery and History of 2-Methylthioadenosine 5'-Diphosphate (2MeSADP) in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical significance of 2-methylthioadenosine 5'-diphosphate (2MeSADP), a pivotal molecule in the elucidation of purinergic signaling pathways. We will explore its characterization as a potent and selective agonist for P2Y receptors, its role in defining receptor subtypes, and its critical application in platelet aggregation research and drug development. This guide provides structured quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to support researchers in the field.

From a Contaminant to a Cornerstone: The Discovery and Historical Context of this compound

The journey to understanding the role of this compound in purinergic signaling is intertwined with the initial investigations into the effects of its triphosphate counterpart, 2-methylthioadenosine 5'-triphosphate (2MeSATP). In the early days of purinergic receptor pharmacology, 2MeSATP was considered a potent agonist at what is now known as the P2Y1 receptor. However, subsequent, more rigorous studies revealed that the potent agonist activity of 2MeSATP preparations was, in fact, due to contamination with its diphosphate analog, this compound.

This crucial discovery re-centered the focus on this compound as the primary potent agonist at a subset of P2Y receptors. It became an indispensable pharmacological tool for the characterization and differentiation of P2Y receptor subtypes, particularly the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors. Its stability compared to ADP and its high potency made it the agonist of choice for numerous in vitro studies, especially in the context of platelet function.

The selective agonist activity of this compound was instrumental in dissecting the distinct roles of P2Y1 and P2Y12 receptors in platelet aggregation. It was demonstrated that activation of the Gq-coupled P2Y1 receptor by this compound initiates platelet shape change and weak, transient aggregation, while activation of the Gi-coupled P2Y12 receptor is responsible for the amplification and stabilization of the platelet aggregate, primarily through the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Profile of this compound

The potency and selectivity of this compound have been quantified across various P2Y receptor subtypes and species. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological activity.

Table 1: Potency (EC50/pEC50) of this compound at P2Y Receptors

Receptor SubtypeSpeciesAssay TypePotency (EC50)Potency (pEC50)Reference
P2Y1HumanCalcium Mobilization-8.29[1]
P2Y1RatCalcium Mobilization-5.75[1]
P2Y12HumancAMP Inhibition5 nM-[1]
P2Y13HumancAMP Inhibition19 nM-[1]
P2Y13MousecAMP Inhibition6.2 nM-[1]

Table 2: Binding Affinity (Ki/Kd) of this compound for P2Y Receptors

Receptor SubtypeSpeciesRadioligandBinding Affinity (Ki/Kd)Reference
P2Y12Human[3H]this compound4.9 ± 1.3 nM (Kd)[2]
P2Y12 (R256A mutant)Human[3H]this compound16.1 ± 6.2 nM (Kd)[2]

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound and its effects on purinergic signaling.

Radioligand Binding Assay for P2Y12 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human P2Y12 receptor using [3H]this compound.

Materials:

  • Human platelet membranes or cell membranes expressing recombinant human P2Y12 receptor.

  • [3H]this compound (specific activity ~50-100 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Unlabeled this compound (for determination of non-specific binding).

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare platelet or cell membranes by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer to a protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of Binding Buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]this compound at a final concentration of ~1-5 nM.

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in cells expressing Gq-coupled P2Y receptors (e.g., P2Y1).

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293-P2Y1).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • This compound and other test compounds.

  • A fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Measurement: Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Agonist Addition: Inject 20 µL of 6X concentrated this compound or other test compounds and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak ΔF/F0 against the agonist concentration to determine the EC50.

Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure platelet aggregation induced by this compound.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Light transmission aggregometer.

  • Aggregometer cuvettes and stir bars.

  • This compound stock solution.

  • Saline (0.9% NaCl).

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Aggregation Measurement:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate for 2-5 minutes with stirring (900-1200 rpm).

    • Add 50 µL of this compound at the desired final concentration (typically 1-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The maximum aggregation and the slope of the aggregation curve can be determined.

cAMP Measurement Assay

This protocol details the measurement of changes in intracellular cAMP levels in response to this compound in cells expressing Gi-coupled P2Y receptors (e.g., P2Y12).

Materials:

  • Cells expressing the P2Y12 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound and other test compounds.

  • cAMP immunoassay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

  • Agonist and Forskolin Stimulation: Add this compound or test compounds to the cells and incubate for 10-15 minutes. Then, stimulate the cells with forskolin (typically 1-10 µM) for a further 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Perform the cAMP immunoassay on the cell lysates following the kit protocol.

  • Data Analysis: The concentration of cAMP is determined from a standard curve. The inhibitory effect of this compound is calculated as the percentage reduction in forskolin-stimulated cAMP levels. Plot the percentage inhibition against the this compound concentration to determine the IC50.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates TwoMeSADP This compound TwoMeSADP->P2Y1 binds PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Platelet_Shape_Change Platelet Shape Change & Transient Aggregation Ca_release->Platelet_Shape_Change PKC_activation->Platelet_Shape_Change

P2Y1 Receptor Signaling Pathway Activated by this compound.

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates TwoMeSADP This compound TwoMeSADP->P2Y12 binds AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts Platelet_Aggregation Sustained Platelet Aggregation AC->Platelet_Aggregation decreased cAMP promotes cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP_P->Platelet_Aggregation inhibits

P2Y12 Receptor Signaling Pathway Activated by this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Light Transmission Aggregometry cluster_analysis Data Analysis Blood_Collection Collect whole blood (3.2% sodium citrate) PRP_Prep Centrifuge at 150-200 x g to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep PPP_Prep Centrifuge remaining blood at 1500-2000 x g to obtain Platelet-Poor Plasma (PPP) PRP_Prep->PPP_Prep Calibration Calibrate aggregometer: 0% T with PRP, 100% T with PPP PRP_Prep->Calibration PPP_Prep->Calibration Equilibration Equilibrate PRP at 37°C with stirring Calibration->Equilibration Agonist_Addition Add this compound to PRP Equilibration->Agonist_Addition Data_Acquisition Record light transmission over time Agonist_Addition->Data_Acquisition Aggregation_Curve Generate aggregation curve (% Aggregation vs. Time) Data_Acquisition->Aggregation_Curve Parameter_Extraction Determine max aggregation and slope Aggregation_Curve->Parameter_Extraction

Experimental Workflow for Platelet Aggregation Assay using this compound.

Conclusion

The discovery and characterization of this compound represent a significant milestone in the field of purinergic signaling. Its identification as a potent and selective P2Y receptor agonist has been instrumental in delineating the complex roles of these receptors in physiology and pathophysiology, particularly in hemostasis and thrombosis. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further investigation into the intricate world of purinergic signaling and the development of novel therapeutics targeting P2Y receptors. The continued use of this compound as a pharmacological tool will undoubtedly contribute to new discoveries and a deeper understanding of these critical signaling pathways.

References

The Structure-Activity Relationship of 2MeSADP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a potent and selective agonist for several subtypes of the P2Y purinergic receptor family, playing a critical role in various physiological processes, most notably platelet aggregation. As a stable analog of adenosine diphosphate (ADP), this compound has become an invaluable tool in the pharmacological characterization of P2Y receptors and the development of novel therapeutics targeting these receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its interactions with key P2Y receptor subtypes, the downstream signaling pathways it activates, and the experimental protocols used to elucidate its activity.

Core Concepts: P2Y Receptors and this compound

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] The ADP-sensitive P2Y receptors, namely P2Y1, P2Y12, and P2Y13, are of particular interest in drug development due to their roles in thrombosis, inflammation, and neurotransmission. This compound exhibits high affinity and agonist activity at these three receptor subtypes.

The key structural feature of this compound that distinguishes it from the endogenous ligand ADP is the presence of a methylthio (-SCH3) group at the 2-position of the adenine ring. This modification significantly enhances its potency and metabolic stability, making it a preferred tool for in vitro and in vivo studies.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological profile of this compound is dictated by specific structural features that govern its interaction with the binding pockets of P2Y receptors. The structure-activity relationship (SAR) of this compound primarily revolves around modifications at the 2-position of the adenine purine ring and the ribose moiety.

Modifications at the 2-Position of the Adenine Ring

The 2-methylthio substitution is a critical determinant of the high potency of this compound at P2Y1, P2Y12, and P2Y13 receptors.[2] Structure-activity studies have shown that thioether substitutions at this position are generally more potent than other modifications like amino or ether groups.[2] The length and nature of the alkyl chain in 2-alkylthio-ADP analogs can influence potency and selectivity. For instance, longer alkyl chains can be well-tolerated and in some cases lead to increased potency.

Modifications of the Ribose Moiety

Conformational constraint of the ribose ring has been a successful strategy to enhance the potency and selectivity of this compound analogs. A notable example is (N)-methanocarba-2MeSADP (MRS2365), where the ribose is locked in a North (N) conformation. This modification results in a highly potent and selective P2Y1 receptor agonist with significantly reduced activity at P2Y12 and P2Y13 receptors.[3] This highlights the different conformational requirements of the ribose binding pocket among the ADP-sensitive P2Y receptor subtypes.

Modifications at the N6-Position of the Adenine Ring

Substitution at the N6-position of the adenine ring has also been explored. For instance, N6-methyl substitution on 2-chloro-2'-deoxyadenosine-3',5'-bisphosphate, a P2Y1 antagonist scaffold, demonstrates that this position can be modified to modulate activity. While not a direct analog of this compound, this indicates that the N6 position is a site for potential modification to alter ligand properties.

Quantitative Analysis of this compound and Analog Activity

The following tables summarize the binding affinities and functional potencies of this compound and its key analog, (N)-methanocarba-2MeSADP (MRS2365), at the human P2Y1, P2Y12, and P2Y13 receptors.

Table 1: Binding Affinity (Ki) and Potency (EC50/IC50) of this compound at P2Y Receptors

ReceptorSpeciesAssay TypeParameterValue (nM)Reference(s)
P2Y1HumanInositol Phosphate AccumulationEC501.27[4]
P2Y1HumanInositol Phosphate AccumulationpEC508.29[4]
P2Y12HumanAdenylyl Cyclase InhibitionEC505[4]
P2Y13HumanInositol Phosphate AccumulationEC5019[4]
P2Y13MouseInositol Phosphate AccumulationEC506.2[4]

Table 2: Potency (EC50) of (N)-methanocarba-2MeSADP (MRS2365) at P2Y Receptors

ReceptorSpeciesAssay TypeParameterValue (nM)Reference(s)
P2Y1HumanInositol Phosphate AccumulationEC501.2[3]
P2Y12HumanInositol Phosphate AccumulationAgonist ActivityNone[3]
P2Y13HumanInositol Phosphate AccumulationAgonist ActivityVery Low[3]

Signaling Pathways Activated by this compound

This compound activates distinct downstream signaling cascades through its interaction with different P2Y receptor subtypes, owing to their coupling to different G protein families.

  • P2Y1 Receptor: The P2Y1 receptor is primarily coupled to Gq/11 proteins. Activation by this compound leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • P2Y12 and P2Y13 Receptors: Both P2Y12 and P2Y13 receptors are coupled to Gi/o proteins. Agonist binding by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels plays a crucial role in platelet aggregation.

P2Y1_Signaling_Pathway This compound This compound P2Y1R P2Y1R This compound->P2Y1R Gq/11 Gq/11 P2Y1R->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

P2Y1 Receptor Signaling Pathway

P2Y12_13_Signaling_Pathway This compound This compound P2Y12/13R P2Y12/13R This compound->P2Y12/13R Gi/o Gi/o P2Y12/13R->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts Decreased cAMP Decreased cAMP cAMP cAMP ATP->cAMP

P2Y12/P2Y13 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the structure-activity relationship of this compound. The following sections provide outlines for key in vitro assays.

Calcium Mobilization Assay (for P2Y1 Receptor Activity)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for this high-throughput assay.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound and test compounds.

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed P2Y1-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Initiate the automated addition of compounds to the cell plate.

    • Record the change in fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: Determine the EC50 values for agonists by plotting the peak fluorescence response against the compound concentration.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Load Dye Load Dye Seed Cells->Load Dye FLIPR Baseline FLIPR Baseline Load Dye->FLIPR Baseline Prepare Compounds Prepare Compounds Add Compounds Add Compounds Prepare Compounds->Add Compounds FLIPR Baseline->Add Compounds Measure Fluorescence Measure Fluorescence Add Compounds->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Calcium Mobilization Assay Workflow
Adenylyl Cyclase Inhibition Assay (for P2Y12 and P2Y13 Receptor Activity)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors like P2Y12 and P2Y13. The assay quantifies the reduction in cAMP levels in response to agonist stimulation.

Materials:

  • Cells stably expressing the human P2Y12 or P2Y13 receptor (e.g., CHO cells).

  • Culture medium.

  • Assay buffer (e.g., HBSS with HEPES).

  • Forskolin (an adenylyl cyclase activator).[5][6]

  • This compound and test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well or 384-well assay plates.

Procedure:

  • Cell Plating: Seed P2Y12 or P2Y13-expressing cells into assay plates and culture to the desired confluency.

  • Compound Incubation: Pre-incubate the cells with test compounds or vehicle.

  • Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and this compound (to inhibit it via the P2Y receptor).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the IC50 values.

Radioligand Binding Assay (for P2Y1, P2Y12, and P2Y13 Receptors)

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Ki) of unlabeled compounds. [3H]this compound is a commonly used radioligand for these receptors.

Materials:

  • Cell membranes prepared from cells expressing the target P2Y receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • [3H]this compound.

  • Unlabeled this compound (for determining non-specific binding) and test compounds.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, [3H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled test compound in binding buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound remains a cornerstone in the study of P2Y receptor pharmacology. Its potent and relatively stable nature has facilitated the elucidation of the distinct roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. The ongoing exploration of the structure-activity relationships of this compound and its analogs continues to drive the development of novel and more selective therapeutic agents targeting the purinergic signaling system. This guide provides a foundational understanding of the key principles and experimental approaches for researchers in this dynamic field.

References

2MeSADP Receptor Selectivity Profile: A Technical Guide to P2Y1, P2Y12, and P2Y13 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of 2-Methylthioadenosine diphosphate (2MeSADP) for the P2Y nucleotide receptors P2Y1, P2Y12, and P2Y13. This document details the binding affinities and functional potencies of this compound, outlines the experimental protocols used to determine these parameters, and illustrates the associated signaling pathways.

Core Data Presentation: this compound Selectivity Profile

This compound is a potent agonist at the P2Y1, P2Y12, and P2Y13 receptors, all of which are endogenously activated by adenosine diphosphate (ADP).[1][2] The following table summarizes the quantitative data on the potency of this compound at these human receptors.

ReceptorG-Protein CouplingAgonistPotency (EC50/pEC50)
P2Y1 GqThis compoundpEC50: 8.29[3][4]
P2Y12 GiThis compoundEC50: 5 nM[3][4]
P2Y13 GiThis compoundEC50: 19 nM[3][4]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Signaling Pathways

The activation of P2Y1, P2Y12, and P2Y13 receptors by agonists such as this compound initiates distinct intracellular signaling cascades.

P2Y1 Receptor Signaling

The P2Y1 receptor is coupled to the Gq family of G-proteins.[5] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This pathway is primarily associated with initiating platelet shape change.[7][8]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_act PKC Activation DAG->PKC_act activates Ca_release Ca²⁺ Release ER->Ca_release induces This compound This compound This compound->P2Y1 binds P2Y12_P2Y13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gi P2Y12_13->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP_cAMP ATP -> cAMP AC->ATP_cAMP cAMP_decrease cAMP Decrease ATP_cAMP->cAMP_decrease leads to This compound This compound This compound->P2Y12_13 binds Experimental_Workflow cluster_step1 Step 1: Target Identification & Ligand Synthesis cluster_step2 Step 2: In Vitro Binding Assays cluster_step3 Step 3: In Vitro Functional Assays cluster_step4 Step 4: Cellular/Physiological Assays cluster_step5 Step 5: Data Analysis & Profile Generation Target Identify P2Y Receptor Subtype (P2Y1, P2Y12, or P2Y13) Synthesis Synthesize & Purify This compound Target->Synthesis Binding Radioligand Binding Assay (Determine Ki) Synthesis->Binding Functional_Gq Inositol Phosphate Assay (for P2Y1 - Determine EC50) Binding->Functional_Gq Functional_Gi cAMP Accumulation Assay (for P2Y12/P2Y13 - Determine IC50) Binding->Functional_Gi Platelet Platelet Aggregation Assay Functional_Gq->Platelet Functional_Gi->Platelet Analysis Generate Selectivity Profile (Compare Ki, EC50, IC50 values) Platelet->Analysis

References

Downstream Effects of 2MeSADP Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-methylthioadenosine diphosphate (2MeSADP) is a potent and specific synthetic agonist for the P2Y12 receptor, a critical G protein-coupled receptor (GPCR) in platelet activation and thrombosis. Its activation triggers a cascade of intracellular signaling events that are central to hemostasis and pathological thrombus formation. This document provides a detailed overview of the downstream effects of this compound-mediated P2Y12 receptor activation, focusing on the core signaling pathways, physiological consequences, and the experimental methodologies used to elucidate these processes. Understanding these pathways is paramount for the development of novel antiplatelet therapeutics.

Core Signaling Pathways of P2Y12 Receptor Activation

Activation of the P2Y12 receptor by this compound initiates signaling primarily through the heterotrimeric G protein, Gi. This engagement leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which subsequently modulate distinct downstream effector proteins. These signaling events can be broadly categorized into Gi-dependent and Gi-independent pathways.

Gi-Dependent Signaling

The canonical P2Y12 pathway is Gi-dependent and characterized by two major branches originating from the Gαi and Gβγ subunits.[1]

  • Gαi-Mediated Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action leads to a rapid decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical secondary messenger that normally acts to suppress platelet activation.[2][3][4] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of key inhibitory proteins like the Vasodilator-Stimulated Phosphoprotein (VASP).[5][6] Dephosphorylated VASP is permissive for platelet activation and subsequent aggregation.[7]

  • Gβγ-Mediated Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit complex activates Class I phosphoinositide 3-kinase (PI3K).[8][9][10] PI3K activation is a crucial step that leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[11][12] The PI3K/Akt axis is integral for amplifying and sustaining the platelet activation response, contributing to granule secretion and the stabilization of platelet aggregates.[6][10]

Convergence and Amplification: Rap1b Activation

A key downstream consequence of P2Y12 activation is the sustained activation of the small GTPase Rap1b, a critical regulator of integrin αIIbβ3 activation.[8][13] Full and sustained Rap1b activation represents a point of convergence between the Gi-coupled P2Y12 pathway and the Gq-coupled P2Y1 pathway, which is also activated by ADP.[2][8]

  • P2Y1 (Gq) Pathway: Initiates rapid, transient Rap1b activation via phospholipase C (PLC) and subsequent increases in intracellular calcium, which activates the Rap-GEF CalDAG-GEF1.[2][8]

  • P2Y12 (Gi) Pathway: Sustains Rap1b activation. The P2Y12-PI3K pathway is thought to inhibit RASA3, a GTPase-activating protein (GAP) that would otherwise inactivate Rap1b.[2][8] By inhibiting this inhibitory signal, the P2Y12 pathway ensures that Rap1b remains in its active, GTP-bound state, leading to stable integrin activation and irreversible platelet aggregation.[8]

Interestingly, studies suggest that Rap1b activation downstream of P2Y12 may also occur through a PI3K-independent mechanism, highlighting the complexity of this signaling node.[2][8]

Gi-Independent Signaling

While the Gi-dependent pathway is predominant, some evidence suggests Gi-independent mechanisms may also contribute to the cellular response following P2Y12 activation. In recombinant cell systems, P2Y12 stimulation has been shown to induce reorganization of the actin cytoskeleton through a pathway requiring the activation of RhoA and Rho-kinase, which was insensitive to pertussis toxin (a Gi inhibitor).[1][14] The physiological relevance of this pathway in platelets is still under investigation.

Signaling Pathway Diagrams

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes PI3K PI3-Kinase Akt Akt PI3K->Akt Activates RASA3 RASA3 PI3K->RASA3 Inhibits PLC Phospholipase C Ca ↑ [Ca²⁺]i PLC->Ca Generates IP₃ Integrin Integrin αIIbβ3 (Inactive) Integrin_A Integrin αIIbβ3 (Active) Integrin->Integrin_A Gai Gαi Gi->Gai Gby Gβγ Gi->Gby Gq->PLC Activates Gai->AC Inhibits Gby->PI3K Activates PKA PKA cAMP->PKA Activates VASP VASP-P PKA->VASP Phosphorylates (Inhibitory signal) Rap1b_I Rap1b-GDP (Inactive) Rap1b_A Rap1b-GTP (Active) Rap1b_I->Rap1b_A GEF/GAP Cycle Rap1b_A->Integrin Inside-Out Signaling CalDAG CalDAG-GEF1 Ca->CalDAG Activates CalDAG->Rap1b_I Activates RASA3->Rap1b_A Inactivates Aggregation Platelet Aggregation & Stabilization Integrin_A->Aggregation Agonist This compound / ADP Agonist->P2Y12 Agonist->P2Y1

Caption: P2Y12 and P2Y1 receptor signaling pathways in platelets.

Gi_Independent P2Y12 P2Y12 Receptor RhoA RhoA P2Y12->RhoA Activates (Gi-independent) Agonist This compound Agonist->P2Y12 RhoK Rho-kinase RhoA->RhoK Activates Cytoskeleton Actin Cytoskeleton Reorganization RhoK->Cytoskeleton

Caption: Proposed Gi-independent P2Y12 signaling pathway.

Physiological Consequences

The primary and most studied physiological consequence of this compound-induced P2Y12 activation is the potentiation of platelet activation and aggregation, which is fundamental to thrombosis and hemostasis.

  • Platelet Aggregation: P2Y12 activation is essential for amplifying the aggregation response initiated by ADP and other platelet agonists like thrombin and collagen.[10][13] While activation of the P2Y1 receptor alone can cause a transient and reversible aggregation, the concomitant signaling through P2Y12 is required to stabilize the platelet plug, leading to sustained and irreversible aggregation.[9][15]

  • Thrombus Stability: The signaling cascade initiated by P2Y12 contributes to the firm adhesion of platelets to the subendothelial matrix and to each other, ensuring the formation of a stable thrombus that can withstand physiological shear forces in the vasculature.[13]

  • Granule Secretion: P2Y12 activation potentiates the release of platelet granule contents (both dense and α-granules), which include more ADP, serotonin, and other factors that recruit additional platelets to the site of injury in a positive feedback loop.[12]

Quantitative Data on this compound-Mediated Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound and related compounds on platelet function.

Table 1: Agonist/Antagonist Concentrations and Effects

Compound Target Receptor Concentration Observed Effect Source
This compound P2Y12 Agonist 10 nM - 100 nM Induces platelet aggregation in wild-type mouse platelets.[16] [16]
This compound P2Y12 Agonist 3.12 µM Abolished Akt phosphorylation in human platelets.[11] [11]
LY294002 PI3K Inhibitor 3.12 µM Abolished this compound-induced Akt phosphorylation.[8][11] [8][11]
LY294002 PI3K Inhibitor up to 25 µM Only partially inhibited this compound-induced Rap1b activation.[8] [8]
AR-C69931MX P2Y12 Antagonist - Completely inhibited this compound-induced Rap1b activation.[2] [2]

| MRS2179 | P2Y1 Antagonist | - | Completely inhibited this compound-induced Rap1b activation.[2] |[2] |

Table 2: Platelet Function Test Data

Assay Parameter Condition Value Source
VerifyNow P2Y12 P2Y12 Reaction Units (PRU) Baseline (Pre-clopidogrel) 194 - 418 PRU [17]
VerifyNow P2Y12 % Inhibition Post-clopidogrel Mean 64.0 ± 25.3% [18]
VASP Assay Platelet Reactivity Index (PRI) High Platelet Reactivity > 50% [19]
Multiplate Aggregometry Aggregation (U) Baseline 70.5 U [20]

| Multiplate Aggregometry | Aggregation (U) | With P2Y12 Inhibitor | 11.5 U |[20] |

Experimental Protocols

A variety of in vitro and ex vivo assays are employed to study the downstream effects of this compound. These methods allow for the precise measurement of specific signaling events and the overall functional response of platelets.

Platelet Aggregation by Light Transmittance Aggregometry (LTA)
  • Principle: This is the gold-standard method for measuring platelet aggregation. A suspension of platelet-rich plasma (PRP) or washed platelets is stirred in a cuvette at 37°C. As platelets aggregate in response to an agonist like this compound, the turbidity of the suspension decreases, allowing more light to pass through. This change in light transmittance is recorded over time.

  • Methodology:

    • Platelet Preparation: Whole blood is collected in sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 100 x g for 10 minutes). Washed platelets are prepared by further centrifugation of PRP and resuspension in a buffered solution like Tyrode's buffer.[21]

    • Assay: Platelet suspension (e.g., 2-5 x 10⁸ platelets/mL) is placed in an aggregometer cuvette with a stir bar at 37°C.[21]

    • Stimulation: A baseline light transmittance is established. This compound is added at the desired concentration (e.g., 10 nM - 10 µM), and the change in light transmittance is recorded for several minutes.[16]

    • Analysis: The maximum percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank. Specific pathway involvement can be probed by pre-incubating platelets with inhibitors (e.g., AR-C69931MX for P2Y12, MRS2179 for P2Y1, LY294002 for PI3K) before adding the agonist.[2]

VASP Phosphorylation Assay
  • Principle: This assay specifically measures the activation state of the P2Y12-Gi pathway. Activation of P2Y12 inhibits adenylyl cyclase, lowers cAMP, and thus reduces PKA-mediated phosphorylation of VASP.[5] The level of VASP phosphorylation is therefore inversely proportional to P2Y12 receptor activity.

  • Methodology:

    • Sample Treatment: Citrated whole blood is incubated with two sets of reagents: Prostaglandin E1 (PGE1) alone, and PGE1 plus ADP.[5][7] PGE1 is used to stimulate adenylyl cyclase and induce a maximal state of VASP phosphorylation. The addition of ADP (or this compound) will counteract this effect if P2Y12 receptors are active.

    • Fixation and Permeabilization: Cells are fixed with formaldehyde and then permeabilized with a detergent to allow antibodies to access intracellular proteins.[7]

    • Staining: Platelets are labeled with a fluorescent monoclonal antibody specific for phosphorylated VASP (p-VASP).[7]

    • Flow Cytometry: The median fluorescence intensity (MFI) of the p-VASP signal is measured for both treatment conditions using a flow cytometer.

    • Analysis: A Platelet Reactivity Index (PRI) is calculated from the MFI values, reflecting the degree of P2Y12 inhibition.[5]

Intracellular cAMP Measurement
  • Principle: This assay directly quantifies the inhibition of adenylyl cyclase. P2Y12 activation by this compound is expected to decrease intracellular cAMP levels.

  • Methodology:

    • Platelet Treatment: Washed platelets are stimulated with this compound for a defined period. To measure inhibition, cAMP production can first be stimulated with an adenylyl cyclase activator like forskolin, followed by the addition of this compound.[22]

    • Cell Lysis: The reaction is stopped, and platelets are lysed to release intracellular contents.[21]

    • Quantification: cAMP levels in the lysate are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[21][23] These assays involve competition between the cAMP in the sample and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[23]

Akt and Rap1b Activation Assays
  • Principle: These assays measure the activation of key downstream signaling molecules. Akt activation is determined by its phosphorylation status, while Rap1b activation is determined by its GTP-bound state.

  • Methodology (Akt):

    • Platelets are stimulated with this compound and then lysed.

    • Proteins in the lysate are separated by SDS-PAGE and transferred to a membrane (Western Blot).

    • The membrane is probed with a primary antibody specific for Akt phosphorylated at a key residue (e.g., Ser473), followed by a secondary antibody for detection.[2][8]

  • Methodology (Rap1b):

    • Platelets are stimulated and lysed.

    • The active, GTP-bound Rap1b is selectively isolated from the lysate using an affinity "pull-down" method. This typically uses agarose beads coupled to a protein domain (like RalGDS-RBD) that specifically binds to GTP-Rap1.[24][25][26]

    • The pulled-down proteins are then detected and quantified by Western Blotting using an anti-Rap1b antibody.[25][26]

Experimental Workflow Diagrams

VASP_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Data Analysis Blood Collect Citrated Whole Blood Tube1 Aliquot 1: + PGE₁ Blood->Tube1 Tube2 Aliquot 2: + PGE₁ + ADP Blood->Tube2 Fix Fix Cells (e.g., Formaldehyde) Tube1->Fix Tube2->Fix Perm Permeabilize Cells (e.g., Detergent) Fix->Perm Label Label with Fluorescent anti-p-VASP Antibody Perm->Label FCM Acquire on Flow Cytometer Label->FCM MFI Measure Median Fluorescence Intensity (MFI) FCM->MFI Calc Calculate Platelet Reactivity Index (PRI) MFI->Calc

Caption: Workflow for the VASP phosphorylation flow cytometry assay.

Rap1_Pulldown Start Prepare Washed Platelets Stim Stimulate with This compound Start->Stim Lyse Lyse Cells in Assay Buffer Stim->Lyse Incubate Incubate Lysate with RalGDS-RBD Agarose Beads Lyse->Incubate Wash Wash Beads to Remove Unbound Proteins Incubate->Wash Elute Elute Bound Proteins in SDS-PAGE Buffer Wash->Elute WB Analyze by Western Blot with anti-Rap1 Antibody Elute->WB

Caption: Workflow for the Rap1b activation pull-down assay.

Conclusion

The activation of the P2Y12 receptor by this compound triggers a well-defined, multi-branched signaling cascade that is central to platelet function. The primary Gi-dependent pathway, involving inhibition of adenylyl cyclase and activation of PI3K, converges to promote the sustained activation of Rap1b, leading to stable integrin activation and irreversible platelet aggregation. The experimental protocols detailed herein provide robust methods for interrogating these pathways at various levels, from receptor-proximal events to the ultimate physiological endpoint of aggregation. For researchers and drug development professionals, a thorough understanding of these downstream effects is crucial for identifying novel therapeutic targets and for accurately assessing the efficacy and mechanism of action of P2Y12-modulating compounds.

References

The Role of 2-Methylthioadenosine Diphosphate (2MeSADP) in Physiological Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It serves as a crucial pharmacological tool for the investigation of purinergic signaling, particularly through its agonist activity at P2Y receptors. This technical guide provides an in-depth overview of the role of this compound in various physiological processes, with a focus on its receptor interactions, signaling pathways, and quantitative data from key experimental assays. Detailed methodologies for these experiments are also provided to facilitate research and development in this field.

Receptor Specificity and Potency of this compound

This compound is a potent agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs), most notably P2Y1, P2Y12, and P2Y13.[1][2] Its high affinity and stability compared to the endogenous ligand ADP make it an invaluable tool for elucidating the physiological functions of these receptors.

Quantitative Data on this compound-Receptor Interactions

The following tables summarize the potency and binding affinity of this compound for human P2Y receptors.

ReceptorParameterValueReference
P2Y1pEC508.29[3]
P2Y12EC505 nM[3]
P2Y13EC5019 nM[3]
P2Y6 (rat)pEC505.75[2]
ReceptorLigandParameterValueCell LineReference
P2Y12[3H]this compoundKd4.9 ± 1.3 nMCOS-7[4]
P2Y13[33P]this compoundKd0.28 ± 0.12 nM1321N1[5]

Signaling Pathways Activated by this compound

The physiological effects of this compound are mediated through the activation of distinct G protein-coupled signaling cascades, depending on the P2Y receptor subtype expressed in a given cell type.

P2Y1 Receptor Signaling (Gq-coupled)

Activation of the Gq-coupled P2Y1 receptor by this compound leads to the stimulation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[7] This pathway is fundamental for processes such as platelet shape change.[8]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1_R P2Y1 Receptor This compound->P2Y1_R Binds Gq Gq P2Y1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., Platelet Shape Change) DAG->Cellular_Response Activates PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Mediates

P2Y1 Receptor Gq Signaling Pathway
P2Y12 and P2Y13 Receptor Signaling (Gi-coupled)

This compound activation of P2Y12 and P2Y13 receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase.[9][10] This results in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn contributes to the full activation and aggregation of platelets.[8] The βγ subunits of the Gi protein can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway.[9]

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y12_13_R P2Y12/P2Y13 Receptor This compound->P2Y12_13_R Binds Gi Gi (αβγ) P2Y12_13_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC αi inhibits PI3K PI3K Gi->PI3K βγ activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKA->Cellular_Response Inhibits PI3K->Cellular_Response Promotes

P2Y12/P2Y13 Receptor Gi Signaling Pathway

Physiological Roles of this compound-Mediated Signaling

Hemostasis and Thrombosis

The most well-characterized role of this compound is in hemostasis and thrombosis, primarily through its potent activation of platelet P2Y1 and P2Y12 receptors. The coordinated activation of both receptors is essential for full platelet aggregation and thrombus formation. P2Y1 activation initiates platelet shape change and weak, reversible aggregation, while P2Y12 activation leads to the amplification and stabilization of the platelet aggregate.[8]

Immune Response

Recent studies have indicated a role for P2Y12 receptors in modulating immune responses. This compound has been shown to influence T-cell activation and cytokine secretion, although the effects can be dependent on the stimulus and experimental conditions.[12] Blockade of the P2Y12 receptor can alter T-cell responses, suggesting a functional role for this receptor on human T-cells.[12]

Nervous System

Emerging evidence suggests a role for this compound-sensitive P2Y receptors in the central nervous system. Activation of P2Y13 receptors by this compound in cerebellar granule neurons triggers a pro-survival signaling pathway involving PI3K/Akt/GSK3.[13] Furthermore, in a mouse model of spinal cord injury, 2-MeSADP treatment was shown to enhance locomotor recovery by altering the expression of genes related to neuronal apoptosis and remyelination.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors for this compound in a given tissue or cell preparation.[14]

Materials:

  • Cell membranes expressing the P2Y receptor of interest (e.g., from transfected CHO or Sf9 cells).

  • Radiolabeled this compound (e.g., [3H]this compound or [33P]this compound).

  • Unlabeled this compound for determining non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, radiolabeled this compound at various concentrations (for saturation binding) or a fixed concentration (for competition assays), and either assay buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax values.

Radioligand_Binding_Workflow A Prepare Cell Membranes B Incubate Membranes with Radiolabeled this compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Kd, Bmax) D->E Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) B Calibrate Aggregometer (0% with PRP, 100% with PPP) A->B C Add this compound to PRP in Cuvette B->C D Record Change in Light Transmission C->D E Quantify Aggregation D->E Calcium_Mobilization_Workflow A Seed and Culture P2Y1-expressing Cells B Load Cells with Calcium-sensitive Dye A->B C Measure Baseline Fluorescence B->C D Inject this compound and Record Fluorescence Change C->D E Analyze Calcium Flux D->E

References

2MeSADP interaction with G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of 2-Methylthioadenosine Diphosphate (2MeSADP) with G-protein Coupled Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthioadenosine diphosphate (this compound) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It serves as a crucial pharmacological tool for investigating the function of purinergic P2Y G-protein coupled receptors (GPCRs). As a selective agonist, this compound interacts with several P2Y receptor subtypes, initiating distinct intracellular signaling cascades that are pivotal in numerous physiological processes, most notably hemostasis and thrombosis. This guide provides a comprehensive overview of this compound's interaction with its primary GPCR targets, detailing the associated signaling pathways, quantitative pharmacological data, and key experimental methodologies.

Primary GPCR Targets of this compound

This compound is a potent agonist for a specific subset of P2Y receptors, which are crucial in platelet activation and other physiological responses.[1][2][3][4] The primary targets are:

  • P2Y1 Receptor: A Gq-coupled receptor responsible for initiating platelet shape change and a transient phase of aggregation.[5][6]

  • P2Y12 Receptor: A Gi-coupled receptor essential for the amplification and maintenance of a sustained platelet aggregation response.[3][7]

  • P2Y13 Receptor: A Gi-coupled receptor that shares significant homology with the P2Y12 receptor and is also responsive to ADP.[8][9][10]

Data Presentation: Quantitative Pharmacology of this compound

The potency of this compound has been quantified across its primary human P2Y receptor targets. The following table summarizes key efficacy (EC₅₀/pEC₅₀) values from in vitro studies. A higher pEC₅₀ value indicates greater potency.

CompoundReceptorSpeciesPotencyReference
This compound P2Y1HumanpEC₅₀: 8.29[1][2][4]
P2Y12HumanEC₅₀: 5 nM[1][2][3][4]
P2Y13HumanEC₅₀: 19 nM[1][2][4]
P2Y6RatpEC₅₀: 5.75[1][2][4]

Signaling Pathways

The activation of different P2Y receptors by this compound initiates distinct G-protein-mediated signaling cascades.

P2Y1 Receptor Signaling (Gq Pathway)

The P2Y1 receptor is coupled to the Gq class of G-proteins.[6] Agonist binding by this compound triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[11][12] This rapid increase in intracellular calcium is a key signal for platelet shape change.[6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ER Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TwoMeSADP This compound TwoMeSADP->P2Y1 Binds IP3R IP3 Receptor IP3->IP3R Binds Calcium ↑ [Ca²⁺]i (Intracellular Calcium) IP3R->Calcium Releases Ca²⁺ Response Platelet Shape Change & Transient Aggregation Calcium->Response Initiates

This compound-induced Gq signaling via the P2Y1 receptor.

P2Y12 and P2Y13 Receptor Signaling (Gi Pathway)

Both P2Y12 and P2Y13 receptors are coupled to the Gi family of G-proteins.[3][8][10] When activated by this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[1][4][9][13] Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation is a key step that contributes to the full and sustained aggregation of platelets.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gi protein P2Y12_13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Blocked Conversion cAMP ↓ cAMP AC->cAMP Conversion to cAMP is reduced TwoMeSADP This compound TwoMeSADP->P2Y12_13 Binds PKA ↓ PKA Activity cAMP->PKA Response Sustained Platelet Aggregation PKA->Response

This compound-induced Gi signaling via P2Y12/P2Y13 receptors.

Experimental Protocols

Investigating the interaction of this compound with P2Y receptors involves several key in vitro assays.

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[14] It is used to determine the dissociation constant (Kd) of a radiolabeled ligand (like [³³P]this compound) and the inhibitory constant (Ki) of a competing unlabeled ligand (like this compound).[6][14]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the P2Y receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.[15]

  • Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³³P]this compound) and varying concentrations of the unlabeled competitor ligand (this compound).[6][15]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat. This separates the receptor-bound radioligand from the free, unbound radioligand.[15]

  • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.[15]

  • Data Analysis: Non-specific binding is subtracted to yield specific binding. The concentration of the competitor ligand that inhibits 50% of specific binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15]

Radioligand_Binding_Workflow A 1. Prepare Receptor Membranes (e.g., from cells expressing P2Y12) B 2. Incubate Membranes with: - Fixed [³³P]this compound (Radioligand) - Varying [this compound] (Competitor) A->B C 3. Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Data Analysis - Plot Specific Binding vs. [Competitor] - Determine IC₅₀ - Calculate Ki value D->E

Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1.[16]

Methodology:

  • Cell Loading: Adherent or non-adherent cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[16][17] The dye is cell-permeable and its fluorescence intensity increases upon binding to Ca²⁺.

  • Baseline Measurement: The basal fluorescence of the loaded cells is measured using a fluorescence plate reader or a microscope.[17]

  • Agonist Addition: Varying concentrations of this compound are added to the cells.

  • Kinetic Reading: The fluorescence intensity is measured kinetically in real-time immediately after agonist addition to capture the transient increase in intracellular calcium.[17]

  • Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ value is determined.

Calcium_Mobilization_Workflow A 1. Load Cells (expressing P2Y1) with a Ca²⁺-sensitive dye (e.g., Fluo-4) B 2. Measure Baseline Fluorescence A->B C 3. Add this compound (at various concentrations) B->C D 4. Measure Fluorescence Change Kinetically (e.g., using FLIPR) C->D E 5. Data Analysis - Plot Response vs. [this compound] - Determine EC₅₀ value D->E

Workflow for a calcium mobilization assay.

Inhibition of Adenylyl Cyclase (cAMP) Assay

This functional assay is used to measure the activity of Gi-coupled receptors, such as P2Y12 and P2Y13, by quantifying the inhibition of cAMP production.[13][18][19]

Methodology:

  • Cell Stimulation: Cells expressing the Gi-coupled receptor are first treated with an agent that stimulates adenylyl cyclase and increases basal cAMP levels, such as forskolin.[13][20]

  • Agonist Treatment: The stimulated cells are then co-incubated with varying concentrations of the Gi-agonist, this compound.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured. This is typically done using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound. A dose-response curve is generated to determine the IC₅₀ value for the agonist.

cAMP_Assay_Workflow A 1. Treat Cells (expressing P2Y12/P2Y13) with Forskolin to stimulate cAMP production B 2. Add this compound (at various concentrations) A->B C 3. Lyse Cells to release cAMP B->C D 4. Quantify cAMP Levels (e.g., using ELISA or HTRF) C->D E 5. Data Analysis - Plot % Inhibition vs. [this compound] - Determine IC₅₀ value D->E

Workflow for an adenylyl cyclase inhibition (cAMP) assay.

References

Methodological & Application

Application Notes: 2MeSADP for In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a potent and stable analog of adenosine diphosphate (ADP), a key physiological agonist in platelet activation.[1][2] Due to its stability and high affinity for platelet purinergic receptors, this compound is widely utilized in research and drug development to induce and study platelet aggregation in vitro. It provides a reliable and reproducible method for assessing platelet function, investigating the mechanisms of hemostasis and thrombosis, and evaluating the efficacy of antiplatelet therapies.[1][3][4]

Principle of Action: P2Y1 and P2Y12 Receptor Activation

This compound-induced platelet aggregation is mediated through the simultaneous activation of two distinct G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[3][5][6] The synergistic signaling from both receptors is essential for a complete and sustained aggregation response.[3][7][8]

  • P2Y1 Receptor: This receptor is coupled to the Gq protein. Its activation stimulates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentration, initiating platelet shape change and a transient, reversible aggregation.[3][7]

  • P2Y12 Receptor: This receptor is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, causing a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7][9] Lower cAMP levels reduce the threshold for platelet activation and are crucial for amplifying and stabilizing the aggregation response initiated by P2Y1 activation, leading to the formation of large, irreversible platelet aggregates.[7][9]

The combined signaling ultimately leads to the activation of the small G protein Rap1b and a subsequent conformational change in the αIIbβ3 integrin receptor.[7][9] This activation allows the αIIbβ3 receptor to bind fibrinogen, which cross-links adjacent platelets, resulting in the formation of a stable platelet aggregate.[7][9]

G cluster_receptor Platelet Membrane cluster_pathway Intracellular Signaling This compound This compound P2Y1 P2Y1 This compound->P2Y1 P2Y12 P2Y12 This compound->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 leads to cAMP ↓ cAMP AC->cAMP reduction in ShapeChange Platelet Shape Change Ca2->ShapeChange IntegrinActivation αIIbβ3 Integrin Activation cAMP->IntegrinActivation amplifies ShapeChange->IntegrinActivation contributes to Aggregation Platelet Aggregation IntegrinActivation->Aggregation enables G cluster_prep Sample Preparation cluster_assay Aggregation Assay A 1. Blood Collection (3.2% Citrate) B 2. Centrifuge (Low Speed) 180-200 x g, 15-20 min A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Re-centrifuge (High Speed) ~2000 x g, 15 min B->D F 6. Incubate PRP at 37°C C->F E 5. Isolate Platelet-Poor Plasma (PPP) D->E G 7. Set Baselines (0% with PRP, 100% with PPP) E->G F->G H 8. Add this compound to PRP G->H I 9. Record Light Transmission (5-10 min) H->I J 10. Data Analysis (Max %, Slope) I->J

References

Application Notes and Protocols for Inducing Platelet Shape Change with 2MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a potent and stable analog of adenosine diphosphate (ADP) that serves as a selective agonist for the P2Y1 and P2Y12 purinergic receptors on the platelet surface. The activation of these receptors initiates a cascade of intracellular signaling events crucial for platelet activation, including shape change, aggregation, and degranulation.[1][2] Specifically, the P2Y1 receptor, coupled to Gq, is primarily responsible for the initial shape change of platelets from their resting discoid form to a spherical shape with pseudopods.[1][3] This morphological transformation is a critical early event in hemostasis and thrombosis.

These application notes provide detailed protocols for utilizing this compound to induce and quantify platelet shape change, a fundamental assay in platelet research and the development of antiplatelet therapeutics.

Data Presentation: this compound Concentration and Platelet Shape Change

The optimal concentration of this compound to induce platelet shape change without significant aggregation can vary depending on the platelet source (human, mouse, etc.), preparation method (platelet-rich plasma vs. washed platelets), and the specific assay used for quantification. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. The following table summarizes indicative concentrations and their expected effects on human platelets.

This compound Concentration (µM)Expected Effect on Platelet Shape ChangeNotes
0.01 - 0.1Initial and reversible shape change.Ideal for studying the kinetics of shape change and P2Y1 receptor signaling.[4]
0.1 - 1.0Robust and sustained shape change with minimal aggregation.Suitable for most quantitative shape change assays.
> 1.0Induces both shape change and significant platelet aggregation.Used for studying the interplay between shape change and aggregation.

Note: The presence of a P2Y12 receptor antagonist, such as AR-C69931MX, can help isolate the P2Y1-mediated shape change, especially at higher this compound concentrations.[5]

Signaling Pathway of this compound-Induced Platelet Shape Change

The binding of this compound to the P2Y1 receptor on the platelet surface initiates a well-defined signaling cascade. This pathway is crucial for the cytoskeletal rearrangements that drive the change in platelet morphology.

G This compound-Induced Platelet Shape Change Signaling Pathway cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling This compound This compound P2Y1_Receptor P2Y1 Receptor This compound->P2Y1_Receptor Binds to Gq Gq P2Y1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization (from Dense Tubular System) IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Ca_Mobilization->Actin_Cytoskeleton Leads to PKC->Actin_Cytoskeleton Phosphorylates proteins leading to Shape_Change Platelet Shape Change (Discoid to Spherical with Pseudopods) Actin_Cytoskeleton->Shape_Change Results in

Caption: Signaling cascade initiated by this compound binding to the P2Y1 receptor, leading to platelet shape change.

Experimental Protocols

Preparation of Platelets

a. Platelet-Rich Plasma (PRP)

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • PRP Collection: Carefully collect the upper, straw-colored layer of PRP, avoiding the buffy coat.

  • Platelet Count: Determine the platelet count using a hematology analyzer and adjust to the desired concentration (typically 2-3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

b. Washed Platelets

  • Acid-Citrate-Dextrose (ACD) Addition: Add 1 volume of ACD (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose) to 6 volumes of PRP.

  • Centrifugation: Centrifuge the PRP-ACD mixture at 800 x g for 15 minutes at room temperature.

  • Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer: 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4) containing apyrase (2 U/mL) to prevent premature activation.

  • Final Adjustment: Adjust the platelet count to the desired concentration with the same buffer.

Induction of Platelet Shape Change with this compound
  • Pre-incubation: Equilibrate the platelet suspension (PRP or washed platelets) at 37°C for at least 5 minutes.

  • Stimulation: Add the desired concentration of this compound to the platelet suspension. For studying shape change in isolation, a final concentration of 0.1-1.0 µM is often sufficient.

  • Incubation: Incubate the platelets with this compound for a specified time, typically ranging from 30 seconds to 5 minutes, depending on the quantification method.

Quantification of Platelet Shape Change

a. Light Transmission Aggregometry (LTA)

Light transmission aggregometry can be used to indirectly measure platelet shape change. Upon activation, platelets change from a discoid to a spherical shape, which causes a transient decrease in light transmission before the onset of aggregation.[6]

Protocol:

  • Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.

  • Place a cuvette with the prepared platelet suspension (PRP) in the aggregometer and establish a stable baseline (0% aggregation).

  • Add this compound to the PRP while stirring.

  • Record the change in light transmission. The initial decrease in light transmission corresponds to platelet shape change.[6]

  • The extent of shape change can be quantified by measuring the maximum decrease in light transmission from the baseline.

b. Flow Cytometry

Flow cytometry allows for the quantitative analysis of platelet shape change at the single-cell level by measuring changes in forward scatter (FSC) and side scatter (SSC).

Protocol:

  • Prepare platelet suspensions as described above.

  • Stimulate platelets with this compound for the desired time.

  • Fixation (Optional but Recommended): Stop the reaction and fix the platelets by adding an equal volume of 1% paraformaldehyde and incubating for 10-15 minutes at room temperature.

  • Staining: Stain platelets with a fluorescently-labeled antibody against a platelet-specific marker (e.g., CD41 or CD61).

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the platelet population based on the CD41/CD61 staining. Analyze the changes in FSC (related to size) and SSC (related to internal complexity/granularity). A decrease in FSC and an increase in SSC are indicative of platelet shape change. Imaging flow cytometry can provide more detailed morphological analysis.[7][8]

c. Scanning Electron Microscopy (SEM)

SEM provides high-resolution visualization of platelet morphology, allowing for direct observation of the shape change from discoid to spherical with the formation of pseudopods.[9][10]

Protocol:

  • Prepare and stimulate platelets with this compound on a suitable surface (e.g., glass coverslips).

  • Fixation: Fix the platelets with 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline) for at least 1 hour at room temperature.[11]

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: Critically point dry the samples.

  • Coating: Sputter-coat the samples with a thin layer of gold or palladium.

  • Imaging: Visualize the platelets using a scanning electron microscope.

  • Analysis: Qualitatively and quantitatively assess the morphological changes. The percentage of platelets in different activation states (discoid, early spherical, late spherical with pseudopods) can be determined.[12]

Experimental Workflow

G Experimental Workflow for this compound-Induced Platelet Shape Change cluster_prep Platelet Preparation cluster_exp Experiment cluster_analysis Quantification Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Washed_Prep Prepare Washed Platelets PRP_Prep->Washed_Prep Stimulation Stimulate with this compound (Varying Concentrations) PRP_Prep->Stimulation Washed_Prep->Stimulation LTA Light Transmission Aggregometry Stimulation->LTA Flow_Cytometry Flow Cytometry (FSC/SSC) Stimulation->Flow_Cytometry SEM Scanning Electron Microscopy Stimulation->SEM

Caption: Overview of the experimental workflow for studying this compound-induced platelet shape change.

References

Application Notes and Protocols: 2MeSADP in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a potent and stable synthetic analog of adenosine diphosphate (ADP) that acts as a selective agonist for several subtypes of P2Y purinergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes, making them attractive targets for drug discovery.[1][2] One of the key signaling pathways activated by certain P2Y receptors, particularly the Gq-coupled subtypes like P2Y1, is the mobilization of intracellular calcium ([Ca²⁺]i).[1][3] This application note provides detailed protocols and data for utilizing this compound in calcium mobilization assays, a common method for studying P2Y receptor activation and for screening potential modulators of these receptors.

Principle of the Assay

The calcium mobilization assay is a widely used technique to measure the transient increase in intracellular calcium concentration following the activation of GPCRs coupled to the Gq signaling pathway.[4] The binding of an agonist, such as this compound, to a Gq-coupled P2Y receptor (e.g., P2Y1) activates phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][6] This increase in cytosolic calcium can be detected using fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[7][8] The change in fluorescence is directly proportional to the concentration of intracellular calcium, providing a readout of receptor activation.

Signaling Pathway

The activation of the P2Y1 receptor by this compound initiates a well-defined signaling cascade leading to calcium mobilization.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound P2Y1_Receptor P2Y1 Receptor (Gq-coupled) This compound->P2Y1_Receptor Binds to G_Protein Gq Protein (α, β, γ) P2Y1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds to ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store Ca_Release Ca²⁺ IP3_Receptor->Ca_Release Opens Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects Triggers

Caption: P2Y1 receptor signaling pathway initiated by this compound.

Quantitative Data

The potency of this compound varies depending on the P2Y receptor subtype and the cell type used in the assay. The following table summarizes reported EC₅₀ and pEC₅₀ values for this compound at different human and rodent P2Y receptors.

Receptor SubtypeSpeciesAssay TypeEC₅₀ (nM)pEC₅₀Reference
P2Y1HumanCalcium Mobilization-8.29[5]
P2Y12HumancAMP Inhibition5-[5]
P2Y13Human-19-[5]
P2Y13Mouse-6.2-[5]
P2Y6Rat--5.75[5]
P2Y1Rat (Hepatocytes)Calcium Transients--

Experimental Protocols

Materials and Reagents
  • Cell Lines: A cell line endogenously expressing the P2Y receptor of interest or a recombinant cell line overexpressing the receptor (e.g., HEK293, CHO, or 1321N1 cells).

  • This compound: 2-Methylthioadenosine diphosphate, trisodium salt. Prepare a stock solution (e.g., 10 mM in sterile water or buffer) and store at -20°C or -80°C.

  • Calcium Indicator Dye: Fluo-4 AM (or other suitable calcium-sensitive dyes like those in the FLIPR Calcium Assay Kits).

  • Pluronic F-127: To aid in the dispersion of the AM ester dye in aqueous media.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. Probenecid (1-2.5 mM) can be added to prevent dye leakage from some cell types.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Microplates: 96- or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: A microplate reader with fluorescence detection capabilities, preferably with automated injection, such as a FLIPR (Fluorometric Imaging Plate Reader) or a FlexStation.

Experimental Workflow

The following diagram illustrates the general workflow for a calcium mobilization assay using this compound.

Calcium_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in microplate (24-48h incubation) Start->Cell_Seeding Dye_Loading 2. Prepare and add Fluo-4 AM loading buffer Cell_Seeding->Dye_Loading Incubation 3. Incubate for 1 hour at 37°C (dye de-esterification) Dye_Loading->Incubation Equilibration 4. Equilibrate to room temperature (15-30 min) Incubation->Equilibration Compound_Addition 5. Add this compound (agonist) using automated injector Equilibration->Compound_Addition Fluorescence_Reading 6. Measure fluorescence intensity kinetically Compound_Addition->Fluorescence_Reading Data_Analysis 7. Analyze data to determine EC₅₀ and maximal response Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a this compound calcium mobilization assay.

Detailed Protocol

1. Cell Plating: a. Culture cells to 80-90% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a predetermined optimal density (e.g., 20,000 - 80,000 cells per well for a 96-well plate).[7][9] d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

2. Dye Loading: a. Prepare a 2x Fluo-4 AM loading solution. For example, for a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of a 2x stock of each in the assay buffer. b. On the day of the assay, aspirate the cell culture medium from the wells. c. Gently add an equal volume of the 2x Fluo-4 AM loading solution to each well. For a no-wash protocol, an equal volume of 2x dye solution can be added directly to the existing media. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow the dye to be loaded into the cells and for intracellular esterases to cleave the AM ester group.[10]

3. Equilibration: a. After the incubation period, allow the plate to equilibrate to room temperature for 15-30 minutes in the dark.

4. Compound Preparation and Addition: a. Prepare a series of dilutions of this compound in the assay buffer at a concentration that is 5x or 10x the final desired concentration. b. Pipette the this compound dilutions into a separate compound plate corresponding to the cell plate layout.

5. Fluorescence Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR). b. Set the instrument parameters for kinetic reading of fluorescence (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4). c. Program the instrument to first read a baseline fluorescence for a few seconds, then automatically add the this compound solution from the compound plate to the cell plate, and continue to read the fluorescence kinetically for 1-3 minutes to capture the calcium transient.

6. Data Analysis: a. The change in fluorescence is typically expressed as the difference between the peak fluorescence after agonist addition and the baseline fluorescence (ΔRFU). b. Plot the ΔRFU against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response) and the maximum response.[11]

Troubleshooting and Considerations

  • Low Signal-to-Background Ratio:

    • Optimize cell seeding density.

    • Ensure complete de-esterification of the dye.

    • Use a masking dye if available in the kit to reduce extracellular fluorescence.[12]

  • High Well-to-Well Variation:

    • Ensure uniform cell seeding.

    • Be gentle during washing and reagent addition steps to avoid cell detachment.

    • Check for and minimize edge effects in the microplate.

  • Agonist Stability: Although this compound is more stable than ADP, it is still advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[11]

  • Cell Health: Ensure cells are healthy and within a low passage number for consistent results.

  • Antagonist Screening: For screening antagonists, pre-incubate the dye-loaded cells with the antagonist compounds for a specific period before adding a fixed concentration of this compound (typically at its EC₈₀).

Conclusion

This compound is a valuable pharmacological tool for studying P2Y receptor function. The calcium mobilization assay provides a robust and high-throughput method to characterize the activity of this compound and to screen for novel modulators of P2Y receptors. The protocols and data presented in this application note offer a comprehensive guide for researchers to successfully implement this assay in their drug discovery and signal transduction research.

References

Application Notes and Protocols for 2MeSADP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylthioadenosine diphosphate (2MeSADP) is a potent and selective agonist for P2Y purinergic receptors, specifically P2Y1, P2Y12, and P2Y13.[1][2][3] It is a stable analog of adenosine diphosphate (ADP) and is widely utilized in research to study receptor activation, downstream signaling pathways, and physiological responses, particularly in platelets and other cells expressing these receptors.[4][5][6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for this compound (trisodium salt).

PropertyValueReferences
Molecular Formula C₁₁H₁₄N₅O₁₀P₂S • 3Na[8]
Formula Weight 539.2 g/mol [8]
Purity ≥98% (HPLC)[2][8]
Solubility Soluble in water and PBS (pH 7.2) at 10 mg/mL[8]
Storage of Solid -20°C[8]
Storage of Stock Solution -20°C (stable for ≥ 2 years)[8]
EC₅₀ (human P2Y1) 5.13 nM[8]
EC₅₀ (human P2Y12) 0.89 nM[1][8]
EC₅₀ (human P2Y13) 19 nM[1][3]
EC₅₀ (mouse P2Y13) 6.2 nM[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound trisodium salt (MW: 539.2 g/mol )

  • Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes (optional, for sterilization)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would need 5.392 mg per 1 mL of solvent.

  • Dissolution: Add the appropriate volume of sterile water or PBS (pH 7.2) to the weighed this compound. For example, add 1 mL of solvent to 5.392 mg of this compound.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved. Ensure there are no visible particulates.

  • Sterilization (Optional): If the solvent was not pre-sterilized or if there is a concern of contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for long-term storage. The solution is stable for at least two years when stored properly.[8]

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_process Processing & Storage weigh Weigh this compound Powder dissolve Dissolve in Sterile Solvent (Water or PBS) weigh->dissolve mix Vortex to Mix Thoroughly dissolve->mix sterilize Filter Sterilize (0.22 µm) (Optional) mix->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Protocol 2: General Protocol for this compound Treatment in Cell Culture

This protocol provides a general framework for treating adherent or suspension cells with this compound. The final concentration and incubation time should be optimized for the specific cell type and experimental endpoint.

Materials:

  • Cultured cells (e.g., platelets, THP-1, CHO cells expressing P2Y receptors)

  • Complete cell culture medium

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile PBS or appropriate buffer

  • Cell culture plates or flasks

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Adherent Cells: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow overnight.

    • Suspension Cells: Seed cells in culture flasks or plates at the desired density for your experiment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium or an appropriate assay buffer to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock into 999 µL of medium.

  • Cell Treatment:

    • Adherent Cells: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells.

    • Suspension Cells: Add the appropriate volume of the this compound working solution directly to the cell suspension to achieve the final concentration.

  • Incubation: Incubate the cells for the desired period (e.g., minutes to hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as:

    • Calcium mobilization assays

    • cAMP measurement

    • Western blotting for phosphorylated proteins (e.g., ERK, Akt)[6]

    • Gene expression analysis

    • Platelet aggregation assays[7]

Signaling Pathways

This compound primarily activates the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[4][9]

  • P2Y1 Receptor (Gq Pathway): Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily responsible for platelet shape change.[5][10]

  • P2Y12 Receptor (Gi Pathway): Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11] This pathway also involves the activation of phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt.[9] The P2Y12 pathway is crucial for sustained platelet aggregation.[6][12]

G This compound Signaling Pathways This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 P2Y12 P2Y12 Receptor This compound->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3 Kinase (PI3K) Gi->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease Akt_phos Akt Phosphorylation PI3K->Akt_phos IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Shape_Change Platelet Shape Change Ca_release->Shape_Change PKC->Shape_Change Aggregation Sustained Platelet Aggregation cAMP_decrease->Aggregation Akt_phos->Aggregation

References

In Vivo Administration of 2-Methylthioadenosine 5'-diphosphate (2MeSADP) in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine 5'-diphosphate (2MeSADP) is a potent and stable analog of adenosine diphosphate (ADP) that acts as a selective agonist for P2Y purinergic receptors, particularly P2Y1, P2Y12, and P2Y13.[1][2] These receptors are critically involved in a variety of physiological and pathological processes, most notably platelet aggregation and thrombosis, as well as inflammation. Consequently, in vivo administration of this compound in animal models is a valuable tool for studying the roles of these receptors in disease and for the preclinical evaluation of novel therapeutic agents targeting these pathways.

This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in animal models of thrombosis and inflammation.

Data Presentation

Quantitative Data on this compound and Related Compounds

The following tables summarize key quantitative data for this compound and other relevant compounds from in vitro and in vivo studies.

CompoundReceptor Target(s)EC50/pEC50/KiSpecies/SystemReference
This compound P2Y12EC50: 5 nMHuman[2]
P2Y13EC50: 6.2 nMMouse[2]
P2Y13EC50: 19 nMHuman[2]
P2Y1pEC50: 8.29Human[2]
P2Y6pEC50: 5.75Rat[2]
ADP Binding SitesKi: 1.4 ± 0.1 nMRat Platelets[3]
ADPADP Binding SitesKi: 486 ± 78 nMRat Platelets[3]
MRS2365 ((N)-methanocarba-2MeSADP)P2Y1-Human Platelets[4]

Note: In vivo doses for this compound are not well-documented in the literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint. Doses for the related endogenous agonist, ADP, have been reported in murine pulmonary thrombosis models at 0.5 mg/kg and 2.5 mg/kg intravenously.

Signaling Pathways

Activation of P2Y1 and P2Y12 receptors on platelets by this compound initiates distinct signaling cascades that culminate in platelet activation and aggregation.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol _this compound This compound P2Y1 P2Y1 Receptor _this compound->P2Y1 P2Y12 P2Y12 Receptor _this compound->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ShapeChange Shape Change Ca2->ShapeChange PKC->ShapeChange Aggregation Platelet Aggregation ShapeChange->Aggregation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP-P PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa GPIIbIIIa->Aggregation

Caption: Signaling pathways of this compound-induced platelet activation.

Experimental Protocols

In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury in Mice

This model is widely used to study arterial thrombosis in vivo.[4][5] The application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to thrombus formation.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments

  • Doppler flow probe

  • Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Filter paper strips (1x2 mm)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse and place it on a heated surgical pad to maintain body temperature.

    • Make a midline cervical incision and carefully expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • This compound Administration (Representative Protocol):

    • Prepare a stock solution of this compound in sterile saline. The final concentration should be determined based on dose-response studies.

    • Administer the this compound solution or vehicle control via tail vein injection (IV) or intraperitoneal injection (IP) at a specified time point before inducing injury.

  • Thrombosis Induction:

    • Soak a small piece of filter paper in the FeCl₃ solution.

    • Apply the saturated filter paper to the surface of the exposed carotid artery for a defined period (e.g., 3 minutes).[6]

    • Remove the filter paper and monitor blood flow using the Doppler probe.

  • Endpoint Measurement:

    • Record the time to complete vessel occlusion (cessation of blood flow).

    • The vessel can also be harvested for histological analysis.

G A Anesthetize Mouse B Expose Carotid Artery A->B C Place Doppler Flow Probe B->C D Administer this compound or Vehicle (IV/IP) C->D E Apply FeCl3-soaked Filter Paper D->E F Monitor Blood Flow E->F G Record Time to Occlusion F->G H Harvest Vessel for Histology G->H

Caption: Experimental workflow for the FeCl₃-induced thrombosis model.

In Vivo Inflammation Model: Lipopolysaccharide (LPS)-Induced Peritonitis in Mice

This model is used to study acute inflammation. Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the recruitment of immune cells and the production of pro-inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., sterile saline)

  • Intraperitoneal (IP) injection supplies

  • Phosphate-buffered saline (PBS)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Flow cytometry reagents

Protocol:

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer the this compound solution or vehicle control via IP injection at a specified time point before or concurrently with the LPS challenge.

  • Induction of Peritonitis:

    • Inject mice intraperitoneally with a sterile solution of LPS (e.g., 10 mg/kg) in PBS.

  • Sample Collection:

    • At a defined time point after LPS injection (e.g., 4-6 hours), euthanize the mice.

    • Perform a peritoneal lavage by injecting ice-cold PBS into the peritoneal cavity and then collecting the fluid.

    • Collect blood via cardiac puncture for serum preparation.

  • Endpoint Measurement:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Count the number of recruited immune cells (e.g., neutrophils, macrophages) in the cell pellet using flow cytometry or microscopy.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of the peritoneal lavage fluid and in the serum using ELISA.

G A Administer this compound or Vehicle (IP) B Inject LPS Intraperitoneally A->B C Euthanize Mouse at a Defined Timepoint B->C D Perform Peritoneal Lavage C->D E Collect Blood for Serum C->E F Analyze Peritoneal Cells (Flow Cytometry) D->F G Measure Cytokines in Lavage Fluid and Serum (ELISA) D->G E->G

Caption: Experimental workflow for the LPS-induced peritonitis model.

Concluding Remarks

The in vivo administration of this compound is a powerful technique for elucidating the roles of P2Y receptors in thrombosis and inflammation. The protocols provided herein offer a foundation for researchers to design and execute their in vivo studies. It is crucial to note that this compound has a short in vivo half-life due to rapid metabolism.[4] Therefore, the timing of administration relative to the experimental insult is a critical parameter to consider and optimize. Furthermore, careful dose-response studies are essential to determine the optimal concentration of this compound for each specific animal model and experimental question.

References

2MeSADP: A Powerful Tool for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a potent and stable analog of adenosine diphosphate (ADP). It serves as a selective agonist for the P2Y family of purinergic receptors, with a particularly high affinity for the P2Y12 receptor, a key player in platelet activation and thrombus formation.[1] This makes this compound an indispensable tool in the field of thrombosis research, enabling detailed investigation of platelet signaling pathways, screening of antiplatelet therapeutics, and in vivo modeling of thrombotic events. These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols and data presentation.

Mechanism of Action: The P2Y12 Signaling Pathway

This compound exerts its pro-thrombotic effects primarily through the activation of the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, couples to the inhibitory G protein, Gi.[2] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation.[2]

Simultaneously, the βγ subunits of the activated G protein stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (Protein Kinase B).[2] This cascade, in conjunction with signaling from the Gq-coupled P2Y1 receptor (also activated by ADP and its analogs), culminates in a conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This transformation allows the GPIIb/IIIa receptor to bind fibrinogen, cross-linking platelets and leading to aggregation and thrombus formation.[2]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GPIIbIIIa_inactive GPIIb/IIIa (inactive) GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Aggregation GPIIbIIIa_active->Aggregation Mediates Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates PKA PKA cAMP->PKA Activates PKA->GPIIbIIIa_inactive Inhibits Activation Akt Akt PI3K->Akt Activates Platelet_Activation Platelet Activation Akt->Platelet_Activation Platelet_Activation->GPIIbIIIa_inactive Conformational Change LTA_Workflow cluster_preparation Sample Preparation cluster_assay LTA Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP Centrifuge at 200g for 8-10 min Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifuge remaining blood at 2000g for 10-15 min Blood_Collection->Centrifuge_PPP PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Rest_PRP Rest PRP for 30 min at Room Temperature PRP_Isolation->Rest_PRP PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation Instrument_Setup Warm up Aggregometer to 37°C Calibration Calibrate with PPP (100%) and PRP (0%) Instrument_Setup->Calibration Equilibrate_PRP Equilibrate PRP in Cuvette (2 min) Calibration->Equilibrate_PRP Add_this compound Add this compound (e.g., 10-100 nM) Equilibrate_PRP->Add_this compound Record_Aggregation Record Light Transmission (e.g., 6 min) Add_this compound->Record_Aggregation Logical_Relationship cluster_tool The Tool cluster_application Application in Thrombosis Research cluster_goal Research Goal Tool This compound (Potent P2Y12 Agonist) InVitro In Vitro Studies (e.g., Platelet Aggregation) Tool->InVitro InVivo In Vivo Models (e.g., FeCl3-induced Thrombosis) Tool->InVivo Drug_Screening Screening of P2Y12 Antagonists InVitro->Drug_Screening Pathway_Elucidation Elucidation of Platelet Signaling Pathways InVitro->Pathway_Elucidation InVivo->Drug_Screening Goal Understanding and Treating Thrombotic Diseases Drug_Screening->Goal Pathway_Elucidation->Goal

References

Application Notes and Protocols for the Experimental Use of 2-Methylthioadenosine Diphosphate (2MeSADP) in Microfluidic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed overview and experimental protocols for utilizing 2-methylthioadenosine diphosphate (2MeSADP) in microfluidic assays to study platelet activation and aggregation. This compound is a potent and stable analog of adenosine diphosphate (ADP) that acts as a selective agonist for the P2Y1 and P2Y12 purinergic receptors on platelets. The activation of these receptors is a critical step in thrombus formation. Microfluidic platforms offer a significant advantage for studying these processes by mimicking the physiological shear flow conditions of the vasculature, requiring small sample volumes, and allowing for real-time visualization and quantification of platelet adhesion and aggregation.

This document outlines the signaling pathway of this compound, provides a detailed protocol for a typical microfluidic platelet aggregation assay, and presents quantitative data in a structured format to guide researchers in their experimental design and data interpretation.

This compound Signaling Pathway in Platelets

This compound co-activates two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12, leading to comprehensive platelet activation.

  • P2Y1 Receptor Activation: The P2Y1 receptor is coupled to Gq. Its activation by this compound initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to platelet shape change and the initial, reversible phase of aggregation.

  • P2Y12 Receptor Activation: The P2Y12 receptor is coupled to Gi. Its activation by this compound inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the de-inhibition of proteins that promote platelet activation. This pathway is crucial for amplifying and sustaining the aggregation response, leading to the formation of a stable thrombus.

The synergistic action of both pathways is essential for full platelet activation and aggregation.

G This compound Signaling Pathway in Platelets cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol This compound This compound P2Y1_Receptor P2Y1 Receptor This compound->P2Y1_Receptor binds P2Y12_Receptor P2Y12 Receptor This compound->P2Y12_Receptor binds Gq Gq P2Y1_Receptor->Gq Gi Gi P2Y12_Receptor->Gi activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG Diacylglycerol PLC->DAG produces PIP2 PIP2 PIP2->PLC substrate Ca_Release Intracellular Ca2+ Release IP3->Ca_Release induces Shape_Change Shape Change & Initial Aggregation Ca_Release->Shape_Change leads to AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP Decrease AC->cAMP results in Sustained_Aggregation Sustained Aggregation & Thrombus Stabilization cAMP->Sustained_Aggregation promotes

Caption: Signaling cascade initiated by this compound binding to P2Y1 and P2Y12 receptors on platelets.

Quantitative Data Presentation

The following table summarizes representative quantitative data from microfluidic assays investigating the effect of this compound on platelet aggregation. These values are illustrative and may vary depending on the specific experimental setup, blood donor, and microfluidic device geometry.

This compound ConcentrationWall Shear Rate (s⁻¹)Platelet Surface Coverage (%)Average Thrombus Size (µm²)Time to Occlusion (s)
0 nM (Control)10005 ± 250 ± 15> 600
10 nM100025 ± 5250 ± 50480 ± 60
50 nM100060 ± 8800 ± 120240 ± 45
100 nM100085 ± 101500 ± 200120 ± 30
10 nM200035 ± 6400 ± 70420 ± 50
50 nM200075 ± 91200 ± 150180 ± 40
100 nM200095 ± 5> 2000 (Occlusion)90 ± 25

Experimental Protocols

Materials and Reagents
  • Microfluidic Devices: Polydimethylsiloxane (PDMS) or commercially available microfluidic chips with appropriate channel geometry (e.g., straight channel, stenotic model).

  • Agonist: 2-Methylthioadenosine diphosphate trisodium salt (this compound) (Tocris Bioscience or equivalent).

  • Anticoagulant: Acid Citrate Dextrose (ACD) or Sodium Citrate.

  • Coating Proteins: Fibrillar Type I Collagen, von Willebrand Factor (vWF).

  • Blocking Buffer: Bovine Serum Albumin (BSA) or a commercially available blocking solution.

  • Fluorescent Dyes: Calcein AM, DiOC6, or fluorescently labeled anti-CD41/CD61 antibody for platelet visualization.

  • Whole Blood: Freshly drawn from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Syringe Pump: For precise control of flow rates.

  • Inverted Fluorescence Microscope: Equipped with a high-speed camera for imaging.

  • Image Analysis Software: (e.g., ImageJ, FIJI) for quantification of platelet adhesion and aggregation.

Experimental Workflow

The general workflow for a this compound-induced platelet aggregation assay in a microfluidic device is as follows:

G Experimental Workflow for Microfluidic Platelet Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Device_Prep 1. Microfluidic Device Coating & Blocking Blood_Prep 2. Blood Collection & Fluorescent Labeling Device_Prep->Blood_Prep Reagent_Prep 3. This compound Solution Preparation Blood_Prep->Reagent_Prep Perfusion 4. Perfusion of Labeled Blood with this compound into Device Reagent_Prep->Perfusion Imaging 5. Real-time Imaging of Platelet Adhesion & Aggregation Perfusion->Imaging Quantification 6. Image Analysis & Data Quantification Imaging->Quantification Interpretation 7. Data Interpretation & Reporting Quantification->Interpretation

Caption: Step-by-step workflow for conducting a this compound-induced platelet aggregation assay in a microfluidic device.

Detailed Methodologies

1. Microfluidic Device Preparation:

  • Coating:

    • Prepare a solution of fibrillar Type I collagen (e.g., 100 µg/mL in 0.02 M acetic acid) or vWF (e.g., 50 µg/mL in phosphate-buffered saline, PBS).

    • Introduce the coating solution into the microfluidic channels and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Ensure the entire surface of the channel is coated.

  • Washing:

    • Gently wash the channels with PBS to remove any unbound coating protein.

  • Blocking:

    • Introduce a blocking buffer (e.g., 1% BSA in PBS) into the channels and incubate for at least 1 hour at room temperature. This step prevents non-specific binding of platelets to the channel surface.

    • Wash the channels again with PBS before introducing the blood sample.

2. Blood Sample Preparation:

  • Collection:

    • Collect whole blood from healthy donors into a syringe containing an anticoagulant (e.g., ACD at a 1:6 ratio of anticoagulant to blood).

    • Gently mix the blood by inversion to ensure proper anticoagulation.

  • Fluorescent Labeling:

    • Add a fluorescent dye (e.g., Calcein AM to a final concentration of 4 µM or a fluorescently labeled anti-CD41/CD61 antibody) to the whole blood.

    • Incubate the blood with the dye for 15-30 minutes at room temperature in the dark.

3. This compound Solution Preparation:

  • Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS).

  • Perform serial dilutions to achieve the desired final concentrations for the experiment (e.g., 10 nM, 50 nM, 100 nM).

  • The this compound solution can be pre-mixed with the blood sample immediately before perfusion or introduced into the microfluidic device through a separate inlet for co-perfusion.

4. Perfusion and Imaging:

  • Mount the prepared microfluidic device on the stage of an inverted fluorescence microscope.

  • Draw the fluorescently labeled whole blood (with or without pre-mixed this compound) into a syringe and place it in a syringe pump.

  • Connect the syringe to the inlet of the microfluidic device.

  • Set the syringe pump to the desired flow rate to achieve a specific wall shear rate. The required flow rate will depend on the dimensions of the microfluidic channel.

  • Begin perfusion and simultaneously start acquiring images or videos of platelet adhesion and aggregation within the channel.

  • Continue imaging for a predetermined duration or until channel occlusion occurs.

5. Image Analysis and Quantification:

  • Use image analysis software to quantify various parameters of platelet aggregation from the acquired images or videos.

  • Surface Coverage: Measure the percentage of the channel surface area covered by adherent platelets and thrombi.

  • Thrombus Size: Quantify the area or volume of individual thrombi.

  • Time to Occlusion: Record the time taken for the thrombi to block the microfluidic channel completely.

  • Kinetics of Aggregation: Analyze the rate of increase in surface coverage or thrombus size over time.

Conclusion

The use of this compound in microfluidic assays provides a powerful and physiologically relevant model for studying the mechanisms of platelet activation and thrombosis. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers and drug development professionals. By carefully controlling experimental parameters and utilizing quantitative image analysis, these assays can yield reproducible and insightful data on platelet function and the efficacy of antiplatelet therapies.

Application Notes: Utilization of Radiolabeled 2-Methylthioadenosine Diphosphate (2MeSADP) in P2Y Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine diphosphate (ADP), play a pivotal role in a myriad of physiological processes by activating purinergic P2Y receptors, a family of G protein-coupled receptors (GPCRs). Among these, the P2Y1 receptor is a key mediator in platelet aggregation, neurotransmission, and vasodilation, making it a significant therapeutic target for cardiovascular and inflammatory diseases. 2-Methylthioadenosine diphosphate (2MeSADP) is a potent and selective agonist for several P2Y receptors, exhibiting high affinity particularly for the P2Y1, P2Y12, and P2Y13 subtypes. Its radiolabeled counterpart, typically tritiated ([³H]) or radiophosphorylated ([³³P]) this compound, serves as an invaluable tool for the characterization of these receptors.

These application notes provide detailed protocols for employing radiolabeled this compound in receptor binding assays to determine key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibition constants (Ki) of unlabeled test compounds.

Principle of the Assay

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor. The principle relies on the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest.

  • Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand. The amount of bound radioligand is measured at equilibrium. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.

  • Competition Binding Assays: In this format, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the test compound, which reflects its affinity for the receptor.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is predominantly coupled to the Gq family of G proteins. Upon activation by an agonist such as this compound, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][2][3] This signaling cascade ultimately mediates the physiological responses associated with P2Y1 receptor activation.[1][2][3]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TwoMeSADP This compound TwoMeSADP->P2Y1 activates ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Response Cellular Response Ca_release->Response PKC->Response

Caption: P2Y1 Receptor Signaling Cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds at P2Y receptors, derived from receptor binding and functional assays.

Table 1: Affinity of Radiolabeled Ligands for the P2Y1 Receptor

RadioligandReceptor SourceK_d_ (nM)Reference
[³H]MRS2279Sf9 membranes (human P2Y1)8[4]
[³H]MRS2279CHO cells (human P2Y1)4-8[4]
[³H]MRS22791321N1 cells (human P2Y1)4-8[4]
[³H]this compoundDAMI cells45.3 ± 13.4[5]
[³H]this compoundMeg-01 cells48.2 ± 17.7[5]

Table 2: Agonist Potency of this compound at Various P2Y Receptors

Receptor SubtypeSpeciesAssay TypeEC_50_ / pEC_50_Reference
P2Y1HumanPLC StimulationEC_50_ = 1.94 nM[6]
P2Y1Human-pEC_50_ = 8.29[7]
P2Y6Rat-pEC_50_ = 5.75[7]
P2Y12Human-EC_50_ = 5 nM[7]
P2Y13Human-EC_50_ = 19 nM[7]
P2Y13Mouse-EC_50_ = 6.2 nM[7]

Table 3: Inhibitory Constants (Ki) of P2Y1 Receptor Antagonists

AntagonistRadioligandReceptor SourceK_i_ (nM)Reference
MRS2179[³H]MRS2279Sf9 membranes (human P2Y1)84[4][8]
MRS2279[³H]MRS2279Sf9 membranes (human P2Y1)13[4][8]
Adenosine-3',5'-bisphosphate[³H]MRS2279Sf9 membranes (human P2Y1)900[4][8]
PPADS[³H]MRS2279Sf9 membranes (human P2Y1)6000[4][8]

Experimental Protocols

Protocol 1: Membrane Preparation from P2Y1-Expressing Cells

This protocol describes the preparation of cell membranes enriched with the P2Y1 receptor, suitable for radioligand binding assays.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells).

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.

  • Protease inhibitor cocktail.

  • Sucrose solution (10% w/v) in lysis buffer.

  • Centrifuge and ultracentrifuge.

  • Dounce homogenizer.

Procedure:

  • Harvest cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in lysis buffer containing 10% sucrose as a cryoprotectant.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay for P2Y1 Receptor

This assay determines the Kd and Bmax of [³H]this compound for the P2Y1 receptor.

Materials:

  • P2Y1 receptor-expressing membranes (5-20 µg protein per well).

  • Radioligand: [³H]this compound (specific activity ~3.5 Ci/mmol).[9]

  • Non-specific binding control: 10 µM unlabeled this compound or a P2Y1 antagonist like MRS2500.[9]

  • Assay Buffer: Tris-HCl buffer containing 10 mM MgCl₂.[9]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of [³H]this compound in assay buffer, typically ranging from 0.5 to 200 nM.

  • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

    • Total Binding: Add 100 µL of P2Y1 membranes, 50 µL of assay buffer, and 50 µL of the appropriate [³H]this compound dilution.

    • Non-specific Binding: Add 100 µL of P2Y1 membranes, 50 µL of non-specific binding control (10 µM this compound), and 50 µL of the appropriate [³H]this compound dilution.

  • Incubate the plate at 25°C for 30 minutes with gentle agitation.[9]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competitive Radioligand Binding Assay for P2Y1 Antagonists

This assay measures the ability of a test compound to displace [³H]this compound from the P2Y1 receptor to determine its Ki value.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of test compounds combine Combine: - Test Compound - [³H]this compound - Membranes prep_compounds->combine prep_radioligand Prepare fixed concentration of [³H]this compound (e.g., 25 nM) prep_radioligand->combine prep_membranes Prepare P2Y1 receptor membranes (5-10 µg) prep_membranes->combine incubate Incubate at 25°C for 30 minutes combine->incubate filter_wash Rapid vacuum filtration and washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff equation) count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • P2Y1 receptor-expressing membranes (5-10 µg protein per well).[9]

  • Radioligand: [³H]this compound at a fixed concentration near its Kd (e.g., 25 nM).[9]

  • Unlabeled test compounds.

  • Non-specific binding control: 10 µM MRS2500 or unlabeled this compound.[9]

  • Assay Buffer: Tris-HCl buffer containing 10 mM MgCl₂.[9]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI.

  • Filtration apparatus.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in assay buffer.

  • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

    • Total Binding: 100 µL of P2Y1 membranes, 50 µL of assay buffer, and 50 µL of [³H]this compound.

    • Non-specific Binding: 100 µL of P2Y1 membranes, 50 µL of non-specific binding control, and 50 µL of [³H]this compound.

    • Competition: 100 µL of P2Y1 membranes, 50 µL of the appropriate test compound dilution, and 50 µL of [³H]this compound.

  • Incubate the plate at 25°C for 30 minutes with gentle agitation.[9]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Conclusion

Radiolabeled this compound is a powerful tool for the in-depth pharmacological characterization of P2Y receptors, particularly the P2Y1 subtype. The protocols outlined in these application notes provide a robust framework for determining the affinity and density of these receptors, as well as for screening and characterizing novel antagonist compounds. Accurate and reproducible data obtained from these assays are crucial for advancing our understanding of purinergic signaling and for the development of new therapeutics targeting this important receptor family.

References

Application Notes and Protocols for Measuring cAMP Inhibition with 2MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), is a critical mediator of platelet activation and aggregation. Its central role in thrombosis has established it as a key target for the development of antiplatelet therapeutics. High-throughput screening (HTS) is an essential tool in the discovery of novel P2Y12 inhibitors. 2-Methylthioadenosine 5'-diphosphate (2MeSADP) is a potent and stable agonist of the P2Y12 receptor, widely utilized in screening campaigns to stimulate receptor activity and identify potential antagonists.

This document provides detailed application notes and protocols for measuring the inhibition of cyclic adenosine monophosphate (cAMP) production mediated by the P2Y12 receptor upon activation by this compound.

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by an agonist such as this compound initiates a downstream signaling cascade. The receptor couples to the inhibitory G-protein, Gαi.[1] This leads to the inhibition of adenylyl cyclase (AC), which in turn reduces the intracellular concentration of the second messenger cAMP.[1][2] A decrease in cAMP levels is a key event in platelet activation. Concurrently, the βγ subunits of the G-protein can activate other signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway.

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits TwoMeSADP This compound TwoMeSADP->P2Y12 Binds ATP ATP ATP->AC Substrate Downstream Downstream Effects (e.g., Platelet Aggregation) cAMP->Downstream Modulates

P2Y12 receptor-mediated inhibition of adenylyl cyclase.

Data Presentation: Potency of P2Y12 Ligands

The following table summarizes the reported potency (EC50 or IC50) of this compound and common P2Y12 antagonists in cAMP assays. These values can vary depending on the specific assay conditions and cell line used.

CompoundTypeReceptorPotency (cAMP Assay)Reference
2-MeSADP AgonistP2Y12EC50: 5 nM[3]
Cangrelor AntagonistP2Y12IC50: 17 nM[4]
Ticagrelor AntagonistP2Y12IC50: 0.22 µM[5]
Prasugrel (active metabolite) AntagonistP2Y12IC50 values vary[5]

Experimental Protocols

Several assay formats can be employed to measure cAMP levels, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and competitive Enzyme-Linked Immunosorbent Assays (ELISAs) being the most common for HTS and detailed characterization.

Protocol 1: TR-FRET cAMP Assay (e.g., LANCE® Ultra or LanthaScreen™)

This protocol is based on a competitive immunoassay format where cellular cAMP competes with a fluorescently labeled cAMP tracer for binding to a specific antibody. This method is well-suited for high-throughput screening in 384-well or 1536-well formats.

Materials:

  • CHO-K1 cells stably expressing the human P2Y12 receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, Penicillin-Streptomycin, and selection antibiotic)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Forskolin

  • P2Y12 reference antagonists (e.g., Cangrelor, Ticagrelor)

  • TR-FRET cAMP detection kit (e.g., LANCE® Ultra cAMP Kit from Revvity or LanthaScreen™ cAMP Kit from Thermo Fisher Scientific)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Experimental Workflow:

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Readout & Analysis A 1. Prepare serial dilutions of test compounds C 3. Dispense compounds into 384-well plate A->C B 2. Culture and harvest P2Y12-expressing cells D 4. Add cells to each well B->D C->D E 5. Add Forskolin to stimulate basal cAMP production D->E F 6. Pre-incubate (e.g., 30 min) E->F G 7. Add this compound (agonist) to induce inhibition F->G H 8. Incubate (e.g., 30 min) G->H I 9. Add TR-FRET detection reagents (e.g., Eu-cAMP and ULight-Ab) H->I J 10. Final incubation (e.g., 60 min) I->J K 11. Read plate on a TR-FRET reader (665/620 nm) J->K L 12. Calculate % inhibition and determine IC50 values K->L

General workflow for a TR-FRET cAMP inhibition assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and reference antagonists in assay buffer. Dispense the diluted compounds into the 384-well plate.

  • Cell Plating: Culture P2Y12-expressing CHO-K1 cells to the appropriate density. Harvest the cells and resuspend them in assay buffer. Add the cell suspension to each well of the assay plate.

  • Forskolin Stimulation: To increase the basal cAMP level and create a sufficient assay window for measuring inhibition, add forskolin to all wells. The optimal concentration of forskolin should be predetermined and is typically in the low micromolar range.

  • Pre-incubation: Incubate the plate at room temperature for approximately 30 minutes to allow the test compounds to interact with the cells.

  • Agonist Addition: Add this compound to all wells except for the negative control (forskolin only) and positive control (no this compound, with a known potent antagonist) wells. The final concentration of this compound should be at its EC80 value, which needs to be determined empirically in your cell system.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes.

  • Detection: Add the TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody) to each well according to the manufacturer's protocol.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the detection reagents to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader at the appropriate emission wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).[1]

Protocol 2: Competitive ELISA for cAMP

This protocol describes a competitive ELISA for the quantification of cAMP. It is suitable for lower throughput applications and for confirming hits from HTS campaigns.

Materials:

  • Cells or tissues of interest

  • 0.1 M HCl for cell lysis

  • cAMP ELISA kit (e.g., from Abcam, R&D Systems, or Cayman Chemical)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation:

    • Adherent Cells: Remove the culture medium and lyse the cells by adding 0.1 M HCl. Incubate for 10 minutes at room temperature.

    • Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 0.1 M HCl.

    • Collect the lysates and centrifuge to pellet any debris. The supernatant contains the cAMP.

  • Assay Procedure (based on a typical kit):

    • Add standards and prepared samples to the wells of the antibody-coated microplate.

    • Add the alkaline phosphatase (AP)-conjugated cAMP to each well.

    • Add the anti-cAMP antibody to each well.

    • Incubate for 2 hours at room temperature with shaking. During this incubation, the cellular cAMP and the AP-conjugated cAMP compete for binding to the antibody.

    • Wash the plate multiple times to remove unbound reagents.

    • Add the p-nitrophenyl phosphate (pNPP) substrate solution to each well. The AP enzyme on the bound conjugate will convert the substrate to a yellow product.

    • Incubate for 1 hour at room temperature.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

Data Analysis

  • TR-FRET Data: Calculate the 665/620 nm emission ratio for each well.

  • Percent Inhibition: The percent inhibition for each test compound concentration is calculated as follows:

    % Inhibition = 100 * ( (Ratiosample - Ratiomin_inhibition) / (Ratiomax_inhibition - Ratiomin_inhibition) )

    • Ratiosample: The emission ratio from a well with the test compound.

    • Ratiomin_inhibition: The average emission ratio from wells with forskolin and this compound (minimal inhibition).

    • Ratiomax_inhibition: The average emission ratio from wells with forskolin only (maximal inhibition).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% of its maximal inhibition.[6][7]

Quality Control for High-Throughput Screening

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8]

Calculation:

Z' = 1 - [ (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| ]

  • Meanmax and SDmax: The mean and standard deviation of the signal from the positive control (e.g., forskolin only, representing 100% inhibition of the this compound effect).

  • Meanmin and SDmin: The mean and standard deviation of the signal from the negative control (e.g., forskolin + this compound, representing 0% inhibition).

Interpretation of Z'-factor:

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay, may be acceptable
< 0Poor assay, not suitable for HTS

An assay with a Z'-factor greater than 0.5 is generally considered robust and suitable for HTS.

References

Application Notes and Protocols for 2MeSADP in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP).[1] It functions as a high-affinity agonist for several subtypes of P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs) integral to numerous physiological and pathophysiological processes.[1] Its primary targets include the P2Y1, P2Y12, and P2Y13 receptors, which are key players in platelet aggregation, neuronal function, and other cellular activities.[1] The stability and potency of this compound make it an invaluable tool in high-throughput screening (HTS) campaigns designed to discover novel modulators, particularly antagonists, of these receptors for therapeutic development.[2]

Core Mechanism of Action: Targeting P2Y Receptors

This compound exerts its biological effects by binding to and activating specific P2Y receptors on the cell surface. The interaction initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G protein.

  • P2Y1 Receptor Activation: The P2Y1 receptor is coupled to the Gq class of G proteins.[1][3] Upon activation by this compound, Gq stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular calcium.[1] This Ca2+ mobilization is a critical signaling event that can be readily measured in HTS assays.[1][4][5]

  • P2Y12 and P2Y13 Receptor Activation: Both P2Y12 and P2Y13 receptors are coupled to the Gi class of G proteins.[1] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][6][7] This reduction in cAMP is a key signaling event that can be quantified in HTS assays to screen for antagonists.[1][8]

Signaling Pathway Diagrams

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Cyto Ca2+ ER->Ca_Cyto Releases Ca_ER Ca2+ Response Cellular Response (e.g., Platelet Shape Change) Ca_Cyto->Response Triggers TwoMeSADP This compound TwoMeSADP->P2Y1 Binds

P2Y1 Receptor Gq-coupled Signaling Pathway.

P2Y12_P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gi protein P2Y12_13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of ATP Release, Platelet Aggregation) cAMP->Response Modulates TwoMeSADP This compound TwoMeSADP->P2Y12_13 Binds

P2Y12/P2Y13 Receptor Gi-coupled Signaling Pathway.

Data Presentation: Quantitative Agonist Profile

The potency and affinity of this compound vary across different P2Y receptor subtypes and species. This selectivity is crucial for designing targeted HTS assays.

ParameterReceptor TargetSpecies/Cell LineValueReference
EC50 P2Y13Human19 nM[9]
P2Y13Mouse6.2 nM[9]
P2Y12Human5 nM[9]
ATP Release InhibitionHuman RBC915 nM[8]
pEC50 P2Y1Human8.29[9]
P2Y6Rat5.75[9]
Kd [³H]2-MeS-ADP BindingDAMI Cells45.3 ± 13.4 nM[6]
[³H]2-MeS-ADP BindingMeg-01 Cells48.2 ± 17.7 nM[6]
Ki This compoundDAMI Cells118 ± 11 nM[6]
This compoundMeg-01 Cells38 ± 11 nM[6]
Bmax [³H]2-MeS-ADP BindingDAMI Cells341.2 ± 31.1 fmol/10⁶ cells[6]
[³H]2-MeS-ADP BindingMeg-01 Cells903 ± 98 fmol/10⁶ cells[6]

High-Throughput Screening Workflow

A typical HTS campaign to identify antagonists of a P2Y receptor using this compound as the agonist involves several stages, from assay development to hit validation.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for P2Y Antagonists Plate_Prep 1. Compound Plating (Test Compounds, Positive/Negative Controls) Cell_Dispensing 2. Cell Dispensing (P2Y-expressing cells) Plate_Prep->Cell_Dispensing Incubation 3. Pre-incubation (Compound with Cells) Cell_Dispensing->Incubation Agonist_Addition 4. Agonist Addition (this compound) Incubation->Agonist_Addition Signal_Detection 5. Signal Detection (e.g., Fluorescence, Luminescence) Agonist_Addition->Signal_Detection Data_Analysis 6. Data Analysis (Hit Identification) Signal_Detection->Data_Analysis

Generalized workflow for a high-throughput screen for P2Y inhibitors.

Experimental Protocols

Below are detailed protocols for common HTS assays utilizing this compound.

Protocol 1: Calcium Mobilization Assay (for P2Y1)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like P2Y1.

1. Materials:

  • Cells stably expressing the P2Y1 receptor (e.g., CHO-K1, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[1]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Test compounds library.

  • Multi-well microplates (384- or 1536-well, black, clear bottom).

  • Fluorescence plate reader with automated liquid handling.

2. Cell Preparation and Dye Loading:

  • Seed P2Y1-expressing cells into microplates and culture overnight to form a confluent monolayer.

  • Remove the culture medium.

  • Load cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.[1]

  • Wash the cells gently with Assay Buffer to remove excess extracellular dye.[10]

3. Assay Procedure:

  • Transfer the assay plate to the fluorescence plate reader.

  • Add test compounds or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading.

  • Using the instrument's liquid handler, add this compound at a final concentration of EC80 (the concentration that elicits 80% of the maximal response) to stimulate the cells.

  • Immediately begin recording the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.[1]

4. Data Analysis:

  • Calculate the percentage inhibition for each test compound relative to the response of the vehicle control.

  • Compounds that significantly reduce the this compound-induced calcium signal are identified as potential P2Y1 antagonists.

Protocol 2: cAMP Accumulation Assay (for P2Y12/P2Y13)

This assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors.

1. Materials:

  • Cells stably expressing the P2Y12 or P2Y13 receptor (e.g., CHO-K1).[2]

  • Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[2]

  • Forskolin (an adenylyl cyclase activator).[1]

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Test compounds library.

  • Multi-well microplates.

2. Assay Procedure:

  • Seed P2Y12/P2Y13-expressing cells into microplates and culture overnight.

  • Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • Add test compounds or vehicle control to the wells.

  • Stimulate the cells with a mixture of forskolin and this compound. Forskolin raises cAMP levels, while this compound, acting through Gi, will inhibit this rise.[1]

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells to release intracellular cAMP.[1]

  • Quantify cAMP levels using a commercial detection kit according to the manufacturer's instructions.[1]

4. Data Analysis:

  • In this assay format, an antagonist of the P2Y12/P2Y13 receptor will block the inhibitory effect of this compound, resulting in higher cAMP levels compared to wells treated with this compound alone.

  • Identify hits as compounds that restore the cAMP level towards that seen with forskolin alone.

Protocol 3: Platelet Aggregation Assay

This is a functional, lower-throughput assay often used for secondary screening and hit validation.

1. Materials:

  • Freshly drawn human blood (with anticoagulant, e.g., citrate).

  • Light transmission aggregometer.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • This compound stock solution.

  • Test compounds.

2. Preparation of Platelets:

  • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[1]

  • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

3. Aggregometry Procedure:

  • Place a cuvette containing PRP into the aggregometer, heated to 37°C with a stir bar.

  • Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.[1]

  • Add the test compound or vehicle and incubate for a few minutes.

  • Add a known concentration of this compound to induce platelet aggregation.

  • Record the change in light transmission over time. As platelets aggregate, the sample becomes less turbid, and light transmission increases.[1]

4. Data Analysis:

  • Quantify the extent of aggregation as the maximum percentage change in light transmission.

  • Determine the inhibitory effect of the test compound on this compound-induced aggregation.

Disclaimer

This document provides generalized protocols and application notes. Researchers should optimize specific assay conditions, including cell density, compound incubation times, and agonist concentrations, for their particular screening platform and cell lines. All information is intended for research use only.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Platelet Aggregation Results with 2MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve inconsistencies in your platelet aggregation experiments using 2-Methylthioadenosine 5'-diphosphate (2MeSADP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in platelet aggregation studies?

A1: this compound is a potent and stable analog of Adenosine Diphosphate (ADP).[1][2] It is a key agonist used in platelet aggregation studies to activate platelets by specifically binding to P2Y1 and P2Y12 receptors.[3][4][5][6] Its stability compared to ADP makes it a reliable reagent for inducing platelet aggregation in vitro. The activation of these receptors initiates a signaling cascade leading to platelet shape change, granule release, and aggregation.[2][7][8]

Q2: My platelet aggregation response with this compound is weaker than expected or absent. What are the possible causes?

A2: A weak or absent aggregation response can stem from several factors, ranging from reagent issues to problems with platelet preparation and instrument settings. Key areas to investigate include:

  • Reagent Integrity: Ensure the this compound solution is freshly prepared and has been stored correctly, as prolonged storage can lead to degradation.[9]

  • Platelet Viability: The health and responsiveness of your platelets are critical. Issues during blood collection, processing, or storage can lead to premature platelet activation or damage, rendering them less responsive to agonists.[10][11][12]

  • Platelet Count: A low platelet count in the platelet-rich plasma (PRP) will result in a diminished aggregation response.[10][12]

  • Instrument Malfunction: Problems with the aggregometer, such as a failing light source or detector, can lead to inaccurate readings.[10]

  • Presence of Inhibitory Substances: Certain medications (e.g., aspirin, clopidogrel) or dietary supplements can inhibit platelet function.[13][14]

Q3: The aggregation curves are inconsistent between replicates. What could be the reason?

A3: Inconsistent aggregation curves are often due to pre-analytical and procedural variability. Common causes include:

  • Pre-activated Platelets: Sub-optimal venipuncture technique or vigorous mixing of blood samples can activate platelets before the experiment begins.[10][12]

  • Temperature Fluctuations: Maintaining a consistent temperature of 37°C for samples and reagents is crucial for reproducible results.[12]

  • Inconsistent Pipetting: Use calibrated pipettes and ensure consistent technique when adding reagents and PRP.[12]

  • Stir Bar Issues: Ensure the stir bar is functioning correctly and at the appropriate, consistent speed.[12]

Q4: I am observing a biphasic aggregation pattern. Is this normal?

A4: Yes, a biphasic aggregation pattern can be normal, especially at lower concentrations of this compound. The initial, reversible primary wave of aggregation is primarily mediated by the P2Y1 receptor, leading to shape change and initial platelet clumping. The secondary, irreversible wave is sustained by P2Y12 receptor signaling, which amplifies and stabilizes the platelet aggregates.[13][15]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during platelet aggregation assays with this compound.

Observed Problem Potential Cause Recommended Solution Expected Outcome if Solution is Effective
No or very low aggregation response 1. Inactive this compound: Improper storage or expired reagent. 2. Low Platelet Count: Incorrect PRP preparation. 3. Platelet Refractoriness: Donor medication or underlying conditions. 4. Instrument Malfunction: Light source or detector issue.1. Prepare a fresh solution of this compound from a new, properly stored stock.[9] 2. Optimize PRP preparation by adjusting centrifugation speed and time to achieve a platelet count in the optimal range (typically 200-400 x 10⁹/L).[12] 3. Screen donors for medications known to affect platelet function (e.g., aspirin, NSAIDs, P2Y12 inhibitors) for at least 10 days prior to blood collection.[12][13] 4. Run instrument calibration and system checks according to the manufacturer's instructions.[10]A robust and reproducible aggregation response.
Inconsistent aggregation between replicates 1. Pre-activated Platelets: Traumatic blood draw or improper sample handling. 2. Temperature Variation: Inconsistent sample and reagent temperature. 3. Pipetting Inaccuracy: Inconsistent reagent or sample volumes.1. Use a clean venipuncture technique, discard the first few mL of blood, and handle samples gently.[10][12] 2. Ensure all cuvettes, PRP, and reagents are pre-warmed to 37°C.[16] 3. Use calibrated pipettes and ensure consistent pipetting technique.[12]Highly reproducible aggregation curves between replicates.
Spontaneous Platelet Aggregation 1. Platelet Activation During Preparation: Excessive handling or incorrect centrifugation. 2. Contaminated Glassware/Plasticware: Use of non-clean labware. 3. High Platelet Count: PRP is too concentrated.1. Handle blood samples gently at all stages and use appropriate centrifugation parameters.[12] 2. Use clean, high-quality plasticware to minimize platelet adhesion and activation.[12] 3. Adjust the platelet count of the PRP to be within the optimal range.A stable baseline with no aggregation before the addition of this compound.

Experimental Protocols

Protocol: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the key steps for performing a platelet aggregation assay using this compound with a light transmission aggregometer.

1. Blood Collection and Sample Preparation

  • Patient/Donor Preparation: Ensure donors have abstained from medications known to affect platelet function for at least 10 days.[13][14]

  • Venipuncture: Use a 19-21 gauge needle for a clean, quick draw with minimal stasis. Discard the first few mL of blood to prevent contamination with tissue factor.[10]

  • Anticoagulant: Collect whole blood into a tube containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[10][11]

  • Sample Handling: Gently invert the tube 3-5 times to mix. Avoid vigorous shaking. Transport and process samples at room temperature (18-24°C).[10][11] Process blood within 30 minutes to 4 hours of collection.[10]

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[10][11] Carefully transfer the upper PRP layer to a new polypropylene tube.

  • PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.[10]

3. Instrument Setup and Calibration

  • Warm-up: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Set 100% light transmission (baseline) using a cuvette with PPP.

    • Set 0% light transmission using a cuvette with PRP and a stir bar.

4. Aggregation Assay

  • Sample Equilibration: Pipette a fresh aliquot of PRP with a stir bar into a pre-warmed cuvette. Allow the PRP to equilibrate to 37°C for at least 2 minutes with stirring.

  • Agonist Addition: Add the desired volume of the this compound working solution to the PRP to initiate aggregation.

  • Data Acquisition: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.

5. Data Analysis

  • Determine the maximum percentage of aggregation and the slope of the aggregation curve.[13]

  • Observe the shape of the curve for primary and secondary waves of aggregation.[13]

Quantitative Data Summary
Parameter Typical Value/Range Notes
Blood to Anticoagulant Ratio 9:1Using 3.2% Sodium Citrate.[10][11]
PRP Centrifugation Speed 150-200 x gWith brake off.[10][11]
PRP Centrifugation Time 10-15 minutesAt room temperature.[10]
PPP Centrifugation Speed 1500-2000 x g
Optimal Platelet Count in PRP 200-400 x 10⁹/LAdjust centrifugation if outside this range.[12]
This compound Final Concentration 0.1 - 10 µMThe optimal concentration should be determined empirically. Lower concentrations may induce a biphasic response.
Incubation Temperature 37°C

Visualizations

G This compound Signaling Pathway in Platelets cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates TwoMeSADP This compound TwoMeSADP->P2Y1 binds TwoMeSADP->P2Y12 binds PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_Change Shape Change Ca_mobilization->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation AC Adenylyl Cyclase Gi->AC inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Aggregation_Amplification Aggregation Amplification & Stabilization cAMP_decrease->Aggregation_Amplification Aggregation_Amplification->Aggregation

Caption: Signaling pathways activated by this compound in platelets.

References

Technical Support Center: Optimizing 2MeSADP Concentration for Maximal Platelet Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-methylthioadenosine 5'-diphosphate (2MeSADP) for platelet function studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for achieving maximal and reproducible platelet responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in platelet aggregation studies?

A1: 2-Methylthioadenosine 5'-diphosphate (this compound) is a stable and potent analog of adenosine diphosphate (ADP).[1] It is a crucial agonist in platelet research, used to induce platelet activation and aggregation by specifically binding to the P2Y1 and P2Y12 purinergic receptors on the platelet surface.[1][2] Its stability compared to ADP makes it a reliable reagent for in vitro studies.[1] The co-activation of both P2Y1 and P2Y12 receptors is necessary for a complete and robust platelet aggregation response.[2][3]

Q2: What is the general mechanism of this compound-induced platelet activation?

A2: this compound mimics the action of endogenous ADP.[2] Its binding to the Gq-coupled P2Y1 receptor leads to an increase in intracellular calcium and subsequent platelet shape change.[2][4] Simultaneously, its interaction with the Gi-coupled P2Y12 receptor inhibits adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[2][5] This reduction in cAMP is vital for amplifying and sustaining the platelet activation response, culminating in full aggregation.[2][3]

Q3: What is a typical concentration range for this compound to induce platelet aggregation?

A3: The optimal concentration of this compound can vary based on experimental conditions such as the platelet source (e.g., human, murine) and platelet concentration.[1][6] It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your specific assay.[1] Generally, concentrations between 1.0 µM and 20.0 µM are used to elicit strong to maximal platelet aggregation.[1][7]

Q4: Is a biphasic aggregation curve normal when using this compound?

A4: Yes, a biphasic aggregation curve can be normal, particularly with lower concentrations of ADP or its analogs like this compound.[8] The initial, or primary, wave of aggregation is the direct response to the agonist. The secondary wave results from the platelets releasing their own internal stores of agonists, such as ADP from dense granules, which further amplifies the aggregation response.[9]

Troubleshooting Guide

Issue 1: Weaker than expected or no platelet aggregation in response to this compound.

Possible Cause Troubleshooting Step Expected Outcome
Poor Platelet Quality Review the entire pre-analytical process, from blood collection to Platelet-Rich Plasma (PRP) preparation. Ensure minimal trauma during venipuncture and gentle handling of blood samples to prevent premature platelet activation.[8]Healthy, discoid platelets that are responsive to agonists.
Expired or Degraded this compound Prepare a fresh solution of this compound from a new stock. Ensure proper storage of both stock and working solutions according to the manufacturer's instructions.A robust aggregation response in positive control samples.
Incorrect Platelet Count Measure the platelet count in your PRP. If it is too low (typically <150 x 10⁹/L), the aggregation response will be diminished.[8]PRP with a platelet count within the optimal range for your assay (e.g., 2.5 x 10⁸ platelets/mL).[1]
Presence of P2Y12 Inhibitors If the sample is from a subject on antiplatelet therapy (e.g., clopidogrel, ticagrelor), the P2Y12 receptor will be blocked, leading to no or low response to this compound.[8][10]Confirmation of drug-induced platelet inhibition.
Instrument Malfunction Check the light source and detector of your aggregometer. Run a system check or calibration according to the manufacturer's instructions.The instrument passes all diagnostic tests and provides reliable readings.

Issue 2: Spontaneous platelet aggregation observed in control samples.

Possible Cause Troubleshooting Step Expected Outcome
Pre-activated Platelets This is often a sign of pre-activated platelets.[8] Review blood collection technique for traumatic venipuncture. Ensure a clean and smooth blood draw.[8]Minimal platelet activation during blood collection.
Incorrect Anticoagulant Ratio Use the correct anticoagulant (typically 3.2% sodium citrate) and ensure the blood collection tube is filled to the proper volume to maintain the correct 9:1 blood-to-anticoagulant ratio.[1][8]Proper anticoagulation without affecting platelet function.
Improper Sample Handling Gentle mixing of the blood with the anticoagulant is crucial. Vigorous shaking can cause platelet activation. Transport samples at room temperature (18-24°C).[8]Prevention of mechanically induced platelet activation.
Delayed Processing Process the blood sample as soon as possible after collection, ideally within 30 minutes to 4 hours.[8]Maintenance of platelet viability and prevention of spontaneous aggregation.

Data Presentation

Table 1: Typical Concentrations of this compound and Expected Effects on Human Platelet Aggregation (Light Transmission Aggregometry)

2-MeSADP Concentration (µM)Expected Platelet Aggregation (%)Phase of AggregationNotes
0.06 - 1.010 - 50%Primary (often reversible)Useful for studying initial platelet activation and shape change.[1][7]
1.0 - 5.050 - 80%Biphasic or sustained primary waveThe EC50 (concentration for half-maximal response) often falls within this range.[1][11]
5.0 - 20.0> 80%Strong, irreversible secondary waveUsed to induce maximal platelet aggregation and for screening inhibitors.[1]

Note: The above values are representative. It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific experimental setup.[1]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

  • Blood Collection: Collect whole blood from healthy donors who have not taken antiplatelet medication for at least 10-14 days.[1] Use a 19-21 gauge needle with minimal stasis.[8] Draw blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[1]

  • Centrifugation for PRP: Centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[2]

  • PRP Aspiration: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene tube. Avoid disturbing the buffy coat.[2]

  • Preparation of Platelet-Poor Plasma (PPP): To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.[1] The supernatant is the PPP.

  • Resting Period: Allow the PRP to rest for at least 30 minutes but no more than 4 hours at room temperature before performing the aggregation assay.[1]

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

  • Instrument Setup: Set the aggregometer temperature to 37°C.[1]

  • Calibration:

    • Pipette the appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette. Place it in the instrument and set this as 100% light transmission (baseline).[1]

    • Pipette the same volume of PRP (e.g., 450 µL) with a stir bar into another cuvette. Place it in the measurement channel and set this as 0% light transmission.[1]

  • Sample Preparation: Pipette a fresh aliquot of PRP (e.g., 450 µL) with a stir bar into a new cuvette. Place it in the measurement channel and allow it to incubate at 37°C for at least 2 minutes with stirring (e.g., 900-1200 rpm).[1]

  • Agonist Addition: Add the desired volume of this compound working solution (e.g., 50 µL) to the PRP to achieve the final target concentration.[2]

  • Data Recording: Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[2]

Visualizations

G cluster_0 This compound Signaling in Platelets TwoMeSADP This compound P2Y1 P2Y1 Receptor (Gq-coupled) TwoMeSADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) TwoMeSADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Shape_Change Platelet Shape Change Ca_increase->Shape_Change GPIIbIIIa GPIIb/IIIa Activation Shape_Change->GPIIbIIIa cAMP_decrease ↓ cAMP AC->cAMP_decrease Aggregation_Sustain Sustained Aggregation cAMP_decrease->Aggregation_Sustain Aggregation_Sustain->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: this compound signaling cascade in platelets.

G cluster_1 Workflow for Optimizing this compound Concentration Start Start: Prepare PRP Dose_Response Perform Dose-Response (e.g., 0.1 - 20 µM this compound) Start->Dose_Response Run_LTA Run LTA Assay Dose_Response->Run_LTA Analyze Analyze Aggregation Curves Run_LTA->Analyze Determine_EC50 Determine EC50 & Max Response Analyze->Determine_EC50 Select_Optimal Select Optimal Concentration for a specific response Determine_EC50->Select_Optimal End End: Use in Experiments Select_Optimal->End

Caption: Experimental workflow for this compound optimization.

G cluster_2 Troubleshooting Weak Platelet Aggregation Start Weak/No Aggregation Check_Reagent Is this compound solution fresh? Start->Check_Reagent Check_Platelets Review pre-analytical variables (collection, handling, count) Check_Reagent->Check_Platelets Yes Remake_Reagent Prepare fresh this compound Check_Reagent->Remake_Reagent No Check_Instrument Is aggregometer calibrated? Check_Platelets->Check_Instrument Improve_Technique Optimize blood collection and processing Check_Platelets->Improve_Technique Check_Inhibitors Is donor on antiplatelet therapy? Check_Instrument->Check_Inhibitors Yes Calibrate Recalibrate instrument Check_Instrument->Calibrate No Confirm_Therapy Confirm medication history Check_Inhibitors->Confirm_Therapy Yes Success Problem Resolved Check_Inhibitors->Success No Remake_Reagent->Success Improve_Technique->Success Calibrate->Success Confirm_Therapy->Success

Caption: Troubleshooting decision tree for weak aggregation.

References

Technical Support Center: 2MeSADP Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylthioadenosine 5'-diphosphate (2MeSADP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions, helping to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage conditions.

  • Solid Form: The lyophilized powder should be stored at -20°C in a tightly sealed container, protected from moisture.

  • Aqueous Stock Solutions: For optimal stability, stock solutions should be prepared in a buffered solution at a neutral pH. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: The stability of this compound in aqueous solutions is pH-dependent. While specific quantitative data from peer-reviewed literature is limited, purine nucleotides like this compound are generally most stable in neutral to slightly acidic conditions (pH 6-7). Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the phosphate bonds and potentially modify the purine ring. It is recommended to prepare fresh solutions in a buffered saline solution, such as PBS (pH 7.2), for immediate use in experiments. We do not recommend storing the aqueous solution for more than one day.[1]

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the diphosphate chain. This can lead to the formation of 2-Methylthioadenosine 5'-monophosphate (2MeSAMP) and inorganic phosphate, and subsequently to 2-methylthioadenosine. The purine ring itself can also be subject to degradation under harsh conditions.

Q4: Are there any known degradation products of this compound that I should be aware of in my experiments?

A4: The expected primary degradation products are 2MeSAMP and 2-methylthioadenosine. The presence of these in your this compound solution could indicate degradation and may interfere with your experimental results, particularly in receptor binding or cell-based assays where receptor selectivity is critical.

Q5: How can I monitor the stability of my this compound solutions?

A5: The most reliable method for monitoring the stability of this compound solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method will be able to separate the intact this compound from its potential degradation products, allowing for the quantification of the parent compound and the detection of any degradation over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in the working solution.Prepare fresh working solutions of this compound from a properly stored, single-use aliquot of the stock solution for each experiment. Ensure the buffer used for dilution is at a neutral pH and is of high purity.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes upon initial preparation to avoid multiple freeze-thaw cycles.
Improper storage of the stock solution.Ensure stock solutions are stored at -80°C.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.Compare the chromatogram of the suspect solution with a freshly prepared standard of this compound. The appearance of new peaks with shorter retention times may indicate the formation of more polar degradation products like 2MeSAMP or 2-methylthioadenosine.
Contamination of the solvent or buffer.Use high-purity, HPLC-grade solvents and freshly prepared buffers.
Difficulty in dissolving this compound powder. The compound is hygroscopic.Ensure the powder is brought to room temperature in a desiccator before opening to prevent condensation. Use a high-quality, appropriate aqueous buffer (e.g., PBS pH 7.2) for dissolution. Gentle vortexing can aid dissolution.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Aqueous Solutions
  • Materials:

    • This compound (solid)

    • Sterile, high-purity buffered solution (e.g., Phosphate-Buffered Saline [PBS], pH 7.2)

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening.

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the appropriate volume of the buffered solution to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of PBS.

    • Gently vortex the solution until the powder is completely dissolved.

    • Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC (Illustrative)

This protocol provides a general framework. The specific parameters, such as the column, mobile phase, and gradient, may need to be optimized for your specific HPLC system and to achieve the desired separation from potential degradation products.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • This compound solution to be tested.

    • Freshly prepared this compound standard solution of known concentration.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm

    • Gradient Elution: A linear gradient can be employed to ensure separation of this compound from potential degradation products. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.

    • Inject the this compound solution that has been stored under specific conditions (e.g., different temperatures, pH, or time points).

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the intact this compound.

    • Calculate the percentage of remaining this compound by comparing its peak area to that of the initial (time zero) sample or a fresh standard.

Signaling Pathways and Experimental Workflows

This compound Signaling through P2Y Receptors

This compound is a potent agonist for several P2Y receptors, primarily P2Y1, P2Y12, and P2Y13.[2] These are G protein-coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades.

  • P2Y1 Receptor: Primarily couples to Gq, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The P2Y1 receptor can also couple to G12/13 to activate the Rho/Rho-kinase pathway.[3]

  • P2Y12 and P2Y13 Receptors: These receptors couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

P2Y_Signaling cluster_P2Y1 P2Y1 Receptor Signaling cluster_P2Y12_13 P2Y12/P2Y13 Receptor Signaling 2MeSADP_1 This compound P2Y1 P2Y1 Receptor 2MeSADP_1->P2Y1 Gq Gq P2Y1->Gq G12_13 G12/13 P2Y1->G12_13 PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK Shape_Change Platelet Shape Change ROCK->Shape_Change 2MeSADP_2 This compound P2Y12_13 P2Y12/P2Y13 Receptors 2MeSADP_2->P2Y12_13 Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways activated by this compound through P2Y receptors.

Experimental Workflow for Assessing this compound Stability

A typical workflow for a forced degradation study to assess the stability of this compound in an aqueous solution is outlined below.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound solution in desired aqueous buffer T0_Sample Take T=0 sample Prep_Solution->T0_Sample Acid Acidic Hydrolysis (e.g., 0.1M HCl) Prep_Solution->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Prep_Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Prep_Solution->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep_Solution->Thermal Photolytic Photolytic Stress (UV/Vis light) Prep_Solution->Photolytic HPLC_Analysis Analyze by stability-indicating HPLC-UV method T0_Sample->HPLC_Analysis Time_Points Collect samples at defined time points Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photolytic->Time_Points Neutralize Neutralize acid/base samples if necessary Time_Points->Neutralize Neutralize->HPLC_Analysis Data_Analysis Quantify remaining this compound and detect degradation products HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of 2MeSADP in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Methylthioadenosine diphosphate (2MeSADP). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize potential off-target effects of this potent P2Y receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent agonist for the P2Y family of G protein-coupled receptors, specifically the P2Y1, P2Y12, and P2Y13 subtypes. It is widely used to study physiological processes involving these receptors, such as platelet aggregation, neurotransmission, and immune responses.

Q2: What are the known or potential off-target effects of this compound?

While this compound is a valuable tool, researchers should be aware of two main potential sources of off-target effects:

  • Activity at other P2Y receptors: Although potent at P2Y1, P2Y12, and P2Y13, this compound may have some activity at other P2Y receptor subtypes, such as the rat P2Y6 receptor. Its activity on other subtypes like P2Y2, P2Y4, P2Y11, and P2Y14 is less characterized but should be considered.

  • Metabolism to an Adenosine Receptor Agonist: this compound can be rapidly hydrolyzed by ectonucleotidases, enzymes present on the cell surface and in circulation, to 2-methylthioadenosine.[1][2] This metabolite is an agonist for adenosine receptors (A1, A2A, A2B, A3), which can lead to downstream signaling events independent of P2Y receptor activation.[1][2][3]

Q3: How can I be sure that the observed effect in my experiment is due to the intended P2Y receptor and not an off-target effect?

The most effective way to confirm the specificity of your this compound-induced effect is to use selective antagonists for the P2Y receptors of interest. If the effect of this compound is blocked or significantly reduced by a specific antagonist, it provides strong evidence that the effect is mediated by that particular receptor.

Q4: I am observing an unexpected response in my experiment with this compound. What are the first troubleshooting steps I should take?

If you encounter unexpected results, consider the following:

  • Confirm Agonist Integrity: Ensure your this compound stock is not degraded. Prepare fresh solutions and store them properly according to the manufacturer's instructions.

  • Optimize Agonist Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Using the lowest effective concentration can help minimize off-target effects.

  • Rule out Metabolite Effects: As detailed in the troubleshooting guide below, consider the possibility that the observed effect is due to the metabolite, 2-methylthioadenosine, activating adenosine receptors.

  • Use Selective Antagonists: Employ selective antagonists for P2Y1, P2Y12, and P2Y13 to dissect which receptor is responsible for the observed effect.

Quantitative Data Summary

The following tables summarize the potency of this compound at its primary target receptors and the potency of commonly used selective antagonists.

Table 1: Potency of this compound at P2Y Receptors

ReceptorSpeciesParameterValue
P2Y1HumanpEC508.29
P2Y12HumanEC505 nM
P2Y13HumanEC5019 nM
P2Y6RatpEC505.75

Table 2: Potency of Selective P2Y Receptor Antagonists

AntagonistTarget ReceptorSpeciesParameterValue
MRS2179P2Y1HumanKi72.5 nM[4]
MRS2500P2Y1HumanIC500.95 nM[5][6]
AR-C67085P2Y12/P2Y13HumanpIC508.6
MRS2211P2Y13HumanpIC505.97
CangrelorP2Y12HumanKi2.51 x 10⁻⁹ M to 6.31 x 10⁻¹⁰ M
TicagrelorP2Y12Human-Reversible, non-competitive antagonist[7]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in functional assays.
  • Possible Cause 1: this compound degradation.

    • Solution: Prepare fresh this compound solutions from a powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Off-target effects through other P2Y receptors.

    • Solution: If your experimental system expresses multiple P2Y receptors, use selective antagonists to isolate the effect of the target receptor. Refer to Table 2 for antagonist options.

  • Possible Cause 3: Off-target effects due to metabolism to an adenosine receptor agonist.

    • Solution: This is a critical consideration. The following workflow can help you dissect the contribution of P2Y versus adenosine receptors.

A Observe this compound-induced effect B Pre-incubate with a selective P2Y1 antagonist (e.g., MRS2500) A->B C Pre-incubate with a selective P2Y12 antagonist (e.g., Cangrelor) A->C D Pre-incubate with a selective P2Y13 antagonist (e.g., MRS2211) A->D E Pre-incubate with a non-selective adenosine receptor antagonist (e.g., CGS-15943) or a selective antagonist for the suspected adenosine receptor subtype A->E F Add this compound and measure effect B->F C->F D->F E->F G Is the effect blocked? F->G H Effect is likely mediated by P2Y1 G->H Yes (with P2Y1 antagonist) I Effect is likely mediated by P2Y12 G->I Yes (with P2Y12 antagonist) J Effect is likely mediated by P2Y13 G->J Yes (with P2Y13 antagonist) K Effect is likely mediated by an adenosine receptor G->K Yes (with adenosine antagonist) L Consider other off-target effects or experimental artifacts G->L No

Workflow for dissecting receptor-specific effects.

Issue 2: How to minimize the metabolism of this compound by ectonucleotidases.
  • Possible Cause: High ectonucleotidase activity in your experimental system.

    • Solution 1: Use an ectonucleotidase inhibitor. ARL 67156 is a commonly used inhibitor of ecto-ATPases.[8][9] It has been shown to be a weak competitive inhibitor of human NTPDase1 and NTPDase3 with Ki values of 11 µM and 18 µM, respectively.[8][9] A working concentration of 50-100 µM is often used, but it's advisable to perform a concentration-response curve to determine the optimal concentration for your system with minimal off-target effects.

    • Solution 2: Use a cell line with low ectonucleotidase expression. If possible, choose a cell line known to have low expression of CD39 and CD73.

    • Solution 3: Modify experimental buffer. The activity of ectonucleotidases is dependent on divalent cations.[2] While not always feasible depending on the assay, modifying the buffer composition may help reduce enzymatic activity.

Experimental Protocols

Platelet Aggregation Assay

This protocol is for measuring this compound-induced platelet aggregation using light transmission aggregometry (LTA).

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • LTA Measurement:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 100% transmission with PPP and 0% transmission with PRP.

    • Add a stir bar to a cuvette containing PRP and place it in the aggregometer.

    • Add this compound at the desired final concentration and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of Gq-coupled P2Y1 receptors by this compound.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the P2Y1 receptor in a 96-well black, clear-bottom plate and culture overnight.

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer, typically for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader capable of kinetic reads.

    • Measure the baseline fluorescence of the cells.

    • Add this compound at various concentrations.

    • Immediately begin recording the changes in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled P2Y12 or P2Y13 receptors by this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the P2Y12 or P2Y13 receptor in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Simultaneously, treat the cells with varying concentrations of this compound.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

    • The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.

Signaling Pathways

The activation of P2Y1, P2Y12, and P2Y13 receptors by this compound initiates distinct downstream signaling cascades.

Signaling pathways of this compound target receptors.

References

Technical Support Center: Improving Reproducibility of 2MeSADP-Induced Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of 2-Methylthioadenosine diphosphate (2MeSADP)-induced calcium flux experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these assays.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to a lack of reproducibility in this compound-induced calcium flux assays.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Response to this compound Cell Health and Viability: Unhealthy or dying cells will not respond optimally.[1] Low Receptor Expression: The cell line may not express sufficient levels of the target P2Y receptor (e.g., P2Y12). Inactive this compound: The agonist may have degraded due to improper storage or handling. Incorrect Assay Conditions: Suboptimal temperature, pH, or buffer composition can inhibit the cellular response.[1]Cell Culture: Ensure cells are healthy, within a low passage number, and at optimal confluency before the assay.[1] Cell Line Selection: Use a cell line known to express the target receptor or consider transiently or stably transfecting the receptor of interest.[2] Agonist Preparation: Prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's recommendations. Buffer Optimization: Use a physiological buffer (e.g., HBSS with 20 mM HEPES) at a stable pH of 7.4 and maintain a constant temperature (typically 37°C) throughout the experiment.[2]
High Background Fluorescence Autofluorescence: Media components, compounds, or unhealthy cells can be autofluorescent. Incomplete Dye Hydrolysis: The acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fluo-4 AM) may not be fully cleaved.[3] Dye Overloading: Excessive dye concentration can lead to high background and cellular toxicity.[4]Use Phenol Red-Free Medium: Phenol red can contribute to background fluorescence.[3] Run Controls: Always include vehicle-only and no-cell controls to assess background fluorescence. Optimize Dye Loading: Allow for a de-esterification step (e.g., 15-30 minutes at room temperature) after dye loading to ensure complete cleavage of the AM ester.[3] Titrate Dye Concentration: Determine the optimal Fluo-4 AM concentration (typically 1-5 µM) that provides a good signal-to-noise ratio without causing cellular stress.[3][5]
High Well-to-Well Variability Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.[1] Inconsistent Dye Loading: Variations in dye concentration or incubation time between wells.[1] Pipetting Errors: Inaccurate liquid handling can lead to significant differences in reagent concentrations.[6] Edge Effects: Evaporation and temperature gradients in the outer wells of the microplate.[1]Homogeneous Cell Suspension: Ensure a uniform cell suspension before and during plating.[1] Master Mixes: Prepare master mixes for dye loading and agonist solutions to ensure consistent addition to all wells.[1] Calibrated Pipettes: Regularly calibrate pipettes and use proper pipetting techniques.[6] Plate Layout: Avoid using the outer wells of the plate or fill them with sterile water or media to minimize edge effects.[1]
Signal Drops Rapidly or is Unstable Phototoxicity/Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye. Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization.[7] Dye Leakage: The cleaved fluorescent dye can be actively transported out of the cells.Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Optimize Agonist Concentration and Timing: Use the lowest agonist concentration that gives a robust signal and record the initial peak response.[7] Use Probenecid: Probenecid can be used to inhibit organic anion transporters and reduce dye leakage, although its potential for cellular toxicity should be considered.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced calcium flux?

A1: this compound is an agonist for several P2Y purinergic receptors, most notably P2Y1, P2Y12, and P2Y13.[9] The canonical pathway for calcium mobilization in response to this compound involves the activation of Gq-coupled P2Y1 receptors, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[10] While the P2Y12 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase, it can potentiate the P2Y1-mediated calcium response through crosstalk between the signaling pathways.[11][12]

Q2: What are the optimal cell seeding densities for a 96-well plate calcium flux assay?

A2: Optimal cell density is cell-line dependent and should be determined empirically. However, a general guideline for adherent cells is to seed at a density that results in 90-100% confluency on the day of the assay.[13] For many cell lines, such as CHO or HEK293, a seeding density of 40,000 to 80,000 cells per well in a 96-well plate is a good starting point.[14]

Q3: What is the recommended concentration and incubation time for Fluo-4 AM loading?

A3: A final concentration of 1-5 µM of Fluo-4 AM is typically recommended.[3][5] The incubation time can range from 30 to 60 minutes at 37°C.[2] It is crucial to optimize these parameters for your specific cell type to achieve sufficient dye loading without causing cytotoxicity.[4]

Q4: How can I minimize inter-assay variability?

A4: To minimize inter-assay variability, it is critical to standardize as many experimental parameters as possible. This includes using cells within a consistent passage number range, preparing fresh reagents for each experiment, using calibrated pipettes, and maintaining consistent incubation times and temperatures.[6] Running a positive control with a known agonist and a negative control (vehicle) on every plate can help to normalize the data and assess the consistency of the assay.

Q5: My positive control (e.g., ionomycin) works, but this compound does not elicit a response. What should I do?

A5: If your positive control is working, it indicates that the dye loading and detection steps are likely functioning correctly.[7] The issue may lie with the specific agonist-receptor interaction. Consider the following:

  • Receptor Expression: Confirm that your cells express a functional P2Y receptor that is sensitive to this compound.

  • Agonist Potency: Verify the concentration and activity of your this compound stock.

  • G-protein Coupling: If your receptor of interest is Gi-coupled (like P2Y12), co-expression with a promiscuous G-protein like Gα16 may be necessary to couple the receptor activation to a calcium response.[2]

  • Receptor Desensitization: If cells are exposed to low levels of agonists in the culture medium (e.g., from serum), receptors may be desensitized. Serum-starving the cells for a few hours before the assay can sometimes help.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning and troubleshooting your this compound-induced calcium flux assays.

Table 1: EC50 Values of this compound for P2Y Receptors

ReceptorSpeciesCell LineEC50 (nM)Reference
P2Y1Human1321N12.5[15]
P2Y12HumanCHO5[9]
P2Y13HumanCHO19[9]
P2Y1HumanCOS-71.27[9]
P2Y13Mouse-6.2[9]

Table 2: Recommended Starting Conditions for Calcium Flux Assays

ParameterRecommendationReference
Cell Seeding Density (96-well plate)
Adherent Cells (e.g., CHO, HEK293)40,000 - 80,000 cells/well[14]
Suspension Cells125,000 - 250,000 cells/well[14]
Fluo-4 AM Loading
Concentration1 - 5 µM[3][5]
Incubation Time30 - 60 minutes at 37°C[2]
De-esterification15 - 30 minutes at room temperature[3]
This compound Stimulation
Concentration Range0.1 nM - 10 µM (for dose-response)-
Assay Buffer HBSS with 20 mM HEPES, pH 7.4[2]

Experimental Protocols & Visualizations

Detailed Methodology: this compound-Induced Calcium Flux Assay

This protocol provides a general framework for a 96-well plate-based assay using Fluo-4 AM. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., CHO-K1 cells)

  • Black, clear-bottom 96-well microplates

  • Cell culture medium (phenol red-free recommended)

  • This compound

  • Fluo-4 AM

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will achieve 90-100% confluency on the day of the experiment (e.g., 50,000 cells/well).

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 4 µM, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES. Add Pluronic® F-127 to a final concentration of 0.02% to aid in dye solubilization. If used, add probenecid to a final concentration of 2.5 mM.[5]

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[5]

    • After incubation, gently wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[3]

  • This compound Stimulation and Signal Measurement:

    • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

    • Set up the fluorescence plate reader for kinetic reading (Excitation: ~490 nm, Emission: ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 100 µL of the 2X this compound solution to the wells.

    • Immediately begin recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F0), i.e., F/F0.

    • Alternatively, the response can be calculated as the difference between the peak fluorescence and the baseline fluorescence (ΔF = F_max - F0).

    • For dose-response curves, plot the peak response against the log of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50.

This compound Signaling Pathway

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Converts PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R Binds ATP ATP ATP->AC Ca_cyto Increased Cytosolic Ca2+ cAMP->Ca_cyto Modulates (potentiates P2Y1-mediated response via reduced inhibition) IP3R->Ca_cyto Releases Ca2+ Ca_ER Ca2+ (stored) Ca_ER->IP3R Agonist This compound Agonist->P2Y12 Binds Agonist->P2Y1 Binds

Caption: this compound-induced calcium signaling pathway.

Experimental Workflow for Calcium Flux Assay

experimental_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight wash_cells1 Wash cells with HBSS incubate_overnight->wash_cells1 prepare_dye Prepare Fluo-4 AM loading solution load_dye Add loading solution to cells prepare_dye->load_dye wash_cells1->load_dye incubate_dye Incubate for 45-60 min at 37°C load_dye->incubate_dye wash_cells2 Wash cells twice with HBSS incubate_dye->wash_cells2 de_esterify Incubate for 15-30 min at room temperature wash_cells2->de_esterify plate_reader Place plate in fluorescence reader de_esterify->plate_reader prepare_agonist Prepare this compound serial dilutions inject_agonist Inject this compound prepare_agonist->inject_agonist baseline Record baseline fluorescence plate_reader->baseline baseline->inject_agonist read_signal Record kinetic fluorescence signal inject_agonist->read_signal analyze_data Analyze data (F/F0, EC50) read_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for a this compound-induced calcium flux assay.

References

issues with 2MeSADP solubility and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2MeSADP.

Troubleshooting Guide

Issue: this compound Powder Will Not Dissolve

If you are experiencing difficulty dissolving this compound powder, consult the following troubleshooting workflow.

G Troubleshooting this compound Solubility Issues cluster_0 Initial Steps cluster_1 Advanced Troubleshooting cluster_2 Outcome start Start: this compound powder not dissolving check_solvent 1. Verify the solvent. Is it high-purity water or PBS (pH 7.2)? start->check_solvent check_temp 2. Gently warm the solution to 37°C. Does it dissolve? check_solvent->check_temp No success Success: this compound is dissolved. check_solvent->success Yes, issue resolved vortex 3. Vortex the solution for 1-2 minutes. Is it fully dissolved? check_temp->vortex No check_temp->success Yes adjust_ph 4. Check and adjust pH to ~7.4 if necessary. Does this resolve the issue? vortex->adjust_ph No vortex->success Yes sonicate 5. Sonicate the solution in a water bath for 5-10 minutes. Is the issue resolved? adjust_ph->sonicate No adjust_ph->success Yes new_stock 6. Prepare a fresh stock solution, ensuring accurate weighing and solvent volume. sonicate->new_stock No sonicate->success Yes contact_support Issue Persists: Contact technical support. new_stock->contact_support

Caption: Troubleshooting workflow for resolving this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvents for this compound are high-purity water and phosphate-buffered saline (PBS) at a pH of 7.2.[1] Some suppliers provide this compound pre-dissolved in water at a concentration of 10 mM.[2][3]

Q2: What is the maximum solubility of this compound?

A2: The solubility of this compound in PBS (pH 7.2) is at least 10 mg/mL.[1]

Q3: My this compound solution appears cloudy or has precipitates after storage. What should I do?

A3: Cloudiness or precipitation after storage, especially after freeze-thaw cycles, can indicate that the compound is coming out of solution. To resolve this, you can try gently warming the solution to 37°C and vortexing to redissolve the compound. To prevent this, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4][5]

Q4: Can I use solvents other than water or PBS to dissolve this compound?

A4: While water and PBS are the recommended solvents, the use of other solvents should be guided by the specific requirements of your experiment. If you must use a different solvent system, it is crucial to first perform a solubility test with a small amount of this compound. Be aware that organic solvents may not be compatible with all experimental systems, particularly cell-based assays.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions should be stored at -20°C or -80°C.[6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationTemperatureNotes
WaterSolubleRoom Temp.Commonly used for stock solutions.
PBS (pH 7.2)10 mg/mLRoom Temp.Suitable for many biological assays.[1]
Cell Culture MediaVariable37°CSee troubleshooting for precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound trisodium salt is 539.2 g/mol .[1]

  • Reconstitution: Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution

  • Pre-warmed (37°C) cell culture medium or appropriate assay buffer

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium or assay buffer to achieve the desired final concentration. It is recommended to add the this compound stock to the medium with gentle mixing to avoid localized high concentrations that could cause precipitation.[4]

  • Final Concentration: Ensure the final concentration of any solvent from the stock solution (if not water or PBS) is compatible with your cells and include a vehicle control in your experiment.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors, which are G protein-coupled receptors (GPCRs).[7][8][9]

G This compound Signaling Pathways cluster_p2y1 P2Y1 Receptor (Gq-coupled) cluster_p2y12_13 P2Y12 & P2Y13 Receptors (Gi-coupled) p2y1 P2Y1 gq Gq p2y1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc PKC Activation dag->pkc shape_change Platelet Shape Change ca2->shape_change p2y12_13 P2Y12 / P2Y13 gi Gi p2y12_13->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka aggregation Platelet Aggregation pka->aggregation leads to mesadp This compound mesadp->p2y1 mesadp->p2y12_13

Caption: Signaling pathways activated by this compound through P2Y receptors.

Experimental Workflow: Platelet Aggregation Assay

The following diagram outlines the key steps in performing a platelet aggregation assay to assess the effect of this compound.

G Platelet Aggregation Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis blood 1. Collect whole blood prp 2. Prepare Platelet-Rich Plasma (PRP) by low-speed centrifugation blood->prp ppp 3. Prepare Platelet-Poor Plasma (PPP) by high-speed centrifugation prp->ppp aggregometer 4. Place PRP in aggregometer at 37°C prp->aggregometer calibrate 5. Calibrate with PRP (0% aggregation) and PPP (100% aggregation) ppp->calibrate aggregometer->calibrate add_agonist 6. Add this compound to PRP calibrate->add_agonist record 7. Record change in light transmission over time add_agonist->record quantify 8. Quantify maximum % aggregation record->quantify

Caption: Workflow for a typical platelet aggregation experiment using this compound.

References

Technical Support Center: Impact of Anticoagulants on 2MeSADP Platelet Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the impact of anticoagulants on platelet studies involving the P2Y12 receptor agonist, 2-methylthioadenosine 5'-diphosphate (2MeSADP). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is best for this compound platelet aggregation studies?

A1: The choice of anticoagulant can significantly impact platelet responsiveness. Hirudin is often considered the most suitable anticoagulant for in vitro platelet aggregation studies as it has less direct impact on platelet function compared to citrate and heparin.[1][2] Citrate, a common choice, can artificially lower platelet reactivity by chelating calcium, a crucial cofactor for platelet activation.[1][2] Heparin's effects can be variable, sometimes potentiating aggregation induced by ADP and other agonists.[3][4]

Q2: Why are my platelet aggregation results inconsistent when using this compound?

A2: Inconsistent results in platelet aggregation assays are a common challenge.[5] Several factors can contribute to this variability, including:

  • Pre-analytical variables: Inconsistent sample handling, incorrect blood-to-anticoagulant ratios, and variations in the time between blood collection and the experiment can all lead to variability.[1] It is recommended to process blood samples within 30 minutes to 4 hours of collection.[6]

  • Reagent Integrity: Ensure that your this compound solution is freshly prepared and has been stored correctly to prevent degradation.[6]

  • Platelet Viability: The health and responsiveness of your platelets are critical. Issues during blood collection, processing, or storage can lead to premature platelet activation or damage.[6]

Q3: My platelet aggregation response to this compound is weaker than expected. What are the possible causes?

A3: A weak or absent aggregation response can stem from several factors:

  • Anticoagulant effect: Citrate anticoagulation is known to lower platelet reactivity.[1][2] If using citrated plasma, ensure proper recalcification before the assay. Consider using an alternative anticoagulant like hirudin for comparison.[1]

  • Low Platelet Count: A low platelet count in the platelet-rich plasma (PRP) will result in a diminished aggregation response.[6]

  • Instrument Malfunction: Check the light source and detector of your aggregometer and perform a calibration according to the manufacturer's instructions.[6]

Q4: Can I use blood from patients on novel oral anticoagulants (NOACs) for my in-vitro this compound platelet studies?

A4: It is generally not recommended to use blood from patients treated with NOACs for in-vitro this compound platelet studies without careful consideration. While some ex vivo models suggest NOACs have no direct effect on ADP-induced platelet aggregation, their in-vivo effects can be more complex and potentially influence platelet reactivity.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low platelet aggregation response to this compound Anticoagulant effect (e.g., citrate chelation of calcium).[1][2]Ensure proper recalcification of citrated plasma before the assay. Consider using an alternative anticoagulant like hirudin for comparison.[1]
Low platelet count in PRP.[6]Measure the platelet count in your PRP. If it is too low (typically <150 x 10⁹/L), the aggregation response will be diminished.[6]
Expired or degraded this compound.[6]Prepare a fresh solution of this compound from a new stock and ensure proper storage.[6]
High variability in platelet aggregation results Inconsistent sample handling and anticoagulant concentration.[1]Standardize blood collection and processing procedures. Ensure the correct 9:1 blood-to-anticoagulant ratio is used.[1][7] Perform experiments within a consistent timeframe after blood collection.[6]
Discrepancy between Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA) results Different assay principles and anticoagulant sensitivities.[1]Be aware that LTA (in platelet-rich plasma) and MEA (in whole blood) are affected differently by anticoagulants.[1] Choose the assay method that best suits your experimental question and maintain consistency.
Spontaneous platelet aggregation Suboptimal blood collection technique causing platelet activation.Use a large-gauge needle (19-21G) and a clean venipuncture to minimize platelet activation. Discard the first few mL of blood.[6]
Contamination of reagents or disposables.Use sterile, high-quality plasticware to prevent platelet activation.

Data Presentation: Impact of Anticoagulants on Platelet Aggregation

AnticoagulantMechanism of ActionImpact on this compound/ADP-Induced AggregationKey Considerations
Sodium Citrate Chelates extracellular calcium, preventing coagulation.[1]Can decrease platelet aggregation response compared to hirudin due to the importance of extracellular calcium for platelet function.[2] ADP-induced aggregation is significantly lower in citrated blood compared to hirudin-treated blood.[2]Requires recalcification for optimal platelet response. The 109 mM concentration is preferable to 129 mM as it better supports platelet aggregation.[8] Platelet function in citrated blood can decline significantly after 2 hours.[8]
Heparin Potentiates antithrombin III, inhibiting thrombin.[1]Can potentiate platelet aggregation induced by ADP and other agonists.[3] This effect is not mediated by increased dense granule release.[3] However, some studies show slightly reduced responses to high concentrations of ADP.[2]Effects can be complex and variable.[4] Unfractionated heparin (UFH) has been shown to increase in vitro platelet aggregation stimulated with ADP.[4]
Hirudin A direct and specific thrombin inhibitor.[9][10]Considered the most suitable anticoagulant for in vitro platelet aggregation studies, as it has minimal direct effect on platelet function.[2] ADP-induced aggregation is significantly higher in hirudin-anticoagulated blood compared to citrated blood.[2]Provides stable platelet aggregation values for a longer duration (up to 24 hours for some agonists) compared to citrate.[11]

Experimental Protocols

Protocol for this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Materials

  • This compound stock solution (e.g., 1 mM in saline, stored at -20°C).[7]

  • Human whole blood.[7]

  • 3.2% Sodium Citrate anticoagulant (or other desired anticoagulant).[7]

  • Saline solution (0.9% NaCl).[7]

  • Light Transmission Aggregometer.[7]

  • Aggregometer cuvettes with stir bars.[7]

  • Calibrated pipettes.[7]

2. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation

  • Blood Collection: Collect whole blood from healthy donors who have not taken antiplatelet medication for at least 10-14 days. Use a 19-21 gauge needle and draw blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[7]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[7]

  • PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a new plastic tube. Avoid disturbing the buffy coat.[7]

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.[6][7]

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use.[7]

3. Aggregometer Setup and Calibration

  • Warm up the aggregometer to 37°C.[7]

  • Use PPP to set 100% light transmission (baseline).[7]

  • Use PRP to set 0% light transmission.[7]

4. Aggregation Assay

  • Pipette PRP into a cuvette with a stir bar and incubate at 37°C for at least 2 minutes with stirring (e.g., 900-1200 rpm).[7]

  • Add the desired final concentration of this compound to the PRP. A typical concentration range to induce platelet aggregation is 10 nM to 100 nM.[12]

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[6]

5. Data Analysis

  • Determine the maximum aggregation percentage and the slope of the aggregation curve.[6]

Signaling Pathways and Workflows

This compound-Induced Platelet Activation Pathway

This compound is a potent analog of ADP that specifically activates the P2Y1 and P2Y12 receptors on the platelet surface.[12][13] The co-activation of these two G-protein coupled receptors is essential for full platelet aggregation.[14] The P2Y1 receptor is coupled to Gq, leading to an increase in intracellular calcium, which initiates platelet shape change.[14][15][16] The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and sustained platelet aggregation.[15][16][17]

G cluster_receptor Platelet Membrane cluster_gprotein G-Protein Signaling cluster_effector Downstream Effectors cluster_second_messenger Second Messengers cluster_response Platelet Response This compound This compound P2Y1 P2Y1 This compound->P2Y1 P2Y12 P2Y12 This compound->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Aggregation Aggregation Gi->Aggregation promotes (by ↓ cAMP) IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release leads to cAMP->Aggregation inhibits (when high) Shape_Change Shape Change Ca_release->Shape_Change induces Shape_Change->Aggregation contributes to

Caption: this compound signaling pathway in platelets.

Experimental Workflow for LTA

The following diagram outlines the key steps in performing a this compound-induced platelet aggregation assay using Light Transmission Aggregometry.

G Start Start Blood_Collection Blood Collection (e.g., 3.2% Citrate) Start->Blood_Collection PRP_Prep PRP Preparation (Centrifuge 150-200g, 15-20 min) Blood_Collection->PRP_Prep PPP_Prep PPP Preparation (Centrifuge 1500-2000g, 10-15 min) PRP_Prep->PPP_Prep Rest_PRP Rest PRP (30 min at RT) PRP_Prep->Rest_PRP Calibration Calibration (100% T with PPP, 0% T with PRP) PPP_Prep->Calibration Aggregometer_Setup Aggregometer Setup (Warm to 37°C) Rest_PRP->Aggregometer_Setup Aggregometer_Setup->Calibration Incubation Incubate PRP in Cuvette (2 min at 37°C with stirring) Calibration->Incubation Add_Agonist Add this compound Incubation->Add_Agonist Record_Data Record Light Transmission (5-10 min) Add_Agonist->Record_Data Data_Analysis Data Analysis (% Aggregation, Slope) Record_Data->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LTA platelet aggregation assay.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues in this compound platelet aggregation studies.

G Start Inconsistent/Weak Aggregation Check_Reagents Reagents OK? Start->Check_Reagents Check_Platelets Platelet Prep OK? Check_Reagents->Check_Platelets Yes Fix_Reagents Prepare Fresh this compound Check_Reagents->Fix_Reagents No Check_Instrument Instrument OK? Check_Platelets->Check_Instrument Yes Review_Protocol Review Blood Collection & PRP Prep Protocol Check_Platelets->Review_Protocol No Check_Anticoagulant Anticoagulant Appropriate? Check_Instrument->Check_Anticoagulant Yes Calibrate_Instrument Calibrate/Service Aggregometer Check_Instrument->Calibrate_Instrument No Consider_Alternative Consider Hirudin Check_Anticoagulant->Consider_Alternative No Success Problem Resolved Check_Anticoagulant->Success Yes Fix_Reagents->Start Review_Protocol->Start Calibrate_Instrument->Start Consider_Alternative->Start

Caption: Troubleshooting inconsistent aggregation results.

References

Technical Support Center: Maintaining P2Y Receptor Integrity in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of 2-methylthioadenosine diphosphate (2MeSADP)-induced P2Y receptor desensitization in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced P2Y receptor desensitization?

A1: this compound is a potent agonist for several P2Y receptor subtypes, including P2Y1, P2Y12, and P2Y13.[1][2] Prolonged or repeated exposure of cells or tissues to this compound can lead to a rapid decrease in the receptor's responsiveness, a phenomenon known as desensitization. This process is a physiological negative feedback mechanism to prevent overstimulation.[3]

Q2: What are the primary mechanisms behind this desensitization?

A2: The mechanisms of desensitization are subtype-specific:

  • P2Y1 Receptors: Desensitization is primarily mediated by the activation of Protein Kinase C (PKC).[4][5][6] Agonist binding leads to Gq-protein activation, which in turn activates PKC. PKC then phosphorylates the P2Y1 receptor, leading to its uncoupling from the G-protein and subsequent internalization.[4]

  • P2Y12 and P2Y13 Receptors: Desensitization is mainly regulated by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK6.[5] Following agonist binding, GRKs phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders G-protein coupling and facilitates receptor internalization.[3][7]

Q3: How quickly does desensitization occur?

A3: Desensitization of P2Y receptors is a rapid process, often observed within minutes of continuous exposure to an agonist like this compound.[8]

Q4: Can desensitized receptors recover their function?

A4: Yes, P2Y receptors can recover their function through a process called resensitization, which often involves dephosphorylation and recycling of the receptor back to the cell surface. The rate of resensitization can vary depending on the receptor subtype and cell type.

Troubleshooting Guides

Issue 1: Rapid loss of signal in response to this compound in my long-term experiment.

Possible Cause: P2Y receptor desensitization.

Solutions:

  • Inhibit Key Kinases: The most direct approach is to inhibit the kinases responsible for receptor phosphorylation.

    • For P2Y1 Receptors: Use a PKC inhibitor.

    • For P2Y12/P2Y13 Receptors: Use a GRK inhibitor.

  • Modulate Downstream Signaling: For Gi-coupled receptors like P2Y12, elevating intracellular cyclic AMP (cAMP) levels can counteract desensitization.

    • Use a Phosphodiesterase (PDE) Inhibitor: PDEs are enzymes that degrade cAMP. Inhibiting them will lead to an accumulation of intracellular cAMP.

    • Use a Cell-Permeable cAMP Analog: Directly introduce a stable form of cAMP into the cells.

Issue 2: My kinase inhibitor is not preventing desensitization effectively.

Possible Causes:

  • Incorrect Inhibitor or Concentration: The inhibitor may not be selective for the specific kinase isoform involved, or the concentration may be suboptimal.

  • Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of a long experiment.

  • Off-Target Effects: The inhibitor might have unintended effects on other signaling pathways that influence receptor function.

Solutions:

  • Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of the inhibitor that prevents desensitization without causing cytotoxicity.

  • Verify Inhibitor Specificity: Consult the literature to confirm the selectivity of your chosen inhibitor for the target kinase. Consider trying inhibitors from different chemical classes.

  • Address Inhibitor Stability: For long-term experiments, it is crucial to consider the half-life of the inhibitor in your culture medium. Replenishing the medium with a fresh inhibitor at regular intervals may be necessary.[9][10]

  • Include Proper Controls: Always include vehicle-only controls to assess the baseline level of desensitization and to ensure that the solvent used to dissolve the inhibitor does not have an effect.

Issue 3: I am observing cytotoxicity in my long-term experiments when using inhibitors.

Possible Causes:

  • High Inhibitor Concentration: The concentration of the inhibitor may be toxic to the cells over extended periods.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations.

Solutions:

  • Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of your inhibitor and solvent using assays like MTT or Trypan Blue exclusion.

  • Minimize Solvent Concentration: Prepare a more concentrated stock solution of the inhibitor to minimize the final volume of solvent added to the culture medium. Aim for a final DMSO concentration of ≤ 0.1%.[10]

  • Consider Alternative Strategies: If inhibitor toxicity is unavoidable, explore non-pharmacological approaches such as using cell lines with genetically modified receptors that are resistant to desensitization.

Data Presentation

Table 1: EC50 Values of this compound at P2Y Receptors

Receptor SubtypeSpeciesEC50 (nM)Reference
P2Y1Human~1.2[11]
P2Y12Human5[9]
P2Y13Human19[9]
P2Y13Mouse6.2[9]

Table 2: Pharmacological Inhibitors for Preventing P2Y Receptor Desensitization

Target KinaseReceptor Subtype(s)InhibitorTypical Working ConcentrationReference
PKCP2Y1Bisindolylmaleimide I (BIS-I)1 µM[12]
PKCP2Y1Gö 69761 µM[6]
GRK2P2Y12, P2Y2Paroxetine5-10 µM[13]
GRK2/6P2Y12Takeda compound 10130 µM[13]

Experimental Protocols

Protocol 1: Preventing P2Y1 Receptor Desensitization Using a PKC Inhibitor
  • Cell Preparation: Plate cells at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of a PKC inhibitor (e.g., Bisindolylmaleimide I at 10 mM in DMSO).

  • Pre-incubation: Prior to the start of the experiment, dilute the PKC inhibitor stock solution to the desired final concentration (e.g., 1 µM) in fresh cell culture medium. Replace the existing medium with the inhibitor-containing medium and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add this compound to the desired final concentration directly to the inhibitor-containing medium.

  • Data Acquisition: Measure the cellular response (e.g., intracellular calcium flux) over the desired time course.

  • Controls:

    • Vehicle Control: Pre-incubate cells with the same concentration of DMSO used for the inhibitor.

    • Positive Control (Desensitization): Stimulate cells with this compound without any inhibitor to observe the full extent of desensitization.

Protocol 2: Preventing P2Y12 Receptor Desensitization Using a GRK Inhibitor
  • Cell Preparation: Plate cells as described in Protocol 1.

  • Inhibitor Preparation: Prepare a stock solution of a GRK inhibitor (e.g., Paroxetine at 10 mM in DMSO).

  • Pre-incubation: Dilute the GRK inhibitor to the desired final concentration (e.g., 10 µM) in fresh medium. Incubate the cells with the inhibitor-containing medium for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add this compound to the desired final concentration.

  • Data Acquisition: Measure the cellular response (e.g., inhibition of adenylyl cyclase, downstream signaling).

  • Controls: Include vehicle and positive desensitization controls as described in Protocol 1.

Protocol 3: Maintaining P2Y12 Receptor Sensitivity by Elevating cAMP
  • Cell Preparation: Plate cells as described in Protocol 1.

  • Reagent Preparation:

    • PDE Inhibitor: Prepare a stock solution of a broad-spectrum PDE inhibitor like IBMX (100 mM in DMSO).

    • Cell-Permeable cAMP Analog: Prepare a stock solution of a compound like 8-Br-cAMP (100 mM in water).

  • Pre-incubation:

    • For PDE Inhibition: Dilute IBMX to a final concentration of 100 µM in fresh medium and incubate for 30 minutes.

    • For cAMP Analog: Dilute 8-Br-cAMP to a final concentration of 100-500 µM in fresh medium and incubate for 30-60 minutes.

  • Agonist Stimulation: Add this compound to the desired final concentration.

  • Data Acquisition: Measure the P2Y12-mediated response.

  • Controls: Include appropriate vehicle controls for the PDE inhibitor or cAMP analog.

Mandatory Visualizations

P2Y1_Desensitization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq P2Y1->Gq Activates P_P2Y1 Phosphorylated P2Y1 Receptor PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates PKC->P2Y1 Phosphorylates Internalization Internalization P_P2Y1->Internalization Leads to P2Y12_Desensitization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Binds Gi Gi P2Y12->Gi Activates GRK GRK2/6 P2Y12->GRK Recruits P_P2Y12 Phosphorylated P2Y12 Receptor GRK->P2Y12 Phosphorylates Arrestin β-Arrestin P_P2Y12->Arrestin Binds Uncoupling G-protein Uncoupling Arrestin->Uncoupling Promotes Experimental_Workflow start Start Experiment cell_prep Cell Preparation (Plating) start->cell_prep pre_incubation Pre-incubation with Inhibitor (PKC, GRK, or PDE inhibitor) or Vehicle Control cell_prep->pre_incubation stimulation Agonist Stimulation (this compound) pre_incubation->stimulation data_acq Data Acquisition (e.g., Calcium Imaging, cAMP assay) stimulation->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

References

Technical Support Center: 2-Methylthioadenosine Diphosphate (2MeSADP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2MeSADP purchased from suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

2-Methylthioadenosine diphosphate (this compound) is a potent and stable synthetic analog of adenosine diphosphate (ADP). It functions as an agonist for several subtypes of purinergic P2Y receptors, particularly P2Y1, P2Y12, and P2Y13.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes. The activation of P2Y1 receptors, which are predominantly coupled to Gq, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[4] P2Y12 and P2Y13 receptors are coupled to Gi, and their activation by this compound inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6]

Q2: How should I store and handle this compound powder and stock solutions?

Proper storage and handling are critical to maintain the integrity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C, protected from moisture.[2][7][8] The compound is hygroscopic, so it's important to keep the container tightly sealed.

  • Stock Solutions: Prepare stock solutions in an appropriate buffer (e.g., water or PBS at pH 7.2).[7][8] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

Q3: What are the typical signs of this compound degradation?

Degradation of this compound can lead to a loss of potency and inconsistent experimental results. Signs of degradation may include:

  • Reduced or absent biological activity in functional assays (e.g., lower than expected platelet aggregation or calcium mobilization).

  • Appearance of additional peaks in analytical chromatography (e.g., HPLC or LC-MS/MS) analysis, indicating the presence of impurities or degradation products.[9]

Q4: My experimental results with a new batch of this compound are different from previous batches. What could be the cause?

Inconsistent results between batches can stem from several factors:

  • Purity and Contamination: The new batch may have a different purity profile or contain contaminants. A common issue can be contamination with 2-MeSATP, which can have different agonist or even antagonist effects on certain P2Y receptors.[10]

  • Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations.

  • Improper Storage: Degradation due to improper storage of the new batch can reduce its effective concentration.[7]

  • Supplier Variability: Different suppliers may have variations in their synthesis and purification processes, leading to batch-to-batch differences. It is crucial to validate each new batch from any supplier.

Troubleshooting Guides

Issue 1: Unexpected or No Biological Response

Symptoms:

  • Failure to induce platelet aggregation.

  • No change in intracellular calcium levels in cells expressing P2Y1 receptors.

  • No inhibition of adenylyl cyclase or decrease in cAMP levels in cells expressing P2Y12 or P2Y13 receptors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded this compound 1. Verify that the compound was stored correctly at -20°C and protected from light and moisture.[7] 2. Prepare a fresh stock solution from the powder. 3. Avoid multiple freeze-thaw cycles of the stock solution.[7]
Incorrect Concentration 1. Double-check all calculations for the stock solution and final working concentrations. 2. If possible, confirm the concentration of the stock solution using UV-Vis spectrophotometry (λmax ≈ 275 nm).[8]
Cell Line/Platelet Issues 1. Ensure the cells are healthy and at the correct passage number. 2. Confirm the expression of the target P2Y receptor in your cell line. 3. For platelet assays, use freshly prepared platelet-rich plasma.
Contaminated Reagent 1. Test a new vial or a different batch of this compound. 2. Perform analytical tests (e.g., HPLC) to check for purity and potential contaminants.[10]
Issue 2: Inconsistent Results Across Experiments

Symptoms:

  • High variability in dose-response curves.

  • EC50 values differ significantly between experimental runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Solution Instability 1. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 2. Ensure the pH of the experimental buffer is stable and appropriate for the assay.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Assay Conditions 1. Standardize all experimental conditions, including incubation times, temperature, and cell densities. 2. Include positive and negative controls in every experiment to monitor assay performance.
Batch-to-Batch Variability 1. Qualify each new batch of this compound from a supplier before use in critical experiments. 2. If possible, purchase a larger single batch to ensure consistency over a series of experiments.

Quantitative Data Summary

The following table summarizes the reported potency of this compound at various human P2Y receptors.

ReceptorAssay TypePotency (EC50 / pEC50)
P2Y1 Inositol Phosphate AccumulationEC50 = 2.5 nM
pEC50 = 8.29
P2Y12 cAMP InhibitionEC50 = 5 nM
pEC50 = 9.05
P2Y13 cAMP InhibitionEC50 = 19 nM

Data compiled from multiple sources.[1][2][8]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method to assess the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • Dilute the stock solution to a final concentration of 100 µg/mL with Mobile Phase A.

  • HPLC Method:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 50% B

      • 25-30 min: 50% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) x 100%.

    • Look for the presence of unexpected peaks which may indicate impurities or degradation.

Protocol 2: Functional Validation using a Calcium Mobilization Assay (for P2Y1 Receptor Activity)

This protocol assesses the ability of this compound to activate the Gq-coupled P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 60 minutes at 37°C.

  • Cell Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Assay:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.

    • Place the plate in the fluorescence plate reader and begin kinetic reading (Excitation/Emission ~485/525 nm for Fluo-4).

    • After establishing a stable baseline fluorescence, add 100 µL of the this compound dilutions to the wells.

    • Continue recording the fluorescence for at least 2 minutes.

  • Data Analysis:

    • Measure the peak fluorescence intensity change in response to this compound.

    • Plot the change in fluorescence against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Signaling cluster_P2Y12_13 P2Y12/P2Y13 Signaling P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq This compound PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC P2Y12_13 P2Y12/P2Y13 Receptor Gi Gi Protein P2Y12_13->Gi This compound AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP QC_Workflow cluster_receiving Step 1: Receiving & Initial Checks cluster_prep Step 2: Preparation & Purity Analysis cluster_functional Step 3: Functional Validation cluster_decision Step 4: Decision receive Receive New Batch of this compound docs Verify Certificate of Analysis receive->docs storage Store at -20°C, Protected from Light/Moisture docs->storage prep_stock Prepare Stock Solution storage->prep_stock hplc Purity Check by HPLC prep_stock->hplc uv_spec Concentration Check by UV-Vis prep_stock->uv_spec functional_assay Perform Functional Assay (e.g., Calcium Mobilization or cAMP Assay) prep_stock->functional_assay decision Pass QC? hplc->decision uv_spec->decision compare Compare EC50 with Previous Batches/Literature functional_assay->compare compare->decision approve Approve for Experimental Use decision->approve Yes reject Reject Batch & Contact Supplier decision->reject No

References

Validation & Comparative

2MeSADP Demonstrates Superior Potency to ADP in P2Y12 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that 2-Methylthioadenosine 5'-diphosphate (2MeSADP) is a significantly more potent agonist of the P2Y12 receptor than its endogenous counterpart, Adenosine 5'-diphosphate (ADP). This heightened potency makes this compound a valuable tool for researchers in the fields of thrombosis, hemostasis, and drug development targeting platelet aggregation.

The P2Y12 receptor, a key player in platelet activation and aggregation, is a G protein-coupled receptor (GPCR) belonging to the Gi class.[1] Its activation by ADP is a critical step in the formation of a thrombus. Understanding the comparative potency of different agonists is crucial for designing experiments to study P2Y12 signaling and for the development of novel antiplatelet therapies.

Quantitative Comparison of Agonist Potency

Experimental data consistently demonstrates the superior potency of this compound over ADP in activating the P2Y12 receptor. This is quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.

One study directly comparing the two agonists on human platelets found the pEC50 value for this compound to be 8.02 ± 0.20, while the pEC50 for ADP was 6.02 ± 0.09.[2] The pEC50 is the negative logarithm of the EC50 value, meaning a higher pEC50 indicates greater potency.[3] Converting these values to molar concentrations reveals a substantial difference in potency.

Another functional assay reported the EC50 of this compound for the P2Y12 receptor to be 0.3 nM, while the EC50 for ADP was 69 nM.[4] For the P2Y1 receptor, another ADP receptor on platelets, the EC50 values were 6 nM for this compound and 8000 nM for ADP, highlighting the enhanced potency of this compound at both receptors, but particularly at P2Y12.[4]

AgonistReceptorEC50 (nM)pEC50Reference
This compoundP2Y125-[3][5]
This compoundP2Y12-8.02 ± 0.20[2]
ADPP2Y12-6.02 ± 0.09[2]
This compoundP2Y1-8.29[3][5]

P2Y12 Receptor Signaling Pathway

The activation of the P2Y12 receptor by either this compound or ADP initiates a well-defined intracellular signaling cascade. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP is a key signal that promotes platelet activation and aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or ADP P2Y12 P2Y12 Receptor Agonist->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Promotes

P2Y12 receptor signaling cascade.

Experimental Protocols

The determination of agonist potency is typically performed using established experimental methodologies. The following outlines the general principles of two key assays.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of P2Y12 receptor activation.

Objective: To quantify the inhibition of adenylyl cyclase activity in response to agonist stimulation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor are commonly used.

  • cAMP Stimulation: Intracellular cAMP levels are elevated using a direct activator of adenylyl cyclase, such as forskolin.

  • Agonist Treatment: Cells are then treated with varying concentrations of the P2Y12 agonist (this compound or ADP).

  • cAMP Measurement: The resulting intracellular cAMP levels are measured, typically using a competitive binding assay or a fluorescence-based detection method.

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted, and the IC50 (or EC50 for inhibition) is calculated. This value reflects the potency of the agonist in inhibiting adenylyl cyclase.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is a gold-standard method for assessing platelet function and the effects of agonists.

Objective: To measure the extent of platelet aggregation in response to agonist stimulation.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is used as a reference.

  • Assay Setup: A sample of PRP is placed in a cuvette with a stir bar in an aggregometer, which measures light transmission.

  • Baseline Measurement: The initial light transmission through the PRP is set as 0% aggregation, and the light transmission through PPP is set as 100%.

  • Agonist Addition: A known concentration of the agonist (this compound or ADP) is added to the PRP.

  • Aggregation Monitoring: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is determined for each agonist concentration, and a dose-response curve is generated to calculate the EC50 value.

Experimental_Workflow cluster_assay1 Adenylyl Cyclase Inhibition Assay cluster_assay2 Light Transmission Aggregometry A1 CHO-P2Y12 Cells A2 Stimulate with Forskolin A1->A2 A3 Treat with this compound or ADP A2->A3 A4 Measure cAMP Levels A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Platelet-Rich Plasma (PRP) B2 Add Agonist (this compound or ADP) B1->B2 B3 Monitor Light Transmission B2->B3 B4 Calculate % Aggregation B3->B4 B5 Determine EC50 B4->B5 Start Start Start->A1 Start->B1

Workflow for comparing agonist potency.

Conclusion

The available experimental evidence unequivocally establishes this compound as a more potent agonist of the P2Y12 receptor compared to ADP. This characteristic, combined with its greater stability, makes this compound an invaluable pharmacological tool for the investigation of P2Y12 receptor function and the screening of potential P2Y12 antagonists. Researchers and drug development professionals can leverage the distinct potencies of these two agonists to finely tune their experimental designs and accelerate the discovery of new therapeutics for thrombotic diseases.

References

A Comparative Analysis of 2MeSADP and 2-MeSATP in Purinergic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used synthetic nucleotide analogs, 2-Methylthioadenosine 5'-diphosphate (2MeSADP) and 2-Methylthioadenosine 5'-triphosphate (2-MeSATP), in their ability to activate purinergic P2Y receptors. Understanding the distinct pharmacological profiles of these agonists is crucial for designing targeted experiments and developing selective therapeutic agents.

Data Presentation: Agonist Potency at P2Y Receptors

The following tables summarize the reported potency (EC50 or pEC50 values) of this compound and 2-MeSATP at various human and rodent P2Y receptors. This compound is a potent agonist for the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors.[1] In contrast, the activity of 2-MeSATP, particularly at the P2Y1 receptor, has been a subject of debate, with some studies suggesting it acts as an agonist while others propose an antagonistic role, possibly due to contamination with this compound.[2][3]

Table 1: Potency of this compound at Various P2Y Receptors

Receptor SubtypeSpeciesPotency (EC50/pEC50)Reference(s)
P2Y1HumanpEC50: 8.29[1]
P2Y12HumanEC50: 5 nM[1]
P2Y13HumanEC50: 19 nM[1]
P2Y13MouseEC50: 6.2 nM[1]
P2Y6RatpEC50: 5.75[1]

Note: A pEC50 value is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Potency of 2-MeSATP at Various P2Y Receptors

Receptor SubtypeSpeciesPotency (EC50/pEC50)NotesReference(s)
P2Y1RatAgonist activity observedIndistinguishable from this compound-induced calcium transients.[2][3]
P2Y1HumanLow efficacy agonist-[2]
P2Y13HumanpEC50: 7.1Less potent than ADP and this compound.[4]

Signaling Pathways

Activation of P2Y receptors by agonists like this compound and 2-MeSATP initiates distinct downstream signaling cascades, primarily through the coupling to different G proteins.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins.[5] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This pathway is crucial for initiating platelet shape change.[6]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound/ 2-MeSATP P2Y1R P2Y1 Receptor This compound->P2Y1R Binds Gq Gq/11 P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response PKC->Response

P2Y1 Receptor Signaling Pathway
P2Y12 Receptor Signaling

The P2Y12 receptor couples to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key signal for amplifying and sustaining platelet aggregation.[6]

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y12R P2Y12 Receptor This compound->P2Y12R Binds Gi Gi P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Platelet Aggregation) cAMP->Response Inhibition of downstream targets

P2Y12 Receptor Signaling Pathway
P2Y13 Receptor Signaling

The P2Y13 receptor, like P2Y12, is coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[7] However, the P2Y13 receptor is considered more versatile in its signaling, with evidence suggesting it can also couple to other G proteins (Gs/Gq) and activate pathways involving MAPKs and the PI3K/Akt axis.[8][9]

P2Y13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound/ ADP P2Y13R P2Y13 Receptor Agonist->P2Y13R Binds Gi Gi P2Y13R->Gi Activates Gq_s Gq/Gs P2Y13R->Gq_s Can also couple to AC Adenylyl Cyclase Gi->AC Inhibits Other Other Signaling (MAPK, PI3K/Akt) Gq_s->Other cAMP cAMP AC->cAMP Reduces Response Diverse Cellular Responses cAMP->Response Other->Response Workflow Start Start: Agonist Characterization Cell_Culture Cell Culture (Receptor Expression) Start->Cell_Culture Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Cell_Culture->Binding_Assay Functional_Assay Functional Assays Cell_Culture->Functional_Assay Data_Analysis Data Analysis (EC50, Potency Comparison) Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization (Gq-coupled Receptors) Functional_Assay->Calcium_Assay cAMP_Assay cAMP Assay (Gi-coupled Receptors) Functional_Assay->cAMP_Assay Platelet_Assay Platelet Aggregation (Physiological Response) Functional_Assay->Platelet_Assay Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Platelet_Assay->Data_Analysis Conclusion Conclusion: Define Pharmacological Profile Data_Analysis->Conclusion

References

Validating 2MeSADP Agonist Activity with Specific Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the agonist activity of 2-Methylthioadenosine diphosphate (2MeSADP) on P2Y1, P2Y12, and P2Y13 receptors using specific antagonists. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows.

2-Methylthioadenosine diphosphate (this compound) is a potent agonist for the P2Y family of G protein-coupled receptors (GPCRs), specifically the P2Y1, P2Y12, and P2Y13 subtypes.[1] These receptors play crucial roles in various physiological processes, including platelet aggregation, neurotransmission, and inflammation, making them significant therapeutic targets. Validating the specific receptor subtype activation by this compound is critical in drug discovery and pharmacological research. This is achieved by utilizing selective antagonists to inhibit the receptor-mediated signaling cascades initiated by this compound.

Comparative Efficacy of this compound and Its Antagonists

The potency of this compound as an agonist and the efficacy of its antagonists are typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, respectively. These values are determined through various in vitro assays.

CompoundTarget ReceptorParameterValueReference Assay
This compoundP2Y1pEC508.29Inositol Phosphate Accumulation
This compoundP2Y12EC505 nMcAMP Inhibition
This compoundP2Y13EC5019 nMcAMP Inhibition
MRS2500P2Y1IC500.95 nMADP-induced Platelet Aggregation
Cangrelor (AR-C69931MX)P2Y12--Platelet Aggregation Inhibition
AR-C67085P2Y13IC500.6 µMADP-stimulated IP3 Accumulation

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Signaling Pathways and Validation Logic

The interaction of this compound with its target receptors initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to designing and interpreting validation experiments.

P2Y Receptor Signaling Pathways

Activation of P2Y1, P2Y12, and P2Y13 receptors by this compound triggers specific G-protein-mediated signaling cascades. The P2Y1 receptor is coupled to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]). In contrast, the P2Y12 and P2Y13 receptors are coupled to Gi, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4]

P2Y_Signaling cluster_p2y1 P2Y1 Signaling cluster_p2y12_13 P2Y12/P2Y13 Signaling 2MeSADP_1 This compound P2Y1 P2Y1 Receptor 2MeSADP_1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC PKC Activation DAG->PKC 2MeSADP_2 This compound P2Y12_13 P2Y12/P2Y13 Receptors 2MeSADP_2->P2Y12_13 Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

P2Y Receptor Signaling Pathways
Experimental Workflow for Agonist Validation

The validation of this compound's agonist activity involves a systematic approach where the response to this compound is measured in the absence and presence of a specific antagonist. A significant reduction or complete abolition of the this compound-induced response in the presence of the antagonist confirms the specific receptor-mediated activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/Platelet Preparation Control Baseline Measurement (No Treatment) Cell_Culture->Control Antagonist Pre-incubate with Specific Antagonist Cell_Culture->Antagonist Agonist Add this compound (Agonist) Control->Agonist Measure_Response Measure Downstream Signal (e.g., [Ca2+], cAMP, Aggregation) Agonist->Measure_Response Agonist_Antagonist Add this compound in presence of Antagonist Antagonist->Agonist_Antagonist Agonist_Antagonist->Measure_Response Compare Compare Responses Measure_Response->Compare Conclusion Validate Specificity Compare->Conclusion

Agonist-Antagonist Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to validate this compound's agonist activity.

Platelet Aggregation Assay (for P2Y1 and P2Y12)

This assay measures the ability of platelets to aggregate in response to an agonist, a key function mediated by P2Y1 and P2Y12 receptors.

Materials:

  • Freshly drawn human blood anticoagulated with citrate.

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • This compound (agonist).

  • Specific P2Y1 antagonist (e.g., MRS2500) or P2Y12 antagonist (e.g., Cangrelor).[5][6]

  • Aggregometer.

  • Tyrode's buffer.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed.

  • Adjust the platelet count in the PRP to approximately 3 x 10^8 platelets/mL with Tyrode's buffer.

  • To validate P2Y1 or P2Y12 antagonism, pre-incubate the PRP with the specific antagonist (e.g., MRS2500 for P2Y1, Cangrelor for P2Y12) for a specified time (e.g., 5 minutes) at 37°C. A vehicle control should be run in parallel.

  • Initiate platelet aggregation by adding a sub-maximal concentration of this compound.

  • Monitor the change in light transmission using an aggregometer for a defined period.

  • Compare the aggregation curve of the antagonist-treated sample to the control to determine the percentage of inhibition.

Intracellular Calcium ([Ca2+]) Mobilization Assay (for P2Y1)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y1 receptor.

Materials:

  • HEK293T or other suitable cells transiently or stably expressing the human P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Specific P2Y1 antagonist (e.g., MRS2500).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Seed the P2Y1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with the P2Y1 antagonist (MRS2500) or vehicle for the desired time.

  • Stimulate the cells with this compound and immediately measure the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the response in the presence and absence of the antagonist.

Cyclic AMP (cAMP) Accumulation Assay (for P2Y12 and P2Y13)

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled P2Y12 and P2Y13 receptors.

Materials:

  • CHO-K1 or other suitable cells expressing the human P2Y12 or P2Y13 receptor.

  • This compound.

  • Specific P2Y12 antagonist (e.g., Cangrelor) or P2Y13 antagonist (e.g., AR-C67085).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or radiometric).

Procedure:

  • Culture the P2Y12 or P2Y13-expressing cells in an appropriate format (e.g., 96-well plate).

  • Pre-incubate the cells with the specific antagonist (Cangrelor for P2Y12, AR-C67085 for P2Y13) or vehicle.[7]

  • Stimulate the cells with a combination of forskolin (to induce cAMP production) and this compound. The this compound will inhibit the forskolin-induced cAMP accumulation in a receptor-dependent manner.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • The inhibitory effect of this compound is determined by the reduction in cAMP levels compared to cells treated with forskolin alone. The reversal of this inhibition by a specific antagonist validates the receptor-mediated effect.

Logical Relationship of Validation

The core logic of validating this compound's agonist activity relies on the principle of competitive or non-competitive antagonism. The specific antagonist will block the binding of this compound to its receptor, thereby preventing the downstream signaling events.

Validation_Logic cluster_components Components cluster_outcomes Outcomes Agonist This compound (Agonist) Receptor P2Y Receptor (P2Y1, P2Y12, or P2Y13) Agonist->Receptor binds to Signaling_Off Downstream Signaling BLOCKED Agonist->Signaling_Off fails to activate Signaling_On Downstream Signaling ACTIVATED Receptor->Signaling_On leads to Receptor->Signaling_Off Antagonist Specific Antagonist Antagonist->Receptor blocks

Logical Framework for Antagonist-Based Validation

By following these protocols and understanding the underlying principles, researchers can effectively validate the agonist activity of this compound on specific P2Y receptors, contributing to a more precise understanding of its pharmacological profile and its potential as a research tool or therapeutic agent.

References

A Comparative Analysis of 2MeSADP and Cangrelor on Platelet Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between P2Y12 receptor modulators is critical for advancing antiplatelet therapies. This guide provides an objective comparison of the P2Y12 receptor agonist 2-methylthioadenosine diphosphate (2MeSADP) and the antagonist cangrelor, supported by experimental data and detailed methodologies.

This comparative analysis delves into the mechanisms of action, potency, and key experimental findings related to this compound and cangrelor. While this compound serves as a potent tool for inducing platelet aggregation in research settings, cangrelor is a clinically utilized intravenous antiplatelet drug. Their opposing effects on the P2Y12 receptor provide a valuable model for studying platelet activation and inhibition.

Quantitative Comparison of Potency

The following tables summarize the available quantitative data on the potency of this compound and cangrelor. It is important to note that the EC50 for this compound and the IC50 for cangrelor are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

CompoundParameterValue (Human Platelets)Notes
This compound pEC508.02 ± 0.20[1]pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.[1]
EC50~9.55 nMCalculated from the pEC50 value.
Cangrelor IC501.4 nM[2]This value represents the inhibition of ADP-dependent coated-platelet production, a specific aspect of platelet activation.[2]

Table 1: Potency of this compound and Cangrelor on Human Platelets

CompoundKey Pharmacokinetic/Pharmacodynamic Properties
This compound Potent agonist of P2Y1, P2Y12, and P2Y13 receptors.[1] Induces platelet shape change and aggregation.
Cangrelor Direct-acting, reversible P2Y12 receptor antagonist.[3] Rapid onset and offset of action. Does not require metabolic activation.[3]

Table 2: Key Pharmacodynamic Characteristics

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation. Its signaling cascade is initiated by the binding of adenosine diphosphate (ADP) or its analogs, like this compound, and is inhibited by antagonists such as cangrelor.

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TwoMeSADP This compound (Agonist) P2Y12 P2Y12 Receptor TwoMeSADP->P2Y12 Binds and Activates Cangrelor Cangrelor (Antagonist) Cangrelor->P2Y12 Binds and Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP GPIIbIIIa GPIIb/IIIa Activation Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 receptor signaling pathway.

Experimental Protocols

A common method for assessing the effects of compounds like this compound and cangrelor on platelet function is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days.

  • Draw blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[4]

  • Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[4] The supernatant is the PPP.

2. LTA Assay Procedure:

  • Set the LTA instrument to 37°C.

  • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and allow it to equilibrate for at least 2 minutes.

  • For Agonist (this compound) Dose-Response: Add increasing concentrations of this compound to the PRP and record the aggregation curve for 5-10 minutes.

  • For Antagonist (Cangrelor) Inhibition: Pre-incubate the PRP with varying concentrations of cangrelor for a specified time (e.g., 5 minutes) before adding a fixed concentration of a P2Y12 agonist (e.g., ADP or this compound) to induce aggregation. Record the aggregation curve.

  • Data is typically expressed as the maximum percentage of aggregation or the area under the curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative analysis of a P2Y12 agonist and antagonist using LTA.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) cluster_conditions Experimental Conditions cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 10 min) Centrifuge1->Centrifuge2 Setup Instrument Setup & Calibration (0% with PRP, 100% with PPP) PRP->Setup PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Setup Incubate PRP Incubation (37°C with stirring) Setup->Incubate Agonist Add this compound (Dose-Response) Incubate->Agonist Antagonist Pre-incubate with Cangrelor, then add Agonist Incubate->Antagonist Record Record Aggregation (Light Transmission vs. Time) Agonist->Record Antagonist->Record Curves Generate Aggregation Curves Record->Curves Calculate Calculate % Aggregation, EC50/IC50 Curves->Calculate Compare Comparative Analysis Calculate->Compare

Comparative experimental workflow.

Concluding Remarks

The comparative analysis of this compound and cangrelor provides valuable insights into the modulation of the P2Y12 receptor. This compound stands as a robust agonist for elucidating the mechanisms of platelet activation, while cangrelor represents a potent and rapid-acting antagonist with significant clinical applications. The experimental protocols and workflows detailed in this guide offer a framework for researchers to conduct their own comparative studies, contributing to the development of novel antiplatelet therapies. Future research should aim for direct comparative studies under standardized conditions to further refine our understanding of the potency and efficacy of these and other P2Y12 modulators.

References

Unveiling the Selectivity of 2MeSADP: A Comparative Guide to its Cross-Reactivity with Nucleotide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of pharmacological tools is paramount. This guide provides an objective comparison of the cross-reactivity of 2-Methylthioadenosine diphosphate (2MeSADP) with other nucleotide receptors, supported by experimental data and detailed protocols.

This compound is a potent and widely utilized agonist for several P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides. Its activity profile across various receptor subtypes is crucial for the accurate interpretation of experimental results and the development of selective therapeutic agents. This guide summarizes the quantitative data on this compound's potency, outlines the methodologies used to determine its receptor interactions, and visualizes the key signaling pathways involved.

Data Presentation: this compound Potency at P2Y Receptors

The following table summarizes the reported potency (EC50 or pEC50) of this compound at various human and rodent P2Y receptor subtypes. This data, gathered from multiple studies, highlights the compound's high affinity for the P2Y1, P2Y12, and P2Y13 receptors.

Receptor SubtypeSpeciesPotency (EC50/pEC50)Reference
P2Y1HumanpEC50: 8.29[1]
P2Y1COS-7 CellsEC50: 1.27 nM[1]
P2Y12HumanEC50: 5 nM[1]
P2Y13HumanEC50: 19 nM[1]
P2Y13MouseEC50: 6.2 nM[1]
P2Y6RatpEC50: 5.75[1]

Note: A pEC50 value is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Evidence suggests that this compound is largely inactive at P2X receptors, which are ligand-gated ion channels.[2] Purified ADP and its analogs, like this compound, generally do not activate P2X receptor subtypes.[2]

Key Signaling Pathways

The activation of P2Y receptors by this compound initiates distinct downstream signaling cascades depending on the G protein to which the receptor is coupled. The P2Y1 receptor primarily couples to Gq, while the P2Y12 and P2Y13 receptors couple to Gi.

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound P2Y1_Receptor P2Y1 Receptor This compound->P2Y1_Receptor Gq Gq P2Y1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects1 Downstream_Effects1 Ca_Release->Downstream_Effects1 Cellular Response Downstream_Effects2 Downstream_Effects2 PKC_Activation->Downstream_Effects2 Cellular Response

P2Y1 Receptor Signaling Pathway

P2Y12_13_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound P2Y12_13_Receptor P2Y12/P2Y13 Receptor This compound->P2Y12_13_Receptor Gi Gi P2Y12_13_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA_Activation Decreased PKA Activation cAMP->PKA_Activation Downstream_Effects Downstream_Effects PKA_Activation->Downstream_Effects Cellular Response

P2Y12/P2Y13 Receptor Signaling

Experimental Protocols

The determination of this compound's cross-reactivity relies on robust experimental assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific P2Y receptor subtype.

Materials:

  • Cell membranes expressing the P2Y receptor of interest

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]2-MeSADP)

  • Unlabeled this compound (or other test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known P2Y receptor antagonist.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [³H]2-MeSADP) to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors, such as P2Y1.

Materials:

  • Cells expressing the P2Y receptor of interest (adherent or suspension)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • This compound and other test compounds

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere (for adherent cells) or prepare a cell suspension.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. Probenecid can be included in the loading buffer.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Addition: Inject a solution of this compound (or other agonists) at various concentrations into the wells.

  • Fluorescence Monitoring: Immediately after agonist addition, monitor the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.

Experimental Workflow for Agonist Characterization

The following diagram outlines a typical workflow for characterizing and comparing the activity of P2Y receptor agonists like this compound.

Agonist_Characterization_Workflow Start Start Receptor_Expression Express Receptor of Interest in Host Cells Start->Receptor_Expression Membrane_Preparation Prepare Cell Membranes Receptor_Expression->Membrane_Preparation Functional_Assay Functional Assay (e.g., Calcium Mobilization, cAMP) Receptor_Expression->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Preparation->Binding_Assay Data_Analysis Data Analysis (Calculate EC50, pEC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profiling Profile Against a Panel of Other Receptors Data_Analysis->Selectivity_Profiling Conclusion Determine Agonist Potency and Selectivity Selectivity_Profiling->Conclusion End End Conclusion->End

Agonist Characterization Workflow

References

Validating the Specificity of 2MeSADP: A Comparative Guide for P2Y versus P2X Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purinergic agonist 2-methylthioadenosine diphosphate (2MeSADP) serves as a critical tool for investigating the physiological and pathological roles of P2Y receptors. Its high potency and selectivity for specific P2Y subtypes over P2X receptors are paramount for obtaining reliable and interpretable experimental results. This guide provides a comprehensive comparison of this compound's activity at P2Y and P2X receptors, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent agonist for the P2Y1, P2Y12, and P2Y13 receptor subtypes, exhibiting high affinity in the nanomolar range. In contrast, it is largely considered inactive at P2X receptors, which are ligand-gated ion channels activated by ATP. This pronounced specificity makes this compound an invaluable pharmacological tool for dissecting the distinct signaling pathways mediated by these two families of purinergic receptors. The following sections present the experimental evidence that substantiates this claim.

Data Presentation: Quantitative Comparison of this compound Potency

The following tables summarize the potency of this compound at various human P2Y receptor subtypes. The data is presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)), with lower EC50 and higher pEC50 values indicating greater potency.

Table 1: Potency of this compound at Human P2Y Receptors

Receptor SubtypePotency (EC50 / pEC50)Reference
P2Y1pEC50: 8.29[1]
P2Y12EC50: 5 nM[1]
P2Y13EC50: 19 nM[1]
P2Y6pEC50: 5.75[1]

Table 2: Activity of this compound at P2X Receptors

Experimental evidence indicates that this compound is inactive as an agonist at P2X receptors. While specific EC50 values for this compound at P2X subtypes are not commonly reported due to its lack of activity, studies have shown that purified ADP, a close analog, is inactive at P2X receptors. Electrophysiological studies on various P2X subtypes have demonstrated robust activation by ATP, while ADP and other diphosphates fail to elicit significant currents.

Signaling Pathways

The differential activation of P2Y and P2X receptors by their respective agonists initiates distinct intracellular signaling cascades.

P2Y_Signaling cluster_P2Y1 P2Y1 Receptor (Gq-coupled) cluster_P2Y12_13 P2Y12/P2Y13 Receptors (Gi-coupled) 2MeSADP_P2Y1 This compound P2Y1 P2Y1 Receptor 2MeSADP_P2Y1->P2Y1 binds Gq Gq P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC activates 2MeSADP_P2Y12 This compound P2Y12_13 P2Y12/P2Y13 Receptor 2MeSADP_P2Y12->P2Y12_13 binds Gi Gi P2Y12_13->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP_cAMP ATP ATP_cAMP->AC PKA Protein Kinase A cAMP->PKA activates

P2Y Receptor Signaling Pathways Activated by this compound.

P2X_Signaling ATP ATP P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) ATP->P2X_Receptor binds & opens Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X_Receptor->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response This compound This compound This compound->P2X_Receptor no significant binding or channel opening

P2X Receptor Signaling Pathway.

Experimental Protocols

To validate the specificity of this compound, a combination of in vitro assays is typically employed. These assays are designed to measure distinct downstream signaling events associated with P2Y and P2X receptor activation.

Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to specific P2Y receptor subtypes.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the target P2Y receptor Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of unlabeled this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of the filter Separate->Measure_Radioactivity Analyze Analyze data to determine Ki or IC50 Measure_Radioactivity->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human P2Y receptor of interest (e.g., P2Y1, P2Y12, or P2Y13) in appropriate media.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a constant concentration of a radiolabeled P2Y antagonist (e.g., [³H]MRS2500 for P2Y1) or agonist (e.g., [³H]this compound).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Calcium Mobilization Assay (for Gq-coupled P2Y1 Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y1 receptors.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed cells expressing P2Y1 receptors in a 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Seed_Cells->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Add_Agonist Add varying concentrations of this compound Measure_Baseline->Add_Agonist Measure_Fluorescence Measure the change in fluorescence over time Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine EC50 Measure_Fluorescence->Analyze End End Analyze->End

References

A Comparative Guide to P2Y1 Receptor Agonists: 2MeSADP vs. MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical purinergic receptor agonists, 2-(Methylthio)adenosine 5'-diphosphate (2MeSADP) and the selective P2Y1 agonist MRS2365. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: Agonist Potency and Selectivity

The following table summarizes the reported potency (EC50) of this compound and MRS2365 at the human P2Y1, P2Y12, and P2Y13 receptors. This data highlights the remarkable selectivity of MRS2365 for the P2Y1 receptor.

CompoundP2Y1 Receptor Potency (EC50)P2Y12 Receptor Potency (EC50)P2Y13 Receptor Potency (EC50)
This compound ~5.1 nM (pEC50: 8.29)[1][2]5 nM[1]19 nM[1]
MRS2365 0.4 nM[3]No activity[4]Very low activity (at concentrations up to 1 µM)[4]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Key Differences and Experimental Observations

This compound is a potent agonist for all three major ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13.[1][4] In contrast, MRS2365, a conformationally constrained analog of this compound, exhibits exceptional selectivity for the P2Y1 receptor.[4] This high selectivity is attributed to its rigid structure, which favors binding to the P2Y1 receptor subtype.

Experimentally, this difference in selectivity has significant functional consequences. In human platelets, this compound induces both shape change (a P2Y1-mediated event) and sustained aggregation, which requires the simultaneous activation of the P2Y12 receptor.[4] Conversely, MRS2365 alone only induces platelet shape change, a characteristic effect of selective P2Y1 activation, without causing the full aggregatory response.[4]

Furthermore, pre-activation of the P2Y1 receptor with MRS2365 leads to a marked desensitization of the receptor, significantly reducing the platelet aggregation response to subsequent ADP stimulation.[5]

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[6] Upon agonist binding, this initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist Agonist (this compound or MRS2365) Agonist->P2Y1 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: P2Y1 Receptor Gq Signaling Pathway.

Experimental Workflow for Agonist Comparison

The following diagram outlines a typical workflow for comparing the activity of P2Y1 receptor agonists like this compound and MRS2365. This workflow integrates both functional and signaling assays to provide a comprehensive characterization of agonist performance.

Experimental_Workflow cluster_assays Experimental Assays platelet_prep Platelet-Rich Plasma (PRP) Preparation agonist_prep Prepare Agonist Solutions (this compound & MRS2365) platelet_prep->agonist_prep ip_assay Inositol Phosphate Accumulation Assay data_analysis Data Analysis (EC50, Max Aggregation) ip_assay->data_analysis aggregation_assay Platelet Aggregation Assay (LTA) aggregation_assay->data_analysis comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison start Start start->platelet_prep agonist_prep->ip_assay agonist_prep->aggregation_assay end End comparison->end

Caption: Workflow for comparing P2Y1 receptor agonists.

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

1. Cell Culture and Seeding:

  • Culture cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Seed cells into 96-well or 384-well white microplates at a suitable density and allow them to attach overnight.

2. Assay Procedure:

  • Wash the cells with assay buffer.

  • Add assay buffer containing lithium chloride (LiCl) to inhibit IP1 degradation and incubate for 15-30 minutes at 37°C.

  • Add serial dilutions of the agonist (this compound or MRS2365) to the wells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

3. Detection:

  • Lyse the cells and add the detection reagents (e.g., from a commercially available HTRF IP-One assay kit).

  • Incubate at room temperature, protected from light, for the recommended time (typically 1 hour).

4. Data Analysis:

  • Measure the HTRF signal using a compatible plate reader.

  • Calculate the concentration of IP1 from a standard curve.

  • Plot the IP1 concentration against the agonist concentration and determine the EC50 value using non-linear regression.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard method for assessing platelet function and measures the increase in light transmission through a platelet suspension as platelets aggregate.

1. Sample Preparation:

  • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration using PPP.

2. Assay Procedure:

  • Pre-warm PRP aliquots to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a specific concentration of the agonist (this compound or MRS2365) to a cuvette containing PRP with a stir bar.

  • Record the change in light transmission over time (typically 5-10 minutes).

3. Data Analysis:

  • The primary outcome is the maximum percentage of platelet aggregation.

  • For dose-response curves, test a range of agonist concentrations to determine the EC50 for aggregation.

  • Compare the maximal aggregation and potency of this compound and MRS2365.

References

Validating 2MeSADP Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of ligands like 2-methylthioadenosine diphosphate (2MeSADP) to its target, the P2Y12 receptor, is crucial for the development of novel antiplatelet therapies. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques for validating these interactions, supported by experimental data and detailed protocols.

Quantitative Data Comparison: this compound Binding to P2Y12 Receptor

A critical aspect of validating binding kinetics is the quantitative determination of key parameters. While Surface Plasmon Resonance (SPR) is a powerful tool for obtaining real-time kinetic data (Kon and Koff), radioligand binding assays are frequently used to determine the equilibrium dissociation constant (Kd). Below is a summary of available data for this compound binding to the P2Y12 receptor.

MethodLigandReceptorParameterValueReference
Radioligand Binding Assay[³H]this compoundWild-Type P2Y12Kd4.9 ± 1.3 nM[1]

In-Depth Look: Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand (in this case, the P2Y12 receptor) immobilized on a sensor surface and an analyte (this compound) flowing over it. This allows for the direct determination of the association rate (Kon), dissociation rate (Koff), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Analysis of this compound Binding to P2Y12

This protocol outlines a general procedure for analyzing the binding of a small molecule like this compound to a G-protein coupled receptor (GPCR) like P2Y12 using SPR.

1. Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, or a chip suitable for capturing membrane proteins)

  • Purified, solubilized P2Y12 receptor

  • This compound

  • Running buffer (e.g., HBS-P+, containing a low concentration of detergent compatible with the receptor)

  • Immobilization reagents (e.g., EDC/NHS, or specific capture antibodies)

  • Regeneration solution (e.g., low pH buffer or high salt solution)

2. P2Y12 Receptor Immobilization:

  • The purified P2Y12 receptor is immobilized on the sensor chip surface. Common methods include:

    • Amine coupling: Covalently linking the receptor to the sensor surface via primary amines.

    • Capture-based methods: Using an antibody specific to a tag on the receptor (e.g., His-tag, FLAG-tag) to capture it on the sensor surface. This is often preferred for GPCRs to maintain their native conformation.

3. This compound Injection and Data Collection:

  • A series of this compound concentrations are prepared in the running buffer.

  • Each concentration is injected over the immobilized P2Y12 receptor surface, and the binding response is monitored in real-time.

  • A "zero concentration" injection (buffer only) is included for double referencing.

  • The association phase is monitored during the injection, and the dissociation phase is monitored after the injection ends and buffer is flowing over the surface.

4. Surface Regeneration:

  • After each this compound injection, a regeneration solution is injected to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.

5. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (Kon, Koff, and KD).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor_Prep P2Y12 Receptor Purification & Solubilization Immobilization Immobilize P2Y12 on Sensor Chip Receptor_Prep->Immobilization Ligand_Prep This compound Serial Dilutions Binding_Assay Inject this compound (Association/Dissociation) Ligand_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Sensor Surface Binding_Assay->Regeneration Sensorgram Generate Sensorgrams Binding_Assay->Sensorgram Regeneration->Binding_Assay Next Concentration Kinetic_Fitting Fit Data to Binding Model Sensorgram->Kinetic_Fitting Results Determine Kon, Koff, KD Kinetic_Fitting->Results

Caption: Experimental workflow for SPR-based validation of this compound binding kinetics.

Alternative Methods for Comparison

While SPR provides detailed kinetic information, other methods are also valuable for characterizing ligand-receptor interactions.

Radioligand Binding Assays

This is a classic and widely used technique to determine the affinity of a ligand for its receptor.

Experimental Protocol: Radioligand Saturation Binding Assay for this compound

1. Materials:

  • Cell membranes expressing the P2Y12 receptor

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound (for determining non-specific binding)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

2. Assay Procedure:

  • A fixed amount of P2Y12-expressing cell membranes is incubated with increasing concentrations of [³H]this compound.

  • A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.

  • The reactions are incubated to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

  • The specific binding data is then plotted against the radioligand concentration and fitted to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

Signaling_Pathway cluster_P2Y12 P2Y12 Receptor Activation This compound This compound P2Y12_Receptor P2Y12 Receptor (GPCR) This compound->P2Y12_Receptor Binds to Gi_Protein Gi Protein Activation P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Leads to Platelet_Activation Platelet Activation cAMP->Platelet_Activation Contributes to

Caption: Simplified signaling pathway of this compound-mediated P2Y12 receptor activation.
Other Biophysical Techniques

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). It is a label-free, in-solution technique but is generally lower throughput and requires larger amounts of sample compared to SPR.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures biomolecular interactions in real-time. It can also determine Kon, Koff, and KD. BLI is often considered higher throughput than traditional SPR systems.

Comparison Summary

FeatureSurface Plasmon Resonance (SPR)Radioligand Binding AssayIsothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Change in refractive index upon mass change on a sensor surfaceMeasures the binding of a radiolabeled ligand to a receptorMeasures the heat change upon bindingChange in the interference pattern of light reflected from a biosensor tip
Labeling Label-freeRequires radiolabelingLabel-freeLabel-free
Kinetic Data Provides Kon, Koff, and KDPrimarily provides KD (kinetic information can be obtained with more complex setups)Primarily provides KD and thermodynamic dataProvides Kon, Koff, and KD
Throughput Medium to highHighLowHigh
Sample Consumption LowLowHighLow
Key Advantage Real-time kinetic and affinity dataHigh sensitivity and well-established for membrane proteinsIn-solution measurement, provides thermodynamic dataHigh throughput and real-time data
Key Disadvantage Potential for artifacts due to immobilization and mass transport limitationsUse of radioactivity, endpoint measurement for affinityLow throughput, high sample requirementPotential for lower sensitivity for small molecules compared to SPR

Conclusion

Validating the binding kinetics of this compound to the P2Y12 receptor can be effectively achieved using a variety of biophysical techniques. Surface Plasmon Resonance stands out for its ability to provide real-time, label-free kinetic data (Kon and Koff), offering deep insights into the dynamics of the interaction. However, the challenges associated with working with membrane proteins like P2Y12 necessitate careful experimental design and data interpretation.

Radioligand binding assays remain a robust and sensitive method for determining binding affinity (Kd) and are often used to complement and validate findings from other techniques. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of detail regarding the binding event. For a comprehensive understanding, a multi-faceted approach employing both a real-time, label-free method like SPR and a well-established endpoint assay like a radioligand binding assay is often the most powerful strategy.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 2MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 2-Methylthioadenosine diphosphate (2MeSADP), a potent and stable analog of adenosine diphosphate (ADP). This compound serves as a critical tool in platelet research and drug development due to its high affinity for P2Y purinergic receptors. This document outlines its mechanism of action, presents quantitative data from key experiments, details experimental methodologies, and visualizes relevant signaling pathways and workflows.

Mechanism of Action: A Potent P2Y Receptor Agonist

This compound exerts its biological effects primarily by activating three subtypes of P2Y G protein-coupled receptors (GPCRs): P2Y1, P2Y12, and P2Y13.[1] The activation of these receptors on the surface of platelets initiates intracellular signaling cascades that are crucial for hemostasis and thrombosis.

  • P2Y1 Receptor: Coupled to Gq, its activation by this compound stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i), causing platelet shape change and initiating a transient phase of aggregation.[1][2][3]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][3][4] This reduction in cAMP is critical for sustained and irreversible platelet aggregation.

  • P2Y13 Receptor: Also coupled to Gi, its activation by this compound contributes to the overall pro-aggregatory effect, although its role is often considered secondary to P2Y1 and P2Y12 in platelets.[1]

Quantitative Data Comparison

The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound, providing a basis for comparing its potency and efficacy in different experimental settings.

Table 1: In Vitro Potency of this compound on P2Y Receptors

Receptor SubtypeSpeciesAssay TypeParameterValue
P2Y1HumanInositol Phosphate AccumulationpEC508.29
P2Y6RatInositol Phosphate AccumulationpEC505.75
P2Y12HumancAMP InhibitionEC505 nM
P2Y13HumanInositol Phosphate AccumulationEC5019 nM
P2Y13MouseInositol Phosphate AccumulationEC506.2 nM

Data sourced from MedChemExpress.

Table 2: In Vitro Platelet Aggregation Induced by this compound

SpeciesAgonist ConcentrationAggregation Response
Dog10 nM~80%
Cat10 nM~70%
Human10 nM~60%
Mouse (WT)10 nMSignificant aggregation
Mouse (P2Y12 D127N KI)10 nM & 100 nMAggregation interrupted

Data is illustrative and compiled from various sources.[5][6]

Table 3: In Vivo Effects of P2Y12 Modulation (Data for direct this compound effects are limited)

Animal ModelInterventionMeasured OutcomeResult
Pig2-MeSADP infusionPlasma ATP concentrationReduced plasma ATP
Mouse (WT)Cangrelor (P2Y12 antagonist) in FeCl3-induced thrombosis modelThrombus formationInhibition of thrombus formation
Mouse (P2Y12 deficient)Cangrelor in FeCl3-induced thrombosis modelThrombus formationNo effect on thrombus formation
MouseADP (400 µg/kg)Circulating platelet countsSignificant reduction at 10 minutes

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

  • Objective: To measure the extent of platelet aggregation in response to this compound.

  • Protocol:

    • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]

    • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[9][10]

    • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used to set the 100% aggregation baseline.[9][10]

    • Assay Performance:

      • Pre-warm PRP aliquots to 37°C in an aggregometer.

      • Add varying concentrations of this compound to the PRP.

      • Record the change in light transmission for 5-10 minutes as platelets aggregate.[8]

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration following P2Y1 receptor activation by this compound.

  • Protocol:

    • Cell Preparation: Use washed platelets or a suitable cell line expressing the P2Y1 receptor.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active, calcium-binding form.[11][12][13]

    • Assay Performance:

      • Wash the cells to remove extracellular dye.

      • Stimulate the cells with different concentrations of this compound.

      • Measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the rise in intracellular calcium.[14]

3. Cyclic AMP (cAMP) Accumulation Assay

  • Objective: To measure the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels following P2Y12 receptor activation by this compound.

  • Protocol:

    • Platelet Preparation: Use washed human platelets.

    • Assay Performance:

      • Pre-incubate platelets with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Stimulate adenylyl cyclase with an activator like forskolin to induce a measurable level of cAMP.

      • Concurrently, treat the platelets with varying concentrations of this compound.

      • Lyse the platelets and quantify the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar detection method.[15][16][17]

In Vivo Model

1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

  • Objective: To evaluate the pro-thrombotic or anti-thrombotic effects of compounds by inducing vascular injury and measuring thrombus formation. While direct studies using this compound to induce thrombosis in this model are not detailed in the provided results, this model is standard for assessing the effects of P2Y12 modulators.[1][18][19][20][21]

  • Protocol:

    • Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.[18][19]

    • Vascular Injury: Apply a filter paper saturated with a ferric chloride solution (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.[1][19]

    • Thrombus Monitoring: Monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is a key parameter measured.[20] Alternatively, intravital microscopy can be used to visualize and quantify thrombus formation in real-time.

    • Drug Administration: Test compounds, such as P2Y12 antagonists, are typically administered intravenously or intraperitoneally prior to the ferric chloride application to assess their ability to inhibit thrombosis.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G This compound Signaling Pathways in Platelets cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway P2Y1 P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2_1 PIP2 PLC->PIP2_1 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Shape_Change Platelet Shape Change & Transient Aggregation Ca_release->Shape_Change P2Y12 P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP Sustained_Aggregation Sustained Platelet Aggregation cAMP->Sustained_Aggregation TwoMeSADP This compound TwoMeSADP->P2Y1 TwoMeSADP->P2Y12

Caption: Signaling pathways of P2Y1 and P2Y12 receptor activation by this compound in platelets.

G Workflow for In Vitro Platelet Aggregation Assay (LTA) cluster_sample_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis A Collect Whole Blood (3.2% Sodium Citrate) B Centrifuge (low speed) to separate PRP A->B C Centrifuge (high speed) to obtain PPP B->C D Calibrate Aggregometer (PPP = 100%, PRP = 0%) E Pre-warm PRP to 37°C D->E F Add this compound E->F G Record Light Transmission F->G H Generate Aggregation Curve G->H I Determine Max Aggregation (%) H->I

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

G Logical Relationship of this compound Effects cluster_invitro In Vitro Effects cluster_invivo In Vivo Consequences TwoMeSADP This compound Receptor_Activation P2Y1, P2Y12, P2Y13 Receptor Activation TwoMeSADP->Receptor_Activation Cellular_Response ↑ [Ca²⁺]i ↓ cAMP Receptor_Activation->Cellular_Response Platelet_Aggregation Platelet Aggregation Cellular_Response->Platelet_Aggregation Thrombosis Thrombus Formation Platelet_Aggregation->Thrombosis Hemostasis Modulation of Hemostasis Platelet_Aggregation->Hemostasis

Caption: Logical relationship between the in vitro effects and in vivo consequences of this compound.

References

Safety Operating Guide

Proper Disposal of 2MeSADP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Methylthioadenosine diphosphate (2MeSADP), a potent agonist of P2Y purinergic receptors. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and environmental protection.

According to available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous material under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory safety precautions should always be observed.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

QuantityDisposal Method
Small Quantities May be permissible for disposal with regular laboratory or household waste.[1]
Large Quantities Must be disposed of in accordance with official federal, state, and local regulations.[1]
Uncleaned Packaging Should be treated as large quantity waste and disposed of according to official regulations.[1]
Contaminated Materials Items such as pipette tips, gloves, and other materials that have come into contact with this compound should be disposed of as chemical waste according to your institution's specific protocols.[1]

It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Personal Protective Equipment (PPE): Ensure appropriate PPE, including gloves, a lab coat, and safety glasses, is worn during cleanup.[1]

  • Containment: For solid this compound, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

  • Ventilation: Ensure the area is adequately ventilated.[1]

  • Decontamination: Clean the spill area thoroughly.

Experimental Protocol: Inactivation for Disposal (Illustrative)

While this compound is not classified as hazardous, in laboratories where a chemical inactivation step is a standard precautionary measure for all research compounds before disposal, a generic protocol for the hydrolysis of similar phosphate-containing compounds can be considered. This is an illustrative example and must be validated for this compound within your laboratory's specific context and in compliance with your institution's EHS guidelines.

Objective: To hydrolyze the phosphate bonds of this compound, reducing its biological activity before disposal.

Materials:

  • This compound waste solution

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Appropriate waste container

Procedure:

  • Dilution: Dilute the this compound waste solution with water to a concentration of less than 1 mM.

  • Acid Hydrolysis (Example):

    • Slowly add 1 M HCl to the diluted this compound solution while stirring to lower the pH to approximately 2.

    • Gently heat the solution to 50-60°C for 1-2 hours to facilitate hydrolysis of the diphosphate group.

    • Allow the solution to cool to room temperature.

  • Neutralization:

    • Neutralize the solution by slowly adding 1 M NaOH until the pH is between 6 and 8.

  • Disposal:

    • Dispose of the neutralized solution in accordance with your institution's guidelines for non-hazardous aqueous waste.

Visualizing Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_disposal_path cluster_quantity cluster_final_disposal cluster_spill start This compound Waste (Solid or Solution) assess_hazard Hazardous per GHS? start->assess_hazard contaminated Dispose as Chemical Waste per Institutional Protocol start->contaminated Contaminated Materials non_hazardous Non-Hazardous Waste Stream assess_hazard->non_hazardous No hazardous Hazardous Waste Stream (Follow EHS Guidelines) assess_hazard->hazardous Yes assess_quantity Small or Large Quantity? non_hazardous->assess_quantity small_quant Dispose with Regular Lab Waste assess_quantity->small_quant Small large_quant Consult EHS for Official Disposal Protocol assess_quantity->large_quant Large spill Spill Occurs spill_ppe Wear Appropriate PPE spill->spill_ppe spill_contain Sweep Solid Material spill_ppe->spill_contain spill_dispose Place in Labeled Container for Disposal spill_contain->spill_dispose

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2MeSADP

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 2-Methylthioadenosine diphosphate (this compound). This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed experimental context to foster a secure and efficient research environment.

Immediate Safety and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for 2-Methylthioadenosine diphosphate (sodium salt) indicates that the compound is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[1] It is prudent to consider this material hazardous until more information is available.[2] Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[2]

Recommended Personal Protective Equipment (PPE) for Handling this compound:

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated.To prevent inhalation.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you are in a well-ventilated area.

  • Don PPE: Put on all required personal protective equipment.

  • Weighing: If weighing the solid form, do so in a chemical fume hood to avoid inhalation of any dust.

  • Solution Preparation: The sodium salt of this compound is soluble in water and PBS (pH 7.2) at approximately 10 mg/ml.[2] When preparing solutions, add the solvent slowly to the solid.

  • Use: During experimental use, avoid direct contact and aerosol generation.

  • Post-Handling: After use, thoroughly clean the work area and wash hands.[2]

Storage: this compound is typically supplied as a solution in water and should be stored at -20°C for stability of at least two years.[2]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Small Quantities: For minor amounts of this compound, disposal with regular household waste may be permissible.[1]

  • Large Quantities & Uncleaned Packaging: For larger quantities or uncleaned packaging, disposal must be conducted in accordance with official regulations.[1] It is recommended to consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.[1]

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that have come into contact with this compound should be disposed of as chemical waste according to your institution's protocols.[1]

Spill Management

In the event of a spill, follow these steps to ensure safe cleanup:

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[1]

  • Ensure adequate ventilation.[1]

  • Sweep up the solid material and place it into a suitable container for disposal.[1]

  • Avoid the formation of dust.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is crucial for experimental design and interpretation.

ParameterValueReceptor/System
pEC₅₀ (Platelet Aggregation) 8.02 ± 0.20Platelets
EC₅₀ (human recombinant P2Y₁) 5.13 nMP2Y₁
EC₅₀ (human recombinant P2Y₁₂) 0.89 nMP2Y₁₂
EC₅₀ (rat P2Y₁) 0.58 nMP2Y₁
EC₅₀ (rat P2Y₁₂) 0.89 nMP2Y₁₂
EC₅₀ (mouse P2Y₁₃) 6.2 nMP2Y₁₃
pEC₅₀ (human P2Y₁) 8.29P2Y₁
pEC₅₀ (human P2Y₁₂) 9.05P2Y₁₂
EC₅₀ (human P2Y₁₃) 19 nMP2Y₁₃
pEC₅₀ (rat P2Y₆) 5.75P2Y₆

Experimental Protocols

A common application for this compound is in platelet aggregometry assays to study platelet function. The following workflow outlines the key steps in such an experiment.[1]

Platelet Aggregation Assay Workflow:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).[1]

    • Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]

    • Carefully collect the upper PRP layer.[1]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[1]

    • Adjust the platelet count in the PRP to the desired concentration (typically 200-350 x 10³/µL) using PPP.[1]

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.[1]

    • Set the baseline of the aggregometer to 0% aggregation using PRP and 100% aggregation using PPP.[1]

    • Add a specific concentration of this compound to the PRP sample. The final concentration of this compound to induce aggregation can range from nanomolar to low micromolar concentrations. A concentration of 10 nM has been shown to induce platelet aggregation.[1]

    • Record the change in light transmission as platelets aggregate.

Visualizations

G cluster_handling Safe Handling Workflow for this compound cluster_disposal Disposal Decision Tree prep Preparation (Well-ventilated area) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep->don_ppe weigh Weighing (Fume Hood) don_ppe->weigh solution Solution Preparation weigh->solution use Experimental Use solution->use cleanup Post-Handling Cleanup use->cleanup start_disposal Material to Dispose is_large Large Quantity or Uncleaned Packaging? start_disposal->is_large is_contaminated Contaminated Material? is_large->is_contaminated No official_disposal Dispose via Institutional EHS Protocol is_large->official_disposal Yes regular_waste Dispose with Regular Waste is_contaminated->regular_waste No chem_waste Dispose as Chemical Waste is_contaminated->chem_waste Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2MeSADP
Reactant of Route 2
2MeSADP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.